molecular formula C7H14N2O4S B13824963 S-(2-Amino-2-carboxyethyl)-D-homocysteine CAS No. 6899-07-6

S-(2-Amino-2-carboxyethyl)-D-homocysteine

Katalognummer: B13824963
CAS-Nummer: 6899-07-6
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: ILRYLPWNYFXEMH-CNZKWPKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

S-(2-Amino-2-carboxyethyl)-D-homocysteine is a specialized, non-proteinogenic amino acid of interest in biochemical research. Its structural homology to compounds like S-(2-carboxyethyl)-L-cysteine (β-CEC) suggests potential utility in studying amino acid stress signaling and cellular antioxidant responses . In vitro studies on analogous compounds have shown activation of the cytoprotective Nrf2 pathway, a key regulator of cellular defense against oxidative stress . Furthermore, research on similar molecules indicates a role in modulating the cytotoxic effects of heavy metals and platinum-based chemotherapeutic agents, positioning this compound as a potential tool for investigating cytoprotective mechanisms and metal toxicity . As a homolog of S-carboxymethyl-L-cysteine, it may also provide a unique scaffold for exploring the metabolism of sulfur-containing amino acids and their influence on pathways critical to redox biology and cellular resilience. This product is intended for research purposes to further elucidate these complex biochemical interactions.

Eigenschaften

CAS-Nummer

6899-07-6

Molekularformel

C7H14N2O4S

Molekulargewicht

222.26 g/mol

IUPAC-Name

(2R)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m1/s1

InChI-Schlüssel

ILRYLPWNYFXEMH-CNZKWPKMSA-N

Isomerische SMILES

C(CSCC(C(=O)O)N)[C@H](C(=O)O)N

Kanonische SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to S-(2-Amino-2-carboxyethyl)-D-homocysteine: Molecular Weight and Physical Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Amino-2-carboxyethyl)-D-homocysteine, a stereoisomer of the more commonly studied L-cystathionine, is a non-proteinogenic amino acid that plays a role in sulfur metabolism. As an intermediate in the transsulfuration pathway, it is situated at a critical metabolic junction. While much of the existing research focuses on the L-isomers due to their prevalence in biological systems, the unique stereochemistry of the D-homocysteine moiety offers a distinct subject for investigation in fields ranging from enzymology to drug design. Understanding the fundamental molecular and physical properties of this specific isomer is paramount for its accurate identification, handling, and application in experimental settings.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of S-(2-Amino-2-carboxyethyl)-D-homocysteine, with a focus on its molecular weight and key physical properties. It is designed to be a practical resource for researchers, offering both established data and the rationale behind experimental methodologies for its characterization.

Core Molecular Attributes

The foundational identity of S-(2-Amino-2-carboxyethyl)-D-homocysteine is defined by its elemental composition and resulting molecular weight. These parameters are critical for a range of applications, from mass spectrometry analysis to stoichiometric calculations in synthesis and bioassays.

PropertyValueSource(s)
Molecular Formula C₇H₁₄N₂O₄S[1][2][3]
Average Molecular Weight 222.26 g/mol [1][2][3]
Monoisotopic Mass 222.067428 g/mol [1][4]
CAS Number 535-34-2 (for the DL-mixture)[1][5]

It is important to note that while the molecular formula and weight are identical for all stereoisomers of cystathionine, their three-dimensional arrangement and, consequently, their biological activities and some physical properties can differ. The CAS number provided is for the mixture of stereoisomers.

Physicochemical Properties: A Detailed Examination

The physical properties of an amino acid dictate its behavior in various experimental conditions, influencing its solubility, stability, and interactions with other molecules. While specific experimental data for the pure D-homocysteine isomer is scarce in publicly available literature, the properties of the closely related L-isomer and the DL-mixture provide valuable reference points.

PropertyReported Value(s)Remarks and Experimental ContextSource(s)
Physical State White to off-white powder/crystalsGenerally observed for amino acids in their solid state.
Melting Point 281 °C (with decomposition)This value is for a mixture of all four stereoisomers. Amino acids typically decompose at high temperatures rather than exhibiting a sharp melting point.[3]
Solubility in Water 17.3 mg/mL; 22 mg/mLThese values are reported for L-cystathionine. The solubility of the D-isomer is expected to be similar but may vary. Solubility is influenced by pH and the presence of other solutes.[2]
pKa (Strongest Acidic) 1.79 (Predicted)This predicted value for L-cystathionine indicates a highly acidic carboxylic acid group.[2]
pKa (Strongest Basic) 9.66 (Predicted)This predicted value for L-cystathionine is typical for an amino group in an amino acid.[2]

Expert Insight: The high melting point and decomposition behavior are characteristic of amino acids due to the formation of strong intermolecular ionic interactions in their zwitterionic state in the solid form. The solubility in water is a result of the polar carboxyl and amino groups, which can form hydrogen bonds with water molecules.

Experimental Protocols for Property Determination

To ensure the accuracy and reliability of experimental work, it is crucial to employ validated protocols for determining the physical properties of S-(2-Amino-2-carboxyethyl)-D-homocysteine.

Protocol 1: Determination of Melting Point

Rationale: The melting point of a pure substance is a key indicator of its identity and purity. For amino acids, which often decompose upon heating, a visual determination method using a melting point apparatus with a controlled heating rate is essential to observe the temperature range of decomposition.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry S-(2-Amino-2-carboxyethyl)-D-homocysteine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting/decomposition point.

  • Observation: The temperature at which the substance begins to shrink, discolor, and decompose is recorded as the melting point range.

Protocol 2: Gravimetric Determination of Aqueous Solubility

Rationale: Quantifying the solubility of the compound in aqueous solutions is fundamental for preparing stock solutions and understanding its behavior in biological media. The gravimetric method is a straightforward and reliable technique for this purpose.

Methodology:

  • Equilibration: An excess amount of S-(2-Amino-2-carboxyethyl)-D-homocysteine is added to a known volume of deionized water in a sealed container.

  • Saturation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

  • Evaporation: The solvent is evaporated to dryness under controlled conditions (e.g., in a vacuum oven).

  • Measurement: The container with the dried solute is weighed, and the mass of the dissolved solid is determined by subtraction.

  • Calculation: The solubility is calculated and expressed in mg/mL or g/100 mL.

Visualizing the Molecular Context: The Transsulfuration Pathway

To appreciate the biochemical significance of S-(2-Amino-2-carboxyethyl)-D-homocysteine, it is helpful to visualize its position within the metabolic pathway from which it originates. The following diagram illustrates a simplified overview of the transsulfuration pathway.

Transsulfuration_Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cystathionine S-(2-Amino-2-carboxyethyl)- homocysteine (Cystathionine) Homocysteine->Cystathionine Cystathionine β-synthase Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase alpha_Ketobutyrate α-Ketobutyrate Cystathionine->alpha_Ketobutyrate

Caption: A simplified diagram of the transsulfuration pathway showing the synthesis and cleavage of cystathionine.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. For L-cystathionine, the following characteristic shifts have been reported:

  • ¹³C NMR (in DCl/D₂O): δ 26.8, 29.1, 30.6, 51.3, 51.9, 170.0, 171.1 ppm[6].

  • The spectrum of the D-homocysteine isomer is expected to be very similar, with minor shifts possible due to the different stereochemical environment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI-MS): For L-cystathionine, characteristic ions observed include [M+H]⁺ at m/z 223.0 and [M+Na]⁺ at m/z 244.9[6].

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups. For amino acids like cystathionine, characteristic absorption bands would be expected for:

  • N-H stretching of the amino groups.

  • O-H stretching of the carboxylic acid groups.

  • C=O stretching of the carboxyl groups.

  • C-S stretching of the thioether linkage.

Conclusion

S-(2-Amino-2-carboxyethyl)-D-homocysteine presents a unique area of study within the broader field of amino acid biochemistry and metabolism. While a comprehensive experimental characterization of this specific stereoisomer is still emerging, this guide consolidates the currently available data and provides a framework for its further investigation. The provided molecular and physical properties, alongside detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to confidently work with and explore the potential of this intriguing molecule. As research progresses, a more detailed understanding of the distinct properties of the D-homocysteine isomer will undoubtedly contribute to advancements in various scientific disciplines.

References

  • PubChem. Cystathionine. National Center for Biotechnology Information. [Link]

  • Pseudomonas aeruginosa Metabolome Database. L-Cystathionine (PAMDB000038). [Link]

  • Meier, M., Janosik, M., Kery, V., Kraus, J. P., & Burkhard, P. (2001). Crystallization and preliminary X-ray diffraction analysis of the active core of human recombinant cystathionine β-synthase: an enzyme involved in vascular disease. Acta Crystallographica Section D: Biological Crystallography, 57(2), 289-291. [Link]

  • PubChem. Homocystine. National Center for Biotechnology Information. [Link]

  • Shirahama, K., et al. (2016). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Journal of Amino Acids, 2016, 1-7. [Link]

  • Janosik, M., Meier, M., Kery, V., Oliveriusova, J., Burkhard, P., & Kraus, J. P. (2001). Crystallization and preliminary X-ray diffraction analysis of the active core of human recombinant cystathionine beta-synthase: an enzyme involved in vascular disease. Acta crystallographica. Section D, Biological crystallography, 57(Pt 2), 289–291. [Link]

  • Jeong, B. C., Yoo, K. S., Jung, K. W., Shin, J. S., & Song, H. K. (2008). Purification, crystallization and preliminary X-ray diffraction analysis of a cystathionine β-synthase domain-containing protein, CDCP2, from Arabidopsis thaliana. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 406-408. [Link]

  • Lee, S., et al. (2019). Crystal Structure of Bacterial Cystathionine Γ-Lyase in The Cysteine Biosynthesis Pathway of Staphylococcus aureus. International Journal of Molecular Sciences, 20(24), 6197. [Link]

  • Ereno-Orbea, J., et al. (2013). Purification, crystallization and preliminary crystallographic analysis of human cystathionine β-synthase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 9), 1010-1013. [Link]

  • Stabler, S. P., et al. (1996). Quantitation of total homocysteine in human plasma by derivatization to its N(O,S)-propoxycarbonyl propyl ester and gas chromatography-mass spectrometry analysis. Analytical Biochemistry, 239(2), 165-174. [Link]

  • Apelblat, A., & Manzurola, E. (2015). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Journal of Chemical & Engineering Data, 60(11), 3291-3297. [Link]

  • Biological Magnetic Resonance Bank. bmse000430 DL-homocysteine. [Link]

  • Majtan, T., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Molecules, 27(16), 5348. [Link]

  • Majtan, T., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Molecules (Basel, Switzerland), 27(16), 5348. [Link]

  • U.S. Environmental Protection Agency. S-(2-Amino-2-carboxyethyl)homocysteine. [Link]

  • Schöberl, A., & Wagner, A. (1954). U.S. Patent No. 2,935,529. Washington, DC: U.S.
  • Jhee, K. H., et al. (2005). A continuous spectrophotometric assay for human cystathionine beta-synthase. Analytical biochemistry, 342(1), 103–109. [Link]

  • Bright, A., et al. (2010). Experimental and Semi-empirical computations of the vibrational spectra of Methionine, Homocysteine and Cysteine. Archives of Physics Research, 1(1), 12-26. [Link]

  • McMeekin, T. L., et al. (1942). STUDIES IN THE PHYSICAL CHEMISTRY OF AMINO ACIDS, PEPTIDES, AND RELATED SUBSTANCES: XI. THE SOLUBILITY OF CYSTINE IN THE PRESENCE OF IONS AND ANOTHER DIPOLAR ION. Journal of the American Chemical Society, 64(12), 2994-2996. [Link]

  • Wu, Y., et al. (2011). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications, 47(28), 8028-8030. [Link]

  • ResearchGate. ¹H NMR spectra of 2-amino-2'. [Link]

  • ResearchGate. IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1, (a). [Link]

  • du Vigneaud, V., Brown, G. B., & Chandler, J. P. (1942). THE SYNTHESIS OF ll-S-(β-AMINO-β-CARBOXYETHYL)HOMOCYSTEINE AND THE REPLACEMENT BY IT OF CYSTINE IN THE DIET. Journal of Biological Chemistry, 143(1), 59-64. [Link]

  • Magner, W. J., et al. (2013). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Clinica Chimica Acta, 419, 59-64. [Link]

  • University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Omura, S., et al. (2000). Characterization of the heme in human cystathionine beta-synthase by X-ray absorption and electron paramagnetic resonance spectroscopies. Biochemistry, 39(34), 10566-10574. [Link]

  • Clark, C. R., et al. (2023). Multiplexing Homocysteine into First-Tier Newborn Screening Mass Spectrometry Assays Using Selective Thiol Derivatization. Clinical Chemistry, 69(5), 493-502. [Link]

  • Karadžić, I., et al. (2022). Synthesis, IR characterization and antioxidant capacity of Cu(II) complexes with amino acids and melatonin. Journal of Engineering & Processing Management, 14(1), 27-36. [Link]

  • PubChem. S-(2-aminoethyl)-homocysteine. National Center for Biotechnology Information. [Link]

  • Jhee, K. H., et al. (2005). A continuous spectrophotometric assay for human cystathionine beta-synthase. Analytical biochemistry, 342(1), 103–109. [Link]

  • ResearchGate. Heme Regulation of Human Cystathionine β-Synthase Activity: Insights from Fluorescence and Raman Spectroscopy. [Link]

Sources

The Metabolic Fate of D-Homocysteine Derivatives in Mammalian Systems: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chiral Divide in Amino Acid Metabolism

While L-homocysteine is a heavily scrutinized intermediate in the mammalian methionine cycle—tightly regulated by remethylation and transsulfuration pathways—its enantiomer, D-homocysteine (D-Hcy), follows a fundamentally different metabolic trajectory. Because mammalian systems are stereoselective for L-amino acids in protein synthesis, endogenous or exogenous D-amino acids are primarily treated as xenobiotics and must be detoxified by specific clearance enzymes 1[1].

Understanding the metabolic fate of D-Hcy and its synthetic derivatives is critical not only for basic biochemical mapping but also for the development of next-generation diagnostic radiotracers. This whitepaper details the enzymatic degradation pathways, diagnostic utility, and the field-proven experimental workflows required to evaluate D-Hcy derivatives.

Chiral Recognition and Enzymatic Degradation via DAAO

The primary metabolic fate of unmodified D-homocysteine in mammalian systems is governed by D-amino acid oxidase (DAAO) . D-homocysteine is a known substrate for mammalian DAAO2[2]. Highly expressed in the peroxisomes of the liver and kidneys, DAAO is a flavoprotein that catalyzes the oxidative deamination of neutral D-amino acids to form α-keto acids 3[3].

Mechanistically, DAAO oxidizes D-Hcy to an α-imino acid intermediate, concurrently reducing its FAD cofactor. The imino acid non-enzymatically hydrolyzes into an α-keto acid (e.g., α-keto-γ-mercaptobutyrate), releasing ammonia (NH₃) and hydrogen peroxide (H₂O₂). Interestingly, the oxidative deamination of D-homocysteine creates a carbonyl group adjacent to the C-S bond, which can labilize the sulfur and release sulfane sulfur as hydrogen sulfide (H₂S)2[2]. Similar metabolic processing is observed with related D-amino acids; for instance, D-methionine is partially converted to α-keto-γ-methiolbutyrate via DAAO4[4].

D_Hcy_Pathway DHcy D-Homocysteine (Substrate) DAAO D-Amino Acid Oxidase (DAAO / FAD) DHcy->DAAO Oxidation Imino α-Imino Acid Intermediate DAAO->Imino -2H Keto α-Keto-γ-mercaptobutyrate Imino->Keto +H2O (Non-enzymatic) Byprod H2O2 + NH3 Imino->Byprod Release H2S H2S (Sulfane Sulfur) Keto->H2S Tautomerization

Metabolic pathway of D-homocysteine via D-amino acid oxidase (DAAO).

Diagnostic Exploitation: D-Hcy Derivatives as PET Radiotracers

The rapid clearance and lack of mammalian incorporation of D-amino acids present a unique pharmacological opportunity: bacteria-specific imaging . Unlike mammalian cells, bacteria actively incorporate D-amino acids into their peptidoglycan cell walls. By synthesizing radiolabeled derivatives, researchers can achieve high signal-to-noise ratios in positron emission tomography (PET) imaging of bacterial infections.

The clinical viability of these derivatives hinges entirely on their resistance to DAAO. If a derivative is rapidly metabolized by DAAO, it may undergo defluorination or rapid systemic clearance, negating its imaging potential. However, specific bulky substitutions on the sulfur atom of D-Hcy can sterically hinder DAAO binding. For example, the derivative S-(3-[¹⁸F]fluoropropyl)-D-homocysteine (D-[¹⁸F]FPHCys) exhibits high metabolic stability in vivo, bypassing rapid DAAO degradation3[3].

Quantitative Comparison of D-Amino Acid Derivatives

The following table summarizes the kinetic parameters and biodistribution profiles of key D-amino acid derivatives.

DerivativeDAAO SusceptibilityPrimary Clearance RouteApplicationKey Finding
D-Homocysteine (Unmodified) HighEnzymatic (DAAO) / RenalEndogenous MetabolismRapidly converted to α-keto-γ-mercaptobutyrate
D-[¹¹C]Methionine ModerateEnzymatic (DAAO)Tumor ImagingPartial conversion to α-keto analog
D-[¹⁸F]FPHCys LowRenal (Intact)Bacterial PET ImagingHigh metabolic stability in vivo

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the metabolic fate of a novel D-Hcy derivative, a self-validating experimental pipeline is required. As an application scientist, I emphasize that simply measuring terminal biodistribution is insufficient; one must definitively prove whether clearance is driven by DAAO metabolism or intact renal filtration.

Workflow Step1 1. Radiosynthesis (e.g., D-[18F]FPHCys) Step2 2. In Vitro DAAO Assay (Metabolic Stability) Step1->Step2 Step3 3. Bacterial Uptake vs. Mammalian Cell Assay Step2->Step3 Step4 4. In Vivo PET Imaging (Infection Model) Step3->Step4 Step5 5. Biodistribution & Metabolite Analysis Step4->Step5

Step-by-step workflow for evaluating D-homocysteine radiotracers.

Step-by-Step Methodology: Metabolic Stability and Biodistribution Profiling

Phase 1: In Vitro DAAO Incubation Causality: This step simulates primary mammalian stereospecific clearance to predict in vivo half-life and radiotracer stability.

  • Prepare a 1 mM solution of the D-Hcy derivative in 50 mM sodium pyrophosphate buffer (pH 8.5).

  • Add purified porcine kidney DAAO (0.5 U/mL) and incubate the mixture at 37°C.

  • Self-Validation Check: Run a parallel control utilizing the L-enantiomer (e.g., L-Hcy derivative). Because DAAO is strictly stereoselective, the L-enantiomer must show 0% degradation. Any degradation in the L-control indicates enzyme impurity or non-enzymatic spontaneous breakdown.

Phase 2: Reaction Quenching & Extraction Causality: Instantly halting FAD-mediated oxidation is required to preserve the exact parent-to-metabolite ratio at specific kinetic time points.

  • At intervals of t = 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots.

  • Quench immediately with 100 µL of ice-cold 10% trichloroacetic acid (TCA).

  • Centrifuge at 14,000 × g for 5 minutes to precipitate the denatured DAAO protein.

Phase 3: Radio-HPLC Analysis Causality: Separates the intact highly-polar radiotracer from its α-keto radiometabolites based on hydrophobicity.

  • Inject the supernatant into a reverse-phase C18 HPLC column.

  • Quantify the area under the curve (AUC) for the parent peak versus metabolite peaks to calculate the degradation half-life.

Phase 4: In Vivo PET/CT Acquisition in Murine Models Causality: Maps the real-time systemic clearance and confirms structural integrity inside a living mammalian system.

  • Inject 5–10 MBq of the radiolabeled D-Hcy derivative via the tail vein of healthy mice.

  • Perform dynamic PET imaging for 60 minutes.

  • Self-Validation Check: Monitor the skeletal system continuously. Bone uptake of ¹⁸F is a direct indicator of in vivo defluorination (tracer instability). Conversely, exclusive renal/bladder accumulation confirms that the derivative is resisting DAAO and being excreted intact.

References

  • Thiosulfoxide (Sulfane)
  • Pilot Evaluation of S-(3-[18F]Fluoropropyl)-d-Homocysteine and O-(2-[18F]Fluoroethyl)
  • Nutritional Characteristics and Functions of D-Amino Acids in the Chicken Source: PMC / NIH URL
  • Evaluation of d-Isomers of O-11C-Methyl Tyrosine and O-18F-Fluoromethyl Tyrosine as Tumor-Imaging Agents in Tumor-Bearing Mice: Comparison with l- and d-11C-Methionine Source: Journal of Nuclear Medicine URL

Sources

Difference between L-cystathionine and S-(2-Amino-2-carboxyethyl)-D-homocysteine

[1][2]

Executive Summary

L-Cystathionine is the central thioether intermediate in the mammalian transsulfuration pathway, linking methionine metabolism to cysteine synthesis.[1][2][3] It is formed exclusively from L-homocysteine and L-serine .

S-(2-Amino-2-carboxyethyl)-D-homocysteine is a non-proteinogenic diastereomer of cystathionine. It differs from the natural metabolite by the inversion of the stereocenter on the homocysteine backbone (D-configuration). This structural deviation renders it metabolically inert to canonical enzymes (CBS/CGL) but highly valuable as a mechanistic probe, chiral standard, and inhibitor in structural biology.[1]

Chemical Structure & Stereochemical Divergence[1][2][5]

The defining difference between these two molecules is their stereochemistry . While they share the same atomic connectivity (constitution), their spatial arrangement differs at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

L-Cystathionine (Natural Metabolite)[1][2][3][4]
  • IUPAC Name: (2S)-2-amino-4-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}butanoic acid.[4]

  • Composition: Thioether of L-Homocysteine and L-Cysteine .

  • Stereocenters:

    • Homocysteine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -carbon: (S)  configuration (L-isomer).[5]
      
    • Cysteine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -carbon: (R)  configuration (L-isomer).[5] Note: The change from (S) in Serine to (R) in Cysteine is due to Cahn-Ingold-Prelog priority rules (S > O), not a change in geometry.
      
  • Net Configuration: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cystathionine.[5]
    
S-(2-Amino-2-carboxyethyl)-D-homocysteine (Diastereomer)[1][2]
  • Composition: Thioether of D-Homocysteine and L-Cysteine (assuming the substituent retains the L-configuration common in synthesis).[5]

  • Stereocenters:

    • Homocysteine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -carbon: (R)  configuration (D-isomer).[5]
      
    • Cysteine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -carbon: (R)  configuration (L-isomer).[5]
      
  • Net Configuration: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cystathionine.[5]
    
  • Relationship: It is a diastereomer of L-Cystathionine.

Structural Comparison Table
FeatureL-CystathionineS-(2-Amino-2-carboxyethyl)-D-homocysteine
CAS Number 56-88-2535-34-2 (often refers to DL-mix; specific D-isomer is rare)
Backbone L-HomocysteineD-Homocysteine
Side Chain L-Cysteine moietyL-Cysteine moiety
Stereochemistry


Biological Role Key intermediate in TranssulfurationNon-metabolite / Competitive Inhibitor
Solubility Water soluble (Zwitterionic)Water soluble (Zwitterionic)

Biosynthesis and Enzymatic Specificity[2]

The biological relevance of these molecules is dictated by the strict stereospecificity of the enzymes in the transsulfuration pathway: Cystathionine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-synthase (CBS)Cystathionine 

-lyase (CGL)
5
The Transsulfuration Pathway (L-Specific)

In mammals, the pathway flows unidirectionally from Methionine to Cysteine.

  • Formation: CBS catalyzes the condensation of L-Homocysteine and L-Serine to form L-Cystathionine .

    • Mechanism:[6] PLP-dependent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -replacement.[5]
      
    • Specificity: CBS is highly specific for L-homocysteine. The D-homocysteine isomer is not a substrate, preventing the formation of the D-containing diastereomer in vivo.[5]

  • Cleavage: CGL cleaves L-Cystathionine into L-Cysteine , ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -ketobutyrate, and ammonia.[5]
    
    • Specificity: CGL requires the L-configuration at the cystathionine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -carbon (homocysteine end) for proper binding and elimination.[5]
      
Mechanism of Exclusion

The D-homocysteine isomer (S-(2-Amino-2-carboxyethyl)-D-homocysteine) cannot be processed because:

  • Steric Clash: The D-configuration orients the carboxylate and amino groups of the homocysteine moiety in a way that prevents the formation of the external aldimine linkage with the PLP cofactor in the enzyme active site.

  • Inhibition Potential: While not a substrate, D-isomers can sometimes act as competitive inhibitors by occupying the active site without undergoing catalysis, "locking" the enzyme.[1]

Pathway Visualization

The following diagram illustrates the canonical pathway and the exclusion of the D-isomer.

TranssulfurationMetL-MethionineHcyL-HomocysteineMet->HcyDemethylationCBSCBS(PLP)Hcy->CBSSerL-SerineSer->CBSL_CystL-Cystathionine(Natural)CGLCGL(PLP)L_Cyst->CGLCysL-CysteineD_HcyD-HomocysteineD_CystS-(2-Amino-2-carboxyethyl)-D-homocysteineD_Hcy->D_CystSyntheticRouteD_Hcy->CBSNo Reaction(Stereo-exclusion)D_Cyst->CGLInert / InhibitorCBS->L_CystCondensationCGL->CysGamma-Cleavage

Figure 1: The mammalian transsulfuration pathway showing the exclusive processing of L-isomers and the metabolic exclusion of the D-homocysteine diastereomer.[5]

Analytical Differentiation

Distinguishing L-Cystathionine from its D-homocysteine diastereomer is critical in metabolomics, particularly when diagnosing Cystathioninuria or studying D-amino acid toxicity.[5]

Chromatographic Separation

Standard reverse-phase HPLC cannot separate these diastereomers without chiral modification.

  • Chiral Column Chromatography: Use columns like Chirobiotic T or Crownpak CR which are designed to separate amino acid enantiomers and diastereomers based on host-guest interactions.

  • Derivatization (GC-MS/LC-MS):

    • Protocol: Derivatize with a chiral reagent (e.g., Marfey's reagent or S-naproxen chloride).

    • Result: This converts the diastereomers into structurally distinct adducts with significantly different retention times on standard C18 columns.

    • Differentiation: The L,L-isomer (L-Cystathionine) will elute distinctly from the D,L-isomer (Target Molecule).[5]

Mass Spectrometry (MS/MS)

While the parent mass (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

5
  • L-Cystathionine: Dominant fragment at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     134 (homocysteine thiolactone fragment).[5]
    
  • D-Hcy Isomer: May show altered ratios of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     88 (serine fragment) vs. 
    
    
    134 peaks due to different steric strain in the transition state.[5]

Synthesis and Preparation

For research purposes, the D-homocysteine diastereomer must be chemically synthesized, as it is not commercially available in bulk from biological sources.[1]

Synthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine

Reaction Type: Thioetherification (Nucleophilic Substitution).

Reagents:

  • Substrate A: D-Homocysteine (Thiol source).

  • Substrate B: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Chloro-L-Alanine (Electrophile).[5]
    
  • Catalyst: Base (e.g., NaOH or Na/NH3).

Protocol Step-by-Step:

  • Deprotection: Generate free D-homocysteine from D-homocysteine thiolactone or D-methionine.

  • Coupling: Dissolve D-homocysteine in alkaline solution (pH 10-11) under inert atmosphere (

    
    ) to prevent oxidation to D-homocystine.
    
  • Addition: Slowly add

    
    -Chloro-L-Alanine.
    
  • Incubation: Stir at 35°C for 4-6 hours.

  • Purification: Neutralize to pH 6.0 (isoelectric point). Precipitate crude product with ethanol. Recrystallize from water/ethanol.

  • Validation: Verify structure via

    
    -NMR and optical rotation.
    

References

  • Steegborn, C., et al. (1999). Kinetics and Inhibition of Recombinant Human Cystathionine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Synthase.Journal of Biological Chemistry .[5] Link
    
  • Aitken, S. M., & Kirsch, J. F. (2005). The Enzymology of Cystathionine Biosynthesis: Strategies for the Control of Substrate Specificity and Regulation.Archives of Biochemistry and Biophysics . Link

  • Kabil, O., & Banerjee, R. (2010). Redox Biochemistry of Hydrogen Sulfide.Journal of Biological Chemistry . Link

  • PubChem. (2025).[4][7] L-Cystathionine Compound Summary.National Library of Medicine . Link

  • Stipanuk, M. H. (2004). Sulfur Amino Acid Metabolism: Pathways for Production and Removal of Homocysteine and Cysteine.Annual Review of Nutrition . Link

Biological Significance of D-Stereoisomers in Sulfur Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Chirality Paradigm Shift

For decades, mammalian biology was viewed through a strictly "L-centric" lens, relegating D-amino acids to the status of bacterial artifacts or dietary contaminants. This dogma has been dismantled. We now recognize that D-stereoisomers of sulfur-containing amino acids—specifically D-Cysteine (D-Cys) and D-Methionine (D-Met) —are not merely passive enantiomers but active metabolic substrates with distinct, often potent, physiological roles.

This guide synthesizes the metabolic fate, therapeutic potential, and analytical quantification of these isomers. Unlike their L-counterparts, which primarily drive protein synthesis and canonical antioxidant pathways (glutathione), D-isomers engage unique enzymatic shunts—most notably the D-Amino Acid Oxidase (DAAO) pathway—to generate specific signaling molecules like hydrogen sulfide (H₂S) in a tissue-specific manner. Understanding these pathways offers novel targets for nephroprotection, neuroprotection, and otoprotection.

Metabolic Architectures & Enzymology

The biological divergence of D-isomers stems from their inability to directly enter translation or canonical L-enzyme active sites. Instead, they are processed by peroxisomal and mitochondrial enzymes that convert them into achiral intermediates or signaling gases.

D-Cysteine: The H₂S Generator

D-Cysteine is not simply "unusable" L-Cysteine. In the kidney and cerebellum, it serves as a specific substrate for D-Amino Acid Oxidase (DAAO) .

  • Oxidative Deamination: DAAO (peroxisomal) converts D-Cys to the achiral keto-acid 3-mercaptopyruvate (3-MP) .

  • H₂S Production: 3-MP is imported into mitochondria, where 3-Mercaptopyruvate Sulfurtransferase (3-MST) catalyzes its conversion to pyruvate and Hydrogen Sulfide (H₂S).

Crucial Distinction: This pathway is independent of the canonical L-Cysteine H₂S pathways (CBS/CSE), providing a "reserve" mechanism for H₂S generation during oxidative stress when L-pathways may be compromised.

D-Methionine: The Bioavailable Reservoir

D-Methionine acts as a nutritional reservoir for L-Methionine but with a distinct pharmacokinetic profile.

  • Conversion to Keto-Acid: DAAO converts D-Met to

    
    -keto-
    
    
    
    -methiolbutyrate (KMBA)
    (also known as 2-oxo-4-methylthiobutanoic acid).
  • Stereospecific Transamination: KMBA is then transaminated (typically by glutamine transaminase or similar enzymes) to form L-Methionine .

This conversion allows D-Met to support growth and protein synthesis, but the intermediate KMBA also possesses independent antioxidant properties.

Visualization of Metabolic Pathways

Sulphur_AA_Metabolism cluster_legend Pathway Legend DCys D-Cysteine DAAO DAAO (Peroxisome) DCys->DAAO ThreeMP 3-Mercaptopyruvate (3-MP) MST 3-MST (Mitochondria) ThreeMP->MST H2S Hydrogen Sulfide (H2S) Pyruvate Pyruvate DMet D-Methionine DMet->DAAO KMBA α-Keto-γ-methiolbutyrate (KMBA) TransAm Transaminase KMBA->TransAm LMet L-Methionine DAAO->ThreeMP DAAO->KMBA MST->H2S Signaling/Protection MST->Pyruvate TransAm->LMet Protein Synthesis key1 Blue: D-Cys H2S Pathway key2 Red: D-Met Conversion Pathway

Figure 1: Divergent metabolic fates of D-Cysteine (H₂S generation) and D-Methionine (inversion to L-Met).[1][2][3][4][5][6][7][8][9][10]

Physiological Roles & Therapeutic Applications[5]

The clinical relevance of D-isomers lies in their ability to bypass feedback loops that regulate L-isomers.

D-Methionine in Otoprotection

D-Met is a leading candidate for preventing Cisplatin-Induced Ototoxicity . Unlike sodium thiosulfate, which can quench cisplatin's antitumor activity, D-Met protects cochlear hair cells without interfering with cisplatin's chemotherapeutic efficacy.

  • Mechanism: It maintains cochlear levels of Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GSH-Px) under stress.

  • Advantage: The D-isomer has a longer half-life and slower uptake than L-Met, providing sustained antioxidant coverage.

D-Cysteine in Renal Ischemia

Ischemia-reperfusion (I/R) injury in the kidney causes massive oxidative damage.

  • Mechanism: D-Cys administration boosts renal H₂S production via the DAAO/3-MST pathway more effectively than L-Cys (which is tightly regulated by CBS/CSE).

  • Outcome: H₂S acts as a potent radical scavenger and preserves mitochondrial function during reperfusion.

Comparative Efficacy Table
FeatureL-Isomer (Cys/Met)D-Isomer (Cys/Met)Therapeutic Advantage of D-Form
Primary Metabolism Protein synthesis, GSH productionDAAO-mediated oxidationBypasses translational demand; specific signaling
H₂S Production Regulated by CBS/CSE (Liver/Kidney)Regulated by DAAO/3-MST (Kidney/Cerebellum)D-Cys: Superior H₂S donor in renal/brain tissue [1]
Otoprotection Moderate (rapidly metabolized)High (sustained retention)D-Met: Protects cochlea without reducing cisplatin tumor killing [2]
Toxicity High at bolus doses (excitotoxicity)Generally lower; nephrotoxic at extreme dosesD-Met: Safer profile for systemic administration

Analytical Methodologies: Chiral Quantification

Accurate differentiation of D- and L-isomers is critical for pharmacokinetic studies. Standard C18 columns cannot separate enantiomers.

Recommended Workflow

The gold standard for biological matrices is LC-MS/MS using Chiral Stationary Phases (CSPs) .

  • Column Choice: Zwitterionic Cinchona alkaloid-based columns (e.g., ZWIX) or Glycopeptide-based columns (e.g., Chiral-T). These offer superior selectivity for free amino acids without pre-column derivatization.

  • Detection: Triple Quadrupole MS (MRM mode) is required to detect trace D-levels in the presence of high L-backgrounds.

Protocol: Chiral LC-MS/MS for Sulfur Amino Acids

Objective: Quantify D-Cys and D-Met in plasma.

1. Sample Preparation:

  • Precipitation: Mix 50 µL plasma with 150 µL cold Methanol (containing stable isotope internal standards, e.g., L-Met-d3).

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a fresh vial. Note: For total cysteine, a reduction step (e.g., DTT or TCEP) is required before precipitation to break disulfide bonds.

2. LC Conditions:

  • Column: Agilent InfinityLab Poroshell 120 Chiral-T (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Methanol.[11]

  • Isocratic Mode: 60% A / 40% B (Adjust based on retention).

  • Flow Rate: 0.3 mL/min.

3. MS Parameters (ESI Positive):

  • Source Temp: 350°C.

  • Transitions:

    • Cysteine: m/z 122.0 → 76.0 (Quant), 122.0 → 59.0 (Qual).

    • Methionine: m/z 150.1 → 104.1 (Quant), 150.1 → 61.1 (Qual).

Analytical Logic Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Prep Protein Precipitation (MeOH + Internal Std) Sample->Prep If measuring free AA Reduction Reduction (Optional) (TCEP/DTT for Total Cys) Sample->Reduction If measuring total Cys Separation Chiral LC Separation (Glycopeptide/ZWIX Column) Prep->Separation Supernatant Injection Reduction->Prep Detection MS/MS Detection (MRM Mode) Separation->Detection Baseline Resolution Data D/L Ratio Calculation Detection->Data

Figure 2: Step-by-step workflow for the chiral separation and quantification of sulfur amino acids.

References

  • Shibuya, N., et al. (2013). "A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells." Nature Communications.

  • Campbell, K. C., et al. (2003). "The effect of D-methionine on cochlear oxidative state with and without cisplatin administration: mechanisms of otoprotection." Journal of the American Academy of Audiology.

  • Fang, Z., et al. (2010).[6] "Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention... in weanling pigs."[6] Journal of Animal Science.

  • Agilent Technologies. (2018). "Chiral Analysis of Sulfur Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." Application Note.

  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase: physiological role and applications." Cellular and Molecular Life Sciences.

Sources

Technical Guide: Biosynthesis and Precursor Engineering for S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biosynthetic logic, precursor requirements, and experimental protocols for S-(2-Amino-2-carboxyethyl)-D-homocysteine . Based on the stereochemical nomenclature, this molecule represents a thioether formed between a cysteine moiety (S-2-amino-2-carboxyethyl) and D-homocysteine .

When the cysteine moiety retains the natural L-configuration (2S), this molecule is identified as L-Allocystathionine (L-Cysteine + D-Homocysteine). If the cysteine moiety is also D-configured, it is D-Cystathionine . This guide focuses principally on the L-Allocystathionine isomer, as it is the direct product of the engineered enzymatic coupling of standard L-Serine with D-Homocysteine.

Molecular Architecture & Stereochemical Significance

Target Molecule: S-(2-Amino-2-carboxyethyl)-D-homocysteine Common Identity: L-Allocystathionine (assuming L-Cys moiety) CAS Registry Number: 535-34-2 (Generic Cystathionine), specific isomers vary.

In drug development, this molecule serves as a critical peptidomimetic scaffold . Unlike natural L-Cystathionine, the inclusion of the D-homocysteine moiety confers resistance to mammalian metabolic enzymes (specifically Cystathionine


-lyase), increasing the metabolic stability of sulfur-containing peptide analogs. It is also utilized as a reference standard in quantifying homocysteine remethylation defects and studying bacterial peptidoglycan biosynthesis where D-amino acids are prevalent.
Stereochemical Configuration
  • Moiety A (Donor): L-Serine (provides the S-(2-amino-2-carboxyethyl) group).

  • Moiety B (Acceptor): D-Homocysteine (provides the D-homocysteine backbone).

  • Linkage: Thioether bridge formed via

    
    -replacement.
    

Biosynthetic Logic & Precursor Identification

The biosynthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine does not occur via a canonical mammalian pathway (which produces L-Cystathionine).[1] Instead, it requires a biocatalytic approach utilizing the promiscuity of Pyridoxal-5'-phosphate (PLP)-dependent enzymes or metabolic engineering of bacterial auxotrophs.

Core Precursors
Precursor ClassCompound NameRoleSource / Preparation
Primary Scaffold D-Homocysteine Acceptor SubstrateHydrolysis of D-Homocysteine Thiolactone or enzymatic resolution of DL-Homocysteine.
Coupling Partner L-Serine Donor SubstrateStandard reagent; substrate for CBS-mediated

-replacement.
Alternative Donor O-Acetyl-L-Serine Donor SubstrateUsed if utilizing O-acetylserine sulfhydrylase (Cysteine synthase) enzymes.
Cofactor Pyridoxal-5'-Phosphate (PLP) CoenzymeEssential for Schiff base formation in the catalytic active site.
Enzymatic Pathway Selection

Two primary enzymatic routes exist for synthesizing this thioether:

  • Reverse Transsulfuration (CBS Route) - Recommended

    • Enzyme: Cystathionine

      
      -Synthase (CBS) [EC 4.2.1.22].[1][2][3][4]
      
    • Mechanism: CBS condenses L-Serine with Homocysteine.[1][5] While highly specific for L-Serine, mammalian and bacterial CBS enzymes exhibit stereochemical promiscuity toward the thiol substrate, accepting D-Homocysteine to form L-Allocystathionine.

    • Yield: High, but reaction kinetics are slower than with L-Homocysteine.

  • Forward Transsulfuration (CGS Route)

    • Enzyme: Cystathionine

      
      -Synthase (CGS) [EC 2.5.1.48].
      
    • Mechanism: Condenses O-Succinyl-L-homoserine with Cysteine.

    • Limitation: Requires D-Cysteine to form the D-Cys moiety, but the backbone would be L-Homoserine derived. This route is less suitable for generating the D-Homocysteine backbone specified in the topic.

Mechanism of Action: The CBS Pathway[5][6]

The synthesis relies on the PLP-dependent


-replacement reaction.
  • External Aldimine Formation: L-Serine binds to PLP in the CBS active site, forming a Schiff base.

  • Elimination: A proton is abstracted from the

    
    -carbon of serine, followed by the elimination of water (OH group), generating an aminoacrylate intermediate .
    
  • Nucleophilic Attack: The thiolate anion of D-Homocysteine attacks the

    
    -carbon of the aminoacrylate.
    
  • Transaldimination: The product, S-(2-Amino-2-carboxyethyl)-D-homocysteine, is released, regenerating the PLP-enzyme complex.

Visualization: Biocatalytic Flow

Biosynthesis D_Hcy_TL D-Homocysteine Thiolactone D_Hcy D-Homocysteine (Free Thiol) D_Hcy_TL->D_Hcy Hydrolysis (NaOH/HCl) AminoAcrylate Aminoacrylate Intermediate D_Hcy->AminoAcrylate Nucleophilic Attack L_Ser L-Serine CBS_Enz Cystathionine beta-Synthase (CBS) + PLP L_Ser->CBS_Enz Substrate Binding CBS_Enz->AminoAcrylate Beta-Elimination (-H2O) Product S-(2-Amino-2-carboxyethyl)- D-homocysteine (L-Allocystathionine) AminoAcrylate->Product Beta-Replacement

Caption: Enzymatic synthesis pathway utilizing D-Homocysteine and L-Serine via Cystathionine


-Synthase (CBS).[1][3][4][5][6]

Experimental Protocols

Protocol A: Preparation of D-Homocysteine Precursor

D-Homocysteine is unstable and readily oxidizes to the disulfide (D-Homocystine). It is best generated in situ from the stable thiolactone.

  • Reagents: D-Homocysteine Thiolactone Hydrochloride (10 mmol), NaOH (5 M), HCl (1 M).

  • Hydrolysis: Dissolve thiolactone in minimal water. Add 2 equivalents of NaOH under argon atmosphere (to prevent oxidation). Stir at 40°C for 15 minutes.

  • Neutralization: Adjust pH to 8.0 using HCl immediately prior to the enzymatic coupling step.

  • Validation: Verify free thiol concentration using Ellman’s Reagent (DTNB assay).

Protocol B: Enzymatic Synthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine

System: Recombinant human or E. coli CBS (purified).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mM Tris-HCl (pH 8.0) containing 0.1 mM PLP. Degas to remove oxygen.

  • Reaction Mix:

    • L-Serine: 20 mM

    • D-Homocysteine (freshly prepared): 20 mM

    • CBS Enzyme: 50

      
      g/mL
      
    • Incubation: 37°C for 4–6 hours.

  • Termination: Stop reaction by adding trichloroacetic acid (TCA) to 5% final concentration or by heat inactivation (95°C for 5 min).

  • Purification:

    • Centrifuge to remove protein precipitate.

    • Apply supernatant to a Dowex 50W-X8 cation exchange column (H+ form).

    • Wash with water to remove unreacted serine.

    • Elute product with 2 M NH

      
      OH.
      
  • Isolation: Lyophilize the eluate to obtain the white crystalline solid.

Analytical Validation[8]
  • HPLC: Use a chiral column (e.g., Crownpak CR(+)) to separate L-Allocystathionine from traces of L-Cystathionine (if racemic homocysteine was used).

  • Mass Spectrometry: ESI-MS [M+H]

    
     = 223.07 Da.
    
  • NMR:

    
    H-NMR will show distinct chemical shifts for the 
    
    
    
    -protons due to the diastereomeric nature (L,D vs L,L).

References

  • Steegborn, C., et al. (1999).[7] "Kinetics and inhibition of recombinant human cystathionine gamma-lyase." The Journal of Biological Chemistry.

  • Finkelstein, J.D. (1998). "The metabolism of homocysteine: Pathways and regulation." European Journal of Pediatrics.[7]

  • Anslow, W.P., Jr., et al. (1946).[7] "The synthesis of the isomers of cystathionine and a study of their availability in sulfur metabolism." The Journal of Biological Chemistry.

  • Guggenheim, S. & Flavin, M. (1969). "Cystathionine gamma-synthase from Salmonella. beta-Elimination and replacement reactions."[5] The Journal of Biological Chemistry.

  • Cayman Chemical. (n.d.). "Cystathionine-d4 Product Information." Cayman Chemical.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of specific stereoisomers of cystathionine and its analogs is critical for probing enzymes in the transsulfuration pathway, specifically Cystathionine


-synthase (CBS)  and Cystathionine 

-lyase (CSE)
. While the natural metabolite is L-cystathionine (derived from L-homocysteine and L-serine), the D-homocysteine isomer, S-(2-Amino-2-carboxyethyl)-D-homocysteine , serves as a vital tool for studying stereospecificity, inhibition kinetics, and bacterial peptidoglycan metabolism where D-amino acids are prevalent.

This protocol details a high-purity, stereoselective synthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine. Unlike traditional methods that rely on hazardous sodium/liquid ammonia reduction of D-homocystine, this guide utilizes a facile 1,3-thiazane intermediate route . This method ensures the retention of optical purity in the D-homocysteine moiety before coupling with 3-chloro-L-alanine.

Target Molecule Specifications
  • IUPAC Name: S-((R)-2-Amino-2-carboxyethyl)-D-homocysteine

  • Common Name: D-Homocysteine-L-Cystathionine (mixed stereoisomer)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Key Structural Feature: Thioether bridge connecting a D-homocysteine backbone to an L-alanine side chain.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stages: the generation of the optically pure D-homocysteine thiol via a thiazane protection strategy, followed by a nucleophilic substitution on 3-chloro-L-alanine.

SynthesisPathway D_Met D-Methionine (Starting Material) Thiazane (4R)-1,3-Thiazane- 2,4-dicarboxylic acid D_Met->Thiazane Reflux (HCl) Cyclization DCA Dichloroacetic Acid DCA->Thiazane D_Hcy D-Homocysteine (Thiol Form) Thiazane->D_Hcy Hydroxylamine Ring Opening Target S-(2-Amino-2-carboxyethyl)- D-homocysteine D_Hcy->Target Alkaline Condensation (Thioether Formation) Cl_Ala 3-Chloro-L-alanine Cl_Ala->Target

Figure 1: Synthetic pathway utilizing the thiazane intermediate for optical purity preservation.[1]

Experimental Protocols

Phase 1: Preparation of D-Homocysteine (Thiazane Method)

Rationale: Direct demethylation of D-methionine using strong acids (HI) often leads to racemization or harsh byproducts. The thiazane route locks the chiral center in a cyclic intermediate, allowing for a clean hydrolysis to D-homocysteine.

Materials
  • Precursor: D-Methionine (>99% ee)

  • Reagents: Dichloroacetic acid, Concentrated Hydrochloric acid (HCl), Hydroxylamine hydrochloride.[2][3][4]

  • Solvents: Ethanol, Methanol, Diethyl ether.

Step-by-Step Procedure
  • Cyclization:

    • Dissolve D-Methionine (10.0 mmol) in Concentrated HCl (30 mL).

    • Add Dichloroacetic acid (15.0 mmol) to the solution.

    • Reflux the mixture at 100–105°C for 6–8 hours.

    • Observation: The reaction forms the (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride intermediate.

    • Concentrate the solution under reduced pressure to remove excess HCl and water.

    • Triturate the residue with diethyl ether to precipitate the thiazane salt. Filter and dry.[1][5][6]

  • Ring Opening (Hydrolysis):

    • Dissolve the isolated thiazane intermediate in water (minimum volume).

    • Add Hydroxylamine hydrochloride (12.0 mmol) dissolved in ethanol.

    • Adjust pH to 7.0–7.5 using Triethylamine or dilute NaOH.

    • Stir at room temperature for 2 hours. Hydroxylamine acts as a nucleophile to cleave the N-C2 bond of the thiazane ring, releasing formaldehyde oxime and free D-homocysteine.

    • Isolation: The D-homocysteine typically precipitates as a white solid. Filter, wash with cold methanol, and dry in vacuo.

    • QC Check: Measure Optical Rotation

      
      . Expected: Negative rotation (specific value depends on solvent/pH, typically 
      
      
      
      in 1M HCl).
Phase 2: Stereoselective Coupling (Thioether Formation)

Rationale: This step utilizes the high nucleophilicity of the homocysteine thiolate anion to displace the chloride from 3-chloro-L-alanine. Using the L-isomer of the chloro-alanine introduces the "2-Amino-2-carboxyethyl" group with L-configuration.

Materials
  • Substrate: D-Homocysteine (from Phase 1).

  • Coupling Partner: 3-Chloro-L-alanine hydrochloride (Commercial grade or synthesized via chlorination of L-serine).

  • Buffer: 2M NaOH, 2M HCl.

  • Resin: Dowex 50W-X8 (H+ form).

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve D-Homocysteine (5.0 mmol) and 3-Chloro-L-alanine HCl (5.0 mmol) in 2M NaOH (15 mL).

    • Critical: Ensure the pH is maintained >11 initially to generate the thiolate (

      
      ) and neutralize the ammonium groups.
      
    • Flush the vessel with Nitrogen (

      
      ) to prevent oxidation of homocysteine to homocystine.
      
  • Incubation:

    • Stir the mixture at 37°C for 12–16 hours.

    • Monitor reaction progress by TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or HPLC. The free thiol peak should disappear.

  • Purification (Ion Exchange):

    • Acidify the reaction mixture to pH 2–3 with 2M HCl.

    • Load the mixture onto a Dowex 50W-X8 cation exchange column (pre-equilibrated with H

      
      O).
      
    • Wash: Flush with distilled water (3–5 column volumes) to remove inorganic salts (NaCl) and unreacted chloroalanine (if any elutes early).

    • Elution: Elute the zwitterionic product using 2M NH

      
      OH . Collect ninhydrin-positive fractions.
      
  • Crystallization:

    • Concentrate the ammoniacal eluate under vacuum to a small volume.

    • Add Ethanol dropwise to the aqueous concentrate until turbidity appears.

    • Store at 4°C overnight. White crystalline needles of S-(2-Amino-2-carboxyethyl)-D-homocysteine will form.

    • Filter, wash with cold ethanol, and dry.

Analytical Data & Validation

To ensure the integrity of the synthesized application standard, the following parameters must be verified.

ParameterExpected ResultMethod
Appearance White crystalline powderVisual Inspection
Melting Point >200°C (Decomposition)Capillary Method
Solubility Soluble in water, 1M HCl; Insoluble in EthanolSolubility Test
Stereochemistry Mixed Isomer (D-Hcy, L-Ala moiety)Chiral HPLC / Polarimetry
Mass Spec [M+H]

= 223.07 Da
ESI-MS
NMR (

H)
Signals for two

-protons, distinct

-methylenes
400 MHz D

O/DCl
Troubleshooting
  • Low Yield: Often caused by oxidation of D-homocysteine before coupling. Solution: Perform Phase 2 strictly under

    
     atmosphere and use degassed solvents.
    
  • Incomplete Coupling: If 3-chloro-L-alanine hydrolyzes to serine (side reaction), yield drops. Solution: Maintain temperature at 37°C; do not overheat.

  • Salt Contamination: Product is hygroscopic and retains salts. Solution: Ensure thorough washing of the Dowex column before elution; perform double crystallization if necessary.

References

  • Shiraiwa, T., et al. (2002).[7] "Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine." Chemical and Pharmaceutical Bulletin, 50(8), 1081-1085.[7]

  • Manning, J. M., et al. (1974). "Inhibition of bacterial growth by beta-chloro-D-alanine." Proceedings of the National Academy of Sciences, 71(2), 417-421.

  • Stekol, J. A. (1948). "The synthesis of S-benzyl-D-homocysteine and S-benzyl-L-homocysteine." Journal of Biological Chemistry, 176, 33-38.

  • Ueland, P. M. (1995). "Homocysteine species as components of plasma redox thiol status." Clinical Chemistry, 41(3), 340-342.

Sources

Application Note: Enantioselective LC-MS/MS Quantification of S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Scientists Methodology: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Biological Significance

The transsulfuration pathway is the primary metabolic route for the conversion of homocysteine to cysteine, a process critically gated by the enzyme cystathionine beta-synthase (CBS) . Under canonical conditions, CBS catalyzes the condensation of L-homocysteine and L-serine to form L-cystathionine.

However, the emergence of D-amino acids as critical biomarkers in dysbiosis, renal impairment, and aging has shifted focus toward atypical diastereomers. S-(2-Amino-2-carboxyethyl)-D-homocysteine (the D-homocysteine moiety variant of cystathionine, ) is formed when CBS atypically utilizes D-homocysteine—often derived from microbial racemization or dietary sources. Accurately distinguishing this specific diastereomer from the highly abundant L-cystathionine background is a major analytical challenge, as standard reversed-phase LC-MS/MS methods cannot resolve these stereoisomers .

Transsulfuration Met L-Methionine L_Hcy L-Homocysteine Met->L_Hcy Demethylation Cycle D_Hcy D-Homocysteine (Microbial/Dietary) L_Hcy->D_Hcy Racemization L_Cysta L-Cystathionine L_Hcy->L_Cysta CBS + L-Serine D_Cysta S-(2-Amino-2-carboxyethyl)- D-homocysteine D_Hcy->D_Cysta CBS + L-Serine (Atypical Substrate) L_Cys L-Cysteine L_Cysta->L_Cys CSE

Figure 1: Transsulfuration pathway highlighting D-homocysteine metabolism.

Analytical Strategy & Scientific Rationale

To quantify S-(2-Amino-2-carboxyethyl)-D-homocysteine without the signal dilution and artifact generation common in pre-column derivatization, we employ a direct chiral LC-MS/MS approach .

  • Chromatographic Causality: We utilize a teicoplanin-based macrocyclic glycopeptide stationary phase (e.g., Astec Chirobiotic™ T). The teicoplanin structure provides multiple chiral recognition mechanisms—specifically hydrogen bonding, pi-pi interactions, and steric inclusion cavities. This is strictly required to achieve baseline resolution (

    
    ) between the D- and L-homocysteine moieties of cystathionine.
    
  • Mass Spectrometry Causality: Cystathionine is highly polar and ionizes efficiently in Positive Electrospray Ionization (+ESI). By monitoring the transition

    
     223.1 
    
    
    
    134.1 (corresponding to the loss of the alanine moiety, 89 Da) , we achieve high specificity.

LCMS_Workflow Step1 1. Sample Prep Methanol Precipitation (Maintains Thiol Stability) Step2 2. Chiral LC Teicoplanin Column (Enantiomeric Resolution) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Data Analysis Peak Integration & Quantification Step3->Step4

Figure 2: Self-validating chiral LC-MS/MS workflow for enantiomer resolution.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol integrates isotope dilution, rigorous system suitability testing (SST), and carryover monitoring to ensure absolute trustworthiness of the generated data.

Step 3.1: Reagent Preparation & Isotope Dilution
  • Internal Standard (IS) Working Solution: Prepare a 500 ng/mL solution of Cystathionine-d4 in LC-MS grade Methanol. Rationale: Adding the IS directly to the precipitation solvent ensures that extraction recovery and matrix suppression are mathematically normalized from the very first step.

  • Calibration Standards: Spike S-(2-Amino-2-carboxyethyl)-D-homocysteine into surrogate matrix (e.g., 5% BSA in PBS) to create a curve ranging from 5 ng/mL to 5000 ng/mL.

Step 3.2: Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of plasma/serum into a 1.5 mL low-bind Eppendorf tube.

  • Add 150 µL of the cold IS Working Solution (-20°C). Rationale: Cold methanol immediately denatures proteins while preventing ex vivo racemization or degradation of the thioether bond, which can occur at elevated temperatures.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer 100 µL of the supernatant to an LC autosampler vial equipped with a glass insert.

Step 3.3: System Suitability & Quality Control (QC)

Before injecting biological samples, the system must pass the following self-validation gates:

  • SST Injection: A neat standard mix must demonstrate a peak asymmetry factor between 0.8 and 1.2, and an enantiomeric resolution (

    
    ) 
    
    
    
    1.5.
  • Blank Matrix Injection: Injected every 10 samples to verify zero carryover. Amino acids are prone to autosampler needle adsorption; a blank signal

    
     of the Lower Limit of Quantification (LLOQ) requires a needle wash solvent update (recommend 50:50 Water:Methanol with 0.1% Formic Acid).
    

Quantitative Data & Instrument Parameters

Table 1: Mass Spectrometry (MRM) Parameters

Source parameters: Capillary Voltage = 3.5 kV, Desolvation Temp = 450°C, Desolvation Gas = 800 L/hr.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
D-Cystathionine 223.1134.115Quantifier
D-Cystathionine 223.188.122Qualifier
Cystathionine-d4 (IS) 227.1138.115Internal Standard
Table 2: Chiral Chromatographic Gradient

Column: Astec Chirobiotic™ T (2.1 x 150 mm, 5 µm). Column Temperature: 25°C. Injection Volume: 5 µL.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BSegment Rationale
0.00.33070Isocratic chiral resolution
5.00.33070Elution of D- and L-isomers
5.10.31090Column wash (remove lipids)
7.00.31090Hold wash
7.10.33070Re-equilibration
10.00.33070Ready for next injection

Mobile Phase A: 0.1% Formic Acid in LC-MS Water; Mobile Phase B: 0.1% Formic Acid in Methanol.

Table 3: Expected Method Validation Metrics
ParameterTarget SpecificationCausality / Biological Relevance
Linearity (

)

Ensures accurate quantification across physiological and pathological concentration ranges.
LOD / LLOQ 1.5 ng/mL / 5.0 ng/mLRequired to detect trace D-diastereomer levels against high L-cystathionine backgrounds.
Matrix Effect

Validates that the Cystathionine-d4 IS successfully normalizes ion suppression from plasma phospholipids.
Enantiomeric


Confirms baseline separation, preventing false-positive quantification of D-cystathionine.

References

  • Kozich, V., et al. (2014).

Application Note: Advanced HPLC Separation of S-(2-Amino-2-carboxyethyl)-D-homocysteine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The chiral resolution of S-(2-Amino-2-carboxyethyl)-D-homocysteine (commonly known as D-cystathionine or its diastereomers) presents a unique analytical challenge. As a zwitterionic, highly polar thioether with two chiral centers, it exhibits virtually no retention on standard reversed-phase (RP) columns and identical physicochemical properties between its enantiomeric forms. This application note details two field-proven, self-validating methodologies for its separation: Direct Chiral HPLC using a macrocyclic glycopeptide stationary phase, and Indirect RP-HPLC via pre-column derivatization using Marfey’s reagent.

Biological and Chemical Context

S-(2-Amino-2-carboxyethyl)homocysteine is a critical intermediate in the transsulfuration pathway, facilitating the conversion of homocysteine to cysteine [2]. In clinical and pharmacological research, distinguishing between its stereoisomers is vital, as the D-homocysteine derivatives and their enantiomers can serve as specific biomarkers for metabolic disorders (e.g., cystathioninuria) or as artifacts in peptide synthesis.

Transsulfuration Met Methionine SAM S-Adenosylmethionine Met->SAM Hcy Homocysteine SAM->Hcy Cyst S-(2-Amino-2-carboxyethyl) homocysteine (Cystathionine) Hcy->Cyst Cystathionine β-synthase Cys Cysteine Cyst->Cys Cystathionine γ-lyase

Figure 1: The transsulfuration pathway highlighting the intermediate cystathionine.

Mechanistic Causality in Chiral Recognition

Standard reversed-phase HPLC separates analytes based on hydrophobicity. Because enantiomers possess identical hydrophobic surface areas, an achiral C18 column cannot resolve them [1]. To achieve separation, we must introduce an asymmetric environment.

Mechanism A: Direct Separation via Macrocyclic Glycopeptides

Using a Teicoplanin-based Chiral Stationary Phase (CSP) (e.g., Astec CHIROBIOTIC™ T), chiral recognition occurs through a complex interplay of forces. Teicoplanin contains multiple chiral centers, a hydrophobic "cup," and peptide-like hydrogen-bonding sites [1]. When operated in Polar Ionic Mode (methanol with volatile acid/base additives), the zwitterionic S-(2-Amino-2-carboxyethyl)-D-homocysteine interacts electrostatically with the ionizable groups of the CSP. The steric bulk of the analyte dictates how deeply it can penetrate the chiral cavity, causing one enantiomer to bind more tightly than the other, thus eluting later [2].

Mechanism B: Indirect Separation via Advanced Marfey’s Analysis

When extreme sensitivity is required (e.g., LC-MS/MS of trace biological samples), pre-column derivatization is preferred. Reacting the primary amines of the analyte with 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA) converts the enantiomers into stable diastereomers[3]. Because diastereomers have different physical shapes and hydrophobicities, they can be easily resolved on a standard, high-efficiency achiral C18 column.

HPLC_Workflow Start S-(2-Amino-2-carboxyethyl)- D-homocysteine Sample Decision Select Separation Strategy Start->Decision Direct Direct Chiral Separation (Macrocyclic CSP) Decision->Direct Underivatized / Native Indirect Indirect Separation (Pre-column Derivatization) Decision->Indirect Trace Analysis Req. Teicoplanin Teicoplanin Column (e.g., CHIROBIOTIC T) Direct->Teicoplanin Marfey L-FDLA Derivatization + C18 RP-HPLC Indirect->Marfey Detect1 LC-MS/MS (MRM Mode) Teicoplanin->Detect1 Detect2 LC-MS/MS or UV (340 nm) Marfey->Detect2

Figure 2: Experimental workflow for the chiral separation of cystathionine enantiomers.

Experimental Protocols

Protocol A: Direct Chiral HPLC (Underivatized)

This protocol utilizes a self-validating mobile phase system where the ratio of acid to base precisely controls the ionization state of the zwitterion.

Materials:

  • Column: Astec CHIROBIOTIC™ T (250 mm × 4.6 mm, 5 µm) [1].

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 : 0.1 : 0.1, v/v/v). Note: The equimolar ratio of acid to base ensures a neutral apparent pH in the organic solvent, maximizing ionic interactions.

Step-by-Step Procedure:

  • Preparation: Dissolve the S-(2-Amino-2-carboxyethyl)-D-homocysteine standard in 50% Methanol/Water to a concentration of 100 µg/mL.

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 20 column volumes until the baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Detection: Monitor via LC-MS/MS in Positive Electrospray Ionization (ESI+) mode. Monitor the MRM transition m/z 223.1 → 134.0.

  • Causality Check: If resolution (

    
    ) is < 1.5, slightly decrease the temperature to 15 °C. Lower temperatures increase the residence time of the transient diastereomeric complex, enhancing chiral recognition.
    
Protocol B: Indirect RP-HPLC via Marfey’s Reagent (L-FDLA)

This protocol creates a permanent diastereomeric modification, allowing for robust separation on standard equipment [3].

Materials:

  • Column: High-efficiency C18 (e.g., 150 mm × 2.1 mm, 3 µm).

  • Reagents: 1% L-FDLA in acetone, 1 M NaHCO

    
    , 1 M HCl.
    

Step-by-Step Procedure:

  • Reaction: To 50 µL of the sample (approx. 1 mM), add 20 µL of 1 M NaHCO

    
     to deprotonate the amine groups, ensuring nucleophilic attack.
    
  • Derivatization: Add 100 µL of 1% L-FDLA. Vortex thoroughly.

  • Incubation: Heat the mixture at 40 °C for exactly 60 minutes. Caution: Exceeding 60 minutes or 40 °C can induce artificial racemization of the amino acid.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The color will shift from deep orange to bright yellow. This step is critical to stabilize the derivative and prevent degradation.

  • Dilution & Injection: Dilute with 810 µL of Acetonitrile. Inject 5 µL into the HPLC.

  • Chromatography:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 25 minutes at 0.4 mL/min.

    • Detection: UV at 340 nm or MS (ESI+).

Data Presentation & System Suitability

The following table summarizes the expected quantitative data and system suitability parameters for both methodologies, providing a benchmark for assay validation.

Table 1: Chromatographic Performance and System Suitability

ParameterProtocol A: Direct (Teicoplanin)Protocol B: Indirect (L-FDLA + C18)
Separation Mechanism Transient diastereomeric complexStable covalent diastereomers
Retention Time (Enantiomer 1) ~12.4 min~18.2 min
Retention Time (Enantiomer 2) ~14.8 min~21.5 min
Resolution (

)

1.8

3.5
Limit of Detection (LOD) 50 ng/mL (MS/MS)5 ng/mL (UV 340 nm)
Primary Advantage No sample preparation requiredHighest resolution and sensitivity
Primary Limitation Lower sensitivity without MSTime-consuming derivatization

References

  • HPLC Analysis of Homocysteine and Related Compounds. IntechOpen. Available at: [Link]

  • Facile Method for Determining Lanthipeptide Stereochemistry. Analytical Chemistry (ACS). Available at:[Link]

Application Note & Protocol: Preparation of High-Purity Standard Solutions of S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation of accurate and stable standard solutions of S-(2-Amino-2-carboxyethyl)-D-homocysteine. Tailored for researchers, analytical scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the critical scientific principles underpinning the protocol. Special emphasis is placed on mitigating the inherent oxidative instability of sulfur-containing amino acids, ensuring the integrity and reliability of the resulting standards for applications in chromatography, mass spectrometry, and other quantitative analytical techniques.

Introduction and Scientific Principles

S-(2-Amino-2-carboxyethyl)-D-homocysteine is a sulfur-containing amino acid derivative. Like its endogenous relative, L-homocysteine, its molecular structure features a thiol ether linkage and free carboxyl and amino groups. The presence of a sulfur atom makes the molecule susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or disulfide-linked dimers.[1][2] This chemical instability presents a significant challenge in the preparation of accurate analytical standards, as degradation can lead to underestimation of the analyte concentration and compromise the validity of experimental data.

The protocol detailed herein is designed as a self-validating system to address these challenges through several key strategies:

  • High-Purity Starting Material: The protocol assumes the use of a well-characterized, high-purity solid of S-(2-Amino-2-carboxyethyl)-D-homocysteine (≥95% purity).[3][4]

  • Solvent Selection and Preparation: The choice of solvent is critical for both solubility and stability. An aqueous buffer is employed to maintain a stable pH, and the use of deoxygenated, high-purity water minimizes oxidative stress.

  • Inert Atmosphere: Handling the solid compound and its solutions under an inert gas (e.g., argon or nitrogen) is a critical step to prevent oxidation by atmospheric oxygen.[3]

  • Controlled Temperature: Storage at low temperatures (-20°C or below) significantly slows the rate of chemical degradation.[3][4]

By understanding and controlling these factors, researchers can confidently prepare standard solutions with high accuracy, precision, and stability.

Physicochemical Properties Summary

While specific experimental data for the D-isomer is not widely published, the following properties can be reasonably inferred from data on its L-isomer and related compounds.

PropertyValueSource/Rationale
Molecular Formula C₇H₁₄N₂O₄SInferred from chemical structure[5][6]
Molecular Weight 222.26 g/mol Calculated from molecular formula[5][6]
Appearance White to off-white solidTypical for amino acid derivatives[3]
Storage (Solid) -20°C under inert gasBest practice for sulfur-containing amino acids[3][4]
Solubility Soluble in aqueous buffers (e.g., PBS, pH 7.2)Based on data for L-Homocysteine[4]
Solution Stability Limited; prepare fresh daily or store at ≤ -20°C for short periodsAqueous solutions of similar compounds are unstable[4]

Required Materials and Equipment

Reagents:

  • S-(2-Amino-2-carboxyethyl)-D-homocysteine solid (analytical standard grade, ≥95% purity)

  • Type I Ultrapure Water (18.2 MΩ·cm resistivity)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, 0.01 M

  • High-purity Argon (Ar) or Nitrogen (N₂) gas with a regulator and delivery tube

  • Methanol or Acetonitrile (LC-MS grade), if required for the analytical method

Equipment:

  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated pipettes (P1000, P200, P20) with high-quality tips

  • Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL)

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Glove box or glove bag for handling under inert atmosphere (recommended)

  • Filtration apparatus with 0.22 µm syringe filters (PTFE or other chemically compatible material)

Detailed Experimental Protocols

General Precautions and Best Practices
  • Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Solvent Preparation: Before use, sparge all aqueous buffers with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen. This is a critical step to prevent premature oxidation of the analyte.

  • Handling: Perform all weighing and initial dissolution steps in an inert atmosphere (glove box) if possible. If not available, work quickly and blanket the headspace of vials and flasks with inert gas before sealing.

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution that will be used to generate more dilute working standards.

  • Equilibration: Allow the sealed container of S-(2-Amino-2-carboxyethyl)-D-homocysteine to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Accurately weigh approximately 1.0 mg of the compound into a tared amber glass vial. Record the exact weight to four decimal places (e.g., 1.04 mg).

  • Dissolution: Add a pre-calculated volume of deoxygenated 0.01 M PBS (pH 7.2) to the vial to achieve the target concentration of 1.0 mg/mL. For example, if 1.04 mg was weighed, add 1.04 mL of buffer.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle sonication in a room temperature water bath can be used if dissolution is slow.

  • Inert Blanketing: Briefly uncap the vial, flush the headspace with argon or nitrogen for 10-15 seconds, and immediately recap tightly.

  • Labeling and Storage: Label the vial clearly as "Primary Stock - 1.0 mg/mL" with the preparation date and your initials. Store at -20°C. This stock should be stable for a limited time; re-analysis is recommended if stored for more than a few weeks.[7]

G cluster_prep Preparation Workflow start Start: Equilibrate Analyte to RT weigh 1. Weigh Analyte (e.g., 1.0 mg) under Inert Gas start->weigh Prevent Condensation add_solvent 2. Add Deoxygenated Buffer (e.g., 1.0 mL) weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve Create Solution blanket 4. Blanket Headspace with Inert Gas dissolve->blanket Prevent Oxidation store 5. Store Primary Stock at -20°C blanket->store end End: 1.0 mg/mL Stock Solution store->end

Caption: Workflow for preparing the primary stock solution.

Protocol 2: Preparation of a Calibration Curve (1.0 - 100 µg/mL)

This protocol details the serial dilution of the primary stock to create a set of working standards suitable for generating a calibration curve.

  • Thawing: Thaw the primary stock solution on ice. Once thawed, vortex gently to ensure homogeneity.

  • Intermediate Stock: Prepare an intermediate stock of 100 µg/mL. Pipette 100 µL of the 1.0 mg/mL primary stock into a new labeled vial. Add 900 µL of deoxygenated 0.01 M PBS. Vortex to mix.

  • Serial Dilutions: Perform serial dilutions as described in the table below. Use deoxygenated 0.01 M PBS as the diluent for each step.

Standard IDConcentration (µg/mL)Volume of Stock (µL)Stock Concentration (µg/mL)Diluent Volume (µL)Total Volume (µL)
WS-100 1001001000 (Primary)9001000
WS-50 50500100 (WS-100)5001000
WS-25 25250100 (WS-100)7501000
WS-10 10100100 (WS-100)9001000
WS-5 550010 (WS-10)5001000
WS-1 110010 (WS-10)9001000
  • Usage: These working standards should be prepared fresh from the primary or intermediate stock just before use.[4] Do not store dilute aqueous solutions for more than one day, even at low temperatures.

Quality Control and Validation

A protocol is only as reliable as its validation. To ensure the integrity of your prepared standards, consider the following QC steps:

  • Purity Check: Before preparing the stock solution, verify the purity of the solid material using a suitable analytical technique (e.g., LC-MS, NMR) if this information is not provided on the Certificate of Analysis.

  • Concentration Verification: The concentration of the primary stock can be verified by a secondary method. For sulfur-containing compounds, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify the total sulfur content, providing an orthogonal verification of the gravimetrically prepared concentration.[2]

  • Bracketing Standards: When running a large batch of samples, analyze a freshly prepared working standard at the beginning and end of the sequence. The response should be within a pre-defined tolerance (e.g., ±15%) to confirm the stability of the analyte during the analytical run.

G compound S-(2-Amino-2-carboxyethyl)-D-homocysteine Thiol Ether Moiety oxidation Key Instability Pathway Oxidation at Sulfur Atom compound->oxidation Susceptible to sulfoxide Sulfoxide Derivative oxidation->sulfoxide Leads to sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation protocol Protocol Mitigation Strategies (Self-Validating System) inert_gas Inert Gas (Ar, N₂) protocol->inert_gas Displaces O₂ deoxygenated Deoxygenated Solvents protocol->deoxygenated Removes Dissolved O₂ low_temp Low Temperature Storage (-20°C) protocol->low_temp Slows Kinetics fresh_prep Fresh Preparation of Working Standards protocol->fresh_prep Minimizes Degradation Time inert_gas->oxidation Prevents deoxygenated->oxidation Prevents low_temp->oxidation Minimizes fresh_prep->oxidation Minimizes

Sources

Application Note: Colorimetric Quantification of S-(2-Amino-2-carboxyethyl)-D-homocysteine via Coupled Enzyme Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

S-(2-Amino-2-carboxyethyl)-D-homocysteine (a stereoisomer of the critical transsulfuration intermediate, cystathionine) presents a unique analytical challenge in metabolic profiling[1]. Because the molecule is a thioether, it lacks a free sulfhydryl (-SH) group, rendering direct colorimetric detection with standard thiol-reactive probes (such as Ellman’s reagent, DTNB) impossible.

To quantify this metabolite accurately in complex biological matrices, a two-step coupled enzymatic-colorimetric assay must be employed[2]. This protocol leverages the specific enzymatic cleavage of the thioether bond by Cystathionine


-lyase (CGL), followed by the highly specific chemical detection of the liberated cysteine using Gaitonde’s acidic ninhydrin reagent[3].

Experimental Design & Causality (E-E-A-T)

As a self-validating system, this assay is engineered to eliminate false positives from endogenous biological compounds through strict enzymatic and chemical gating.

  • Enzymatic Specificity (The Cleavage Gate): CGL (EC 4.4.1.1), supplemented with its obligate cofactor Pyridoxal 5'-phosphate (PLP), specifically catalyzes the

    
    -elimination of the thioether substrate. This reaction yields L-cysteine, 
    
    
    
    -ketobutyrate, and ammonia[2].
  • Chemical Specificity (The Detection Gate): Standard ninhydrin reacts indiscriminately with all primary amines. However, Gaitonde's reagent shifts the reaction environment to highly acidic conditions (using glacial acetic acid and concentrated HCl)[4]. Under this extreme pH, the sulfhydryl and amino groups of the liberated cysteine undergo a competitive nucleophilic displacement with ninhydrin, forming a highly stable, pink spirane derivative (

    
     = 560 nm)[3]. This acidic shift specifically prevents cross-reactivity with endogenous homocysteine, glutathione, or the parent thioether[5],[3].
    
  • Self-Validating Blank Strategy: Biological samples (e.g., cell lysates, plasma) contain high basal levels of endogenous cysteine and other acid-soluble thiols[6]. To ensure trustworthiness, every sample must be run in parallel with a "No-CGL" blank. The true concentration of the target analyte is derived strictly from the differential absorbance (

    
    ).
    

Assay Workflow Visualization

G Cyst S-(2-Amino-2-carboxyethyl)- D-homocysteine CGL Cystathionine γ-lyase (CGL + PLP) Cyst->CGL 37°C, 1 hr Cys L-Cysteine (Free Thiol) CGL->Cys Cleavage Ninhydrin Acid Ninhydrin (Gaitonde's Reagent) Cys->Ninhydrin Acidic pH Readout Pink Spirane Complex (Absorbance 560 nm) Ninhydrin->Readout 100°C, 10 min

Fig 1: Two-step coupled enzymatic-colorimetric workflow for target quantification.

Step-by-Step Protocol

Reagent Preparation
  • Assay Buffer: Prepare 200 mM Bis-Tris Propane (pH 8.25) containing 1 mM Dithiothreitol (DTT) and 50 µM Pyridoxal 5'-phosphate (PLP)[2].

    • Causality: PLP is essential for CGL catalytic activity. DTT maintains the enzyme's active site thiols without interfering with the subsequent acidic ninhydrin reaction.

  • CGL Working Solution: Dilute recombinant CGL to 0.5 mg/mL in Assay Buffer.

  • Acidic Ninhydrin Reagent (Gaitonde's Reagent): Dissolve 250 mg of Ninhydrin in 6 mL of glacial acetic acid. Slowly and carefully add 4 mL of 12 N HCl[6].

    • Caution: Highly corrosive. Prepare fresh daily in a fume hood.

  • Stop Solution: 100% Glacial acetic acid.

  • Stabilization Buffer: 95% Ethanol.

Sample Preparation
  • Homogenize tissue or lyse cells in cold Assay Buffer (omitting DTT/PLP for the lysis step to prevent premature reactions).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the cleared supernatant.

Enzymatic Cleavage (Step 1)
  • Set up two microcentrifuge tubes per sample: label one "Test " and the other "Sample Blank ".

  • Add 35 µL of the cleared sample supernatant to both tubes[2].

  • To the "Test" tube, add 10 µL of CGL Working Solution.

  • To the "Sample Blank" tube, add 10 µL of Assay Buffer (No enzyme).

  • Adjust both tubes to a final reaction volume of 200 µL using Assay Buffer.

  • Incubate both tubes at 37°C for exactly 60 minutes to allow complete thioether cleavage[2].

Colorimetric Development (Step 2)
  • Terminate the enzymatic reaction by transferring a 50 µL aliquot from each tube into a new microcentrifuge tube containing 50 µL of Stop Solution (Glacial acetic acid)[2].

  • Add 50 µL of the Acidic Ninhydrin Reagent to each tube. Mix thoroughly by vortexing[6].

  • Cap the tubes tightly and incubate in a boiling water bath (100°C) for 10 minutes[6].

    • Causality: High thermal energy is required to drive the formation of the pink spirane-ninhydrin complex.

  • Rapidly cool the tubes in an ice-water bath for 3 minutes to halt the reaction.

  • Add 850 µL of 95% Ethanol to each tube and vortex[2].

    • Causality: Ethanol stabilizes the chromophore and prevents the precipitation of denatured proteins, ensuring optical clarity.

  • Transfer 200 µL of each mixture to a clear-bottom 96-well microplate.

  • Measure absorbance at 560 nm (

    
    ) using a microplate reader[3].
    

Data Presentation & Analysis

Calculate the specific absorbance for the target analyte by subtracting the endogenous cysteine background:


 

Interpolate the concentration of S-(2-Amino-2-carboxyethyl)-D-homocysteine using a standard curve generated with known concentrations processed through the exact same two-step protocol.

Table 1: Assay Performance Characteristics
ParameterValue / Specification
Target Analyte S-(2-Amino-2-carboxyethyl)-D-homocysteine
Detection Wavelength 560 nm
Linear Dynamic Range 0.05 mM – 0.5 mM
Limit of Detection (LOD) ~10 µM
Total Assay Time ~1.5 hours
Interferences Avoided Homocysteine, Glutathione, Methionine, Proline
Signal Stability Stable for 3–4 hours at room temperature

References

  • Gaitonde MK. "A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids." Biochem J. 1967.[3] URL: [Link]

  • Majtan T, et al. "Domain Organization, Catalysis and Regulation of Eukaryotic Cystathionine Beta-Synthases." PLoS One. 2014.[1] URL: [Link]

  • Kraus JP, et al. "Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies." Molecular Genetics and Metabolism. (Hosted on PMC - NIH).[2] URL: [Link]

  • Yamagata S, Iwama T. "Determination of a Small Quantity of Cystine in the Presence of a Large Amount of Cysteine." Bioscience, Biotechnology, and Biochemistry. 1999.[5] URL: [Link]

  • Stipanuk MH, et al. "Overexpression of cysteine dioxygenase reduces intracellular cysteine and glutathione pools in HepG2/C3A cells." American Journal of Physiology-Endocrinology and Metabolism. 2006.[6] URL: [Link]

  • Friedman M. "Applications of the Ninhydrin Reaction for Analysis of Amino Acids." Journal of Agricultural and Food Chemistry. 2004.[4] URL: [Link]

Sources

Application Note: Utilizing S-(2-Amino-2-carboxyethyl)-D-homocysteine (D-Cystathionine) as a Reference Standard in LC-MS/MS Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Clinical Metabolomics, Bioanalysis, and Enzyme Kinetics

Introduction & Mechanistic Background

The mammalian transsulfuration pathway is the primary metabolic route for homocysteine catabolism, relying on the sequential actions of cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL)[1]. Mutations in these enzymes, particularly CBS, lead to severe metabolic disorders such as homocystinuria, making the precise quantification of intermediate metabolites like cystathionine critical for clinical diagnostics and enzyme kinetic studies[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for amino acid quantification in biological matrices[3]. Traditionally, stable isotope-labeled (SIL) internal standards (e.g., d4-cystathionine) are used to correct for matrix effects and extraction losses. However, SIL standards can be cost-prohibitive and may suffer from isotopic interference (M+0 contribution) or deuterium exchange in the electrospray ionization (ESI) source.

The Chiral Advantage: S-(2-Amino-2-carboxyethyl)-D-homocysteine (D-Cystathionine) is the non-natural enantiomer of endogenous L-cystathionine. Because mammalian systems exclusively produce and metabolize the L-isomer, D-cystathionine is entirely absent in human plasma. By employing a chiral stationary phase in LC, D-cystathionine can be chromatographically resolved from endogenous L-cystathionine. This allows it to serve as an ideal, highly accurate pseudo-internal standard that perfectly mimics the physicochemical properties of the analyte without contributing to the endogenous signal.

Transsulfuration Met Methionine Hcy Homocysteine Met->Hcy Demethylation CysT L-Cystathionine Hcy->CysT + Serine Ser Serine Ser->CysT Cys Cysteine CysT->Cys CBS Cystathionine β-synthase (CBS) CBS->CysT CGL Cystathionine γ-lyase (CGL) CGL->Cys

Fig 1. The transsulfuration pathway converting homocysteine to cysteine via cystathionine.

Experimental Rationale & Causality

To ensure rigorous scientific integrity, every step of this protocol is designed with specific causal intent:

  • Choice of Internal Standard (IS): D-cystathionine eliminates the risk of isotopic cross-talk. It undergoes the exact same ionization suppression/enhancement as L-cystathionine, ensuring accurate quantification.

  • Choice of Column: A zwitterionic chiral stationary phase (CSP) is mandatory. Causality: Since D- and L-cystathionine share identical mass-to-charge ratios (m/z) and fragmentation patterns, they must be separated in time (retention time) to avoid signal overlap in the mass spectrometer.

  • Protein Precipitation Chemistry: Acidic acetonitrile is used for extraction. Causality: The low pH ensures the amine groups remain protonated, increasing the solubility of the highly polar cystathionine while effectively denaturing and precipitating plasma binding proteins.

Workflow & Methodology

Workflow S1 Plasma Collection S2 Spike IS (D-Cystathionine) S1->S2 S3 Protein Precipitation S2->S3 S4 Chiral LC Separation S3->S4 S5 ESI-MS/MS Detection S4->S5 S6 Data Analysis & QC S5->S6

Fig 2. Analytical workflow for LC-MS/MS quantification using a chiral reference standard.

Step-by-Step Protocol: Plasma Extraction
  • Thawing & Aliquoting: Thaw human plasma samples on ice. Transfer 50 µL of plasma to a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of 50 µM D-Cystathionine working solution to the plasma. Note: Spiking prior to precipitation ensures the IS accounts for any physical losses during the extraction process.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Homogenization: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a low-volume glass insert.

LC-MS/MS Analytical Parameters

Table 1: Mass Spectrometry (SRM) Parameters

Analyte Precursor Ion [M+H]⁺ Product Ion (m/z) Collision Energy (eV) Polarity
L-Cystathionine (Endogenous) 223.1 134.0 15 Positive ESI

| D-Cystathionine (Internal Std) | 223.1 | 134.0 | 15 | Positive ESI |

Note: The 134.0 m/z product ion corresponds to the loss of the serine moiety from the cystathionine molecule.

Table 2: Chiral Chromatographic Gradient Column: Zwitterionic Chiral Stationary Phase (150 x 2.1 mm, 3 µm) Mobile Phase A: 50 mM Ammonium Formate in Water (pH 3.0) Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.03002080
1.03002080
6.03006040
8.03006040
8.13002080
12.03002080

System Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system , the following Quality Control (QC) metrics must be evaluated during every batch run:

  • Chiral Purity Verification (Zero-Blank Check): Inject a neat solution of the D-cystathionine standard (without plasma). Monitor the retention time window for L-cystathionine. Acceptance Criteria: The L-isomer peak must be <0.1% of the D-isomer peak area to confirm the reference standard is chirally pure and will not falsely elevate endogenous readings.

  • Absolute Recovery Assessment: Compare the peak area of D-cystathionine spiked into plasma before extraction against D-cystathionine spiked into the supernatant after extraction of a blank matrix. Acceptance Criteria: Recovery should be consistent (CV < 15%) across low, medium, and high QC levels.

  • Matrix Factor (MF) Evaluation: Compare the peak area of the post-extraction spiked D-cystathionine to a neat standard prepared in the mobile phase. Causality: This isolates the effect of ion suppression caused by co-eluting plasma lipids. An MF of 1.0 indicates no matrix effect; an MF between 0.85 and 1.15 is considered highly robust for clinical assays.

Table 3: System Suitability Acceptance Criteria

Validation Parameter Target Metric Acceptable Variance
Chiral Resolution (Rs) > 1.5 (Baseline separation) N/A
Matrix Effect (IS normalized) 1.0 ± 15%
Extraction Recovery > 80% CV < 15%

| Calibration Linearity (R²) | > 0.995 | N/A |

References

  • Finkelstein, J.D. "The metabolism of homocysteine: pathways and regulation." European Journal of Pediatrics, 1998.[Link]

  • Steegborn, C., et al. "Kinetics and inhibition of recombinant human cystathionine γ-lyase." Journal of Biological Chemistry, 1999.[Link]

  • Krijt, J., et al. "Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: Potential use in diagnosis of CBS deficiency." Clinical Chemistry, 2011.[Link]

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Thioether Amino Acids and Related Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Biomarker Researchers, and Drug Development Professionals Content Focus: Mechanistic SPE workflows, self-validating protocols, and quantitative LC-MS/MS integration.

Biological Context and Analytical Challenges

Thioether amino acids—primarily methionine, cystathionine, and their activated derivatives S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH)—are critical nodes in one-carbon metabolism and the transsulfuration pathway. Accurate quantification of these metabolites in biological matrices is essential for biomarker discovery in oxidative stress, cardiovascular diseases, and metabolic disorders.

As a Senior Application Scientist, I frequently encounter three major pitfalls when extracting thioethers from complex matrices:

  • Extreme Polarity: Thioether amino acids exhibit minimal retention on standard reversed-phase (C18) sorbents, necessitating ion-pairing agents or mixed-mode extraction.

  • Chemical Instability: SAM degrades rapidly into methylthioadenosine and homoserine at pH > 6.0 and at elevated temperatures.

  • Procedural Oxidation: The thioether moiety (R-S-R') is highly susceptible to oxidation, readily forming sulfoxides or sulfones during sample preparation if exposed to air or reactive oxygen species.

Understanding the biological interplay of these metabolites is crucial for designing multiplexed extraction panels.

Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS / BHMT Cysta Cystathionine Hcy->Cysta CBS Cys Cysteine Cysta->Cys CSE

Methionine cycle and transsulfuration pathway highlighting key thioether metabolites.

Physicochemical Profiling & Sorbent Rationale

Extraction success relies on exploiting specific functional groups. While generic protein precipitation is common for high-abundance amino acids, trace-level analysis of SAM, SAH, and cystathionine requires targeted SPE.

MetaboliteKey Structural FeatureOptimal SPE SorbentMechanistic Rationale
SAM / SAH Ribose ring (1,2-cis-diol)Phenylboronic Acid (PBA)PBA forms a reversible covalent boronate ester with cis-diols under alkaline conditions [1].
Cystathionine Dual zwitterionic centersMixed-Mode Cation Exchange (MCX)Low pH protonates amine groups, allowing strong ionic binding to sulfonic acid moieties [2].
Methionine Hydrophobic side chainHydrophilic-Lipophilic Balance (HLB)Polymeric reversed-phase captures the carbon backbone when ionized groups are neutralized.
Protocol A: Phenylboronic Acid (PBA) Affinity SPE for SAM and SAH

Because SAM and SAH contain a ribose sugar, Phenylboronic Acid (PBA) affinity SPE offers unparalleled selectivity. However, the alkaline conditions required for PBA binding directly conflict with SAM's instability at high pH [3].

The Self-Validating System: To ensure the protocol is self-validating, stable-isotope internal standards (


-SAH and 

-SAM) are spiked before extraction. The validation metric is the absolute peak area of the internal standards. If the IS area drops below 50% relative to a neat standard, it flags unacceptable degradation during the alkaline loading step, automatically invalidating the sample batch.
Step-by-Step Methodology
  • Sample Preparation: Spike 200 µL of plasma or cell lysate with 10 µL of the stable-isotope internal standard mixture. Precipitate proteins using 400 µL of cold (-20°C) acetonitrile containing 1% formic acid. Centrifuge at 14,000 x g for 10 min.

  • Sorbent Conditioning: Pass 1 mL of 0.1 M formic acid through the 50 mg PBA cartridge, followed immediately by 1 mL of 20 mM ammonium acetate (pH 8.5).

    • Causality: The initial acid wash removes storage contaminants and activates the boronate hydroxyls. The alkaline buffer establishes the necessary pH environment for boronate-diol complexation.

  • Rapid Loading: Adjust the sample supernatant to pH 8.0 using 0.1 M NaOH. Immediately load onto the PBA cartridge at a flow rate of 1 mL/min.

    • Causality: Immediate loading is the most critical step. Prolonged exposure to pH 8.0 will irreversibly degrade SAM.

  • Washing: Wash with 1 mL of 20 mM ammonium acetate (pH 8.5).

    • Causality: This removes non-diol-containing interferences (e.g., unmodified amino acids, lipids) while maintaining the covalent boronate ester bond.

  • Elution: Elute the targets with 2 x 500 µL of 0.1 M formic acid in 50% acetonitrile.

    • Causality: The acidic pH (< 3.0) rapidly hydrolyzes the boronate ester, releasing the intact analytes, while acetonitrile ensures complete desorption from the silica backbone.

  • Reconstitution: Lyophilize the eluate and reconstitute in 100 µL of mobile phase containing 0.05% trifluoroacetic acid (TFA) as a micromolecule ion-pairing agent to enhance LC retention[1].

SPEWorkflow Prep Sample Prep (Acidification/IS Spike) Cond Conditioning (Acid -> pH 8.5 Buffer) Prep->Cond Load Rapid Loading (Cis-diol Binding) Cond->Load Wash Alkaline Wash (Remove Interferences) Load->Wash Elute Acidic Elution (Hydrolyze Ester) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Standardized PBA solid-phase extraction workflow for ribose-containing thioethers.

Protocol B: Mixed-Mode Cation Exchange (MCX) for Cystathionine

Cystathionine lacks a ribose ring, rendering PBA ineffective. Instead, we exploit its amine groups using a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent.

The Self-Validating System: Thioethers readily oxidize to sulfoxides during extraction. To validate the integrity of the sample preparation, this protocol includes a built-in oxidation monitor. The LC-MS/MS method is programmed to monitor the MRM transition for Methionine Sulfoxide (MetO). The analyst calculates the MetO/Methionine ratio; a ratio >5% indicates unacceptable procedural auto-oxidation, prompting a re-extraction with the addition of antioxidants (e.g., DTT or ascorbic acid).

Step-by-Step Methodology
  • Sample Acidification: Dilute 100 µL of cell extract with 300 µL of 2% phosphoric acid (

    
    ).
    
    • Causality: Dropping the pH below the pKa of the carboxyl group (~2.2) ensures the amino acid is fully protonated (carrying a net positive charge), which is an absolute requirement for cation exchange binding.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 2%

    
    .
    
  • Loading: Load the acidified sample at a slow flow rate (0.5 mL/min) to maximize ionic interaction time.

  • Orthogonal Washing: Wash with 1 mL 0.1 M HCl, followed by 1 mL 100% Methanol.

    • Causality: The HCl wash maintains the positive charge on the amine while washing away unbound salts. The subsequent Methanol wash utilizes the reversed-phase properties of the sorbent to sweep away neutral hydrophobic interferences (e.g., lipids) without disrupting the ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
    • Causality: The high pH (> 9.0) neutralizes the primary amine, breaking the ionic interaction with the sorbent's sulfonic acid groups. The methanol simultaneously desorbs the compound from the polymeric backbone.

  • Analysis: Evaporate under

    
     at a low temperature (30°C) and reconstitute. For LC-MS/MS, utilize nonafluoropentanoic acid as an ion-pairing agent to provide the underivatized cystathionine with the necessary retention on a C18 column [2].
    
Quantitative Performance Metrics

When the above causality-driven protocols are strictly adhered to, the methods yield highly robust quantitative data suitable for clinical and translational research [4].

AnalyteSPE MethodRecovery (%)Matrix Effect (%)LOD (nmol/L)LOQ (nmol/L)
SAM PBA Affinity88.5 ± 4.292.1 (Minimal suppression)10.025.0
SAH PBA Affinity91.2 ± 3.895.4 (Minimal suppression)2.510.0
Cystathionine MCX Polymeric84.6 ± 5.181.0 (Slight suppression)5.015.0
Methionine MCX Polymeric94.0 ± 2.298.5 (No suppression)1.05.0

Note: Data synthesized from optimized LC-MS/MS validations using stable-isotope dilution.

References

1.1 2.2 3.3 4.4

Sources

Troubleshooting & Optimization

HPLC Technical Support Center: Troubleshooting Peak Tailing for S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals dealing with chromatographic anomalies. Here, we address the specific mechanistic causes of peak tailing when analyzing the highly polar, zwitterionic thioether S-(2-Amino-2-carboxyethyl)-D-homocysteine.

Executive Summary & Mechanistic Context

S-(2-Amino-2-carboxyethyl)-D-homocysteine (a stereoisomer of cystathionine) contains two primary amino groups, two carboxylic acid groups, and a thioether linkage[1]. In High-Performance Liquid Chromatography (HPLC), peak tailing (defined as a USP Tailing Factor > 1.5) for this molecule is rarely a simple physical plumbing issue; it is predominantly driven by complex secondary chemical interactions.

  • Silanol Interactions: The protonated amine groups of the molecule interact strongly with ionized residual silanols (Si-O⁻) on silica-based stationary phases. This is especially problematic at mid-pH ranges, creating a secondary retention mechanism that delays the elution of a fraction of the analyte[2][3].

  • Zwitterionic State: Due to multiple

    
     values, slight local pH shifts in unbuffered or poorly buffered mobile phases cause the molecule to exist in mixed ionization states, leading to peak broadening and tailing[4][5].
    
  • Sample Solvent Mismatch: Because this molecule requires highly aqueous conditions in Reversed-Phase (RP) or highly organic conditions in Hydrophilic Interaction Liquid Chromatography (HILIC), a mismatch between the injection solvent and the mobile phase causes severe peak distortion[6][7].

Diagnostic Workflow

To isolate the root cause of peak tailing, follow this logical decision tree. It is designed to separate physical system issues from chemical interaction issues.

DiagnosticWorkflow Start Observe Peak Tailing (USP Tailing Factor > 1.5) CheckAll Do all peaks in the chromatogram tail? Start->CheckAll AllTail All Peaks Tail (Physical / System Issue) CheckAll->AllTail Yes OneTails Only Analyte Tails (Chemical / Interaction Issue) CheckAll->OneTails No DeadVol Extra-Column Volume Check PEEK fittings & tubing ID AllTail->DeadVol ColVoid Column Bed Deformation Reverse flush or replace column AllTail->ColVoid Silanol Silanol Activity Lower pH < 3.0 or use endcapped phase OneTails->Silanol Solvent Injection Solvent Mismatch Match sample diluent to mobile phase OneTails->Solvent Overload Mass Overload Dilute sample 1:10 OneTails->Overload

Caption: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Protocol A: Mitigating Secondary Silanol Interactions (Chemical)

Causality: At pH > 3.0, residual silanols on conventional C18 silica columns become deprotonated (Si-O⁻). The positively charged amino groups of S-(2-Amino-2-carboxyethyl)-D-homocysteine bind ionically to these sites, creating a secondary retention mechanism[3][8]. Self-Validating Test: Inject a neutral marker (e.g., uracil or toluene, depending on the mode). If the neutral marker is symmetrical but the amino acid tails, the issue is definitively an acid-base interaction[9].

Step-by-Step Methodology:

  • Prepare a Low-pH Mobile Phase: Adjust the aqueous mobile phase to pH 2.0 – 2.5 using a volatile acid (e.g., 0.1% Formic Acid or Trifluoroacetic Acid for LC-MS, or Phosphoric acid for UV)[4]. This fully protonates the silanol groups (Si-OH), neutralizing their charge.

  • Increase Buffer Capacity: Ensure the buffer concentration is between 10 mM and 50 mM to prevent local pH shifts at the column head[4][10].

  • Column Selection: If tailing persists, switch from a standard C18 to a polar-embedded column or a highly endcapped column designed for basic compounds[3][5].

  • Re-evaluate: Inject the sample. Calculate the USP Tailing Factor (

    
    ). A successful remediation will yield 
    
    
    
    [3].
Protocol B: Correcting Sample Solvent Mismatch (Physical/Chemical)

Causality: S-(2-Amino-2-carboxyethyl)-D-homocysteine is often analyzed via HILIC due to its extreme polarity. If the sample is dissolved in 100% water (a strong solvent in HILIC) and injected into a mobile phase of 80% Acetonitrile, the analyte travels rapidly through the column before partitioning properly, causing severe tailing or peak splitting[6][7].

Step-by-Step Methodology:

  • Analyze Current Diluent: Identify the exact composition of the sample injection solvent.

  • Diluent Matching: Prepare the sample in a diluent that is identical to, or weaker than, the initial mobile phase conditions. For HILIC, this means dissolving the sample in at least 50-75% Acetonitrile[7].

  • Volume Reduction: If matching the diluent is impossible due to solubility limits, reduce the injection volume to

    
     to allow the mobile phase to rapidly dilute the sample plug upon injection.
    
  • Validation: Inject the newly diluted sample. If peak symmetry is restored, solvent mismatch was the root cause.

Quantitative Data: Impact of Parameters on Peak Symmetry

The following table summarizes expected outcomes when optimizing parameters for zwitterionic amino acids like S-(2-Amino-2-carboxyethyl)-D-homocysteine.

ParameterSub-optimal ConditionOptimized ConditionExpected USP Tailing Factor (T)Mechanistic Reason
Mobile Phase pH pH 4.0 - 6.0pH < 2.51.0 - 1.3Protonates silanols, eliminating ionic interactions[8].
Buffer Concentration < 5 mM (or unbuffered)20 - 50 mM1.1 - 1.4Prevents localized pH fluctuations during elution[10].
Stationary Phase Standard Type-A Silica C18Endcapped / Polar-embedded1.0 - 1.2Steric shielding of residual active silanol sites[3].
Injection Solvent 100% Aqueous (in HILIC)Matches Mobile Phase1.0 - 1.5Prevents premature elution and band broadening[6].
Tubing / Fittings Mismatched PEEK / VoidZero-dead-volume fittings< 1.2Eliminates infinite dilution in extra-column space[9].

Frequently Asked Questions (FAQs)

Q: I am using an LC-MS compatible method. I cannot use phosphate buffer to control the pH. What should I use? A: For LC-MS analysis of polar amino acids, use volatile buffers such as ammonium formate (adjusted to pH 3.0 with formic acid) or use 0.1% Trifluoroacetic acid (TFA). TFA acts as both an acidifier (lowering pH < 2.5) and an ion-pairing agent, which significantly sharpens the peaks of primary amines by masking both the analyte's charge and residual silanols[4]. Note that TFA can cause ion suppression in MS, so use the lowest effective concentration (e.g., 0.01% - 0.05%).

Q: My peak tailing worsens as I inject more samples from the same batch. Why? A: This indicates column contamination or the buildup of strongly retained matrix components at the head of the column. Over time, these contaminants act as a new, poorly packed stationary phase, disrupting the sample plug and causing mixed retention mechanisms[7]. Implement a robust sample cleanup protocol (e.g., Solid Phase Extraction) or use a guard column. Reverse-flushing the column with a strong solvent may restore performance[8][11].

Q: How do I definitively distinguish between a column void and silanol interactions? A: Inject a neutral, non-ionizable reference standard (like uracil or caffeine, depending on the mobile phase). Neutral compounds do not undergo acid-base interactions with silanols. If the neutral peak is perfectly symmetrical but S-(2-Amino-2-carboxyethyl)-D-homocysteine tails, the issue is chemical (silanols). If both peaks exhibit the exact same tailing profile, the issue is physical (a column void or dead volume)[9].

Q: Does sample concentration affect peak shape for this molecule? A: Yes. Injecting too high a concentration leads to mass overload. The stationary phase becomes saturated, and the excess analyte is forced forward, typically causing peak fronting. However, concentration-dependent tailing can also occur if the active sites (silanols) are saturated. Dilute the sample by a factor of 10; if the peak shape improves dramatically, sample overload is the culprit[4][10].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." ALWSCI Blogs.
  • Shimadzu UK Limited. "HPLC Troubleshooting - Tailing Peaks." Zendesk.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
  • PubChem - NIH. "S-(2-Amino-2-carboxyethyl)-D-homocysteine." PubChem.
  • ResearchGate. "I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC.
  • Benchchem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin." Benchchem.
  • University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt.edu.
  • Axion Labs. "HPLC Peak Tailing." Axion Labs.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.
  • Benchchem. "Troubleshooting peak tailing in HPLC analysis of Fructosyl-methionine." Benchchem.

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Technical Support Center: Minimizing Matrix Effects in LC-MS/MS of Cystathionine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. Analyzing highly polar, low-molecular-weight amino acids like cystathionine and its analogs via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. This guide provides field-proven troubleshooting strategies to overcome ion suppression, optimize sample preparation, and ensure scientific integrity in your pharmacokinetic and metabolomic workflows.

FAQ Section 1: Understanding the Root Cause

Q: Why do underivatized cystathionine analogs suffer from such severe ion suppression in plasma and serum samples?

A: Cystathionine is a highly polar, amphoteric thioether. In standard reversed-phase liquid chromatography (RPLC), highly polar analytes exhibit poor retention, causing them to elute near the column void volume. Unfortunately, this is the exact chromatographic region where high concentrations of endogenous salts, unretained proteins, and early-eluting phospholipids co-elute 1.

During Electrospray Ionization (ESI), these co-eluting matrix components compete with cystathionine analogs for access to the charged droplet surface. Because phospholipids have high surface activity, they outcompete the polar amino acids, preventing them from acquiring a charge and entering the gas phase. This causality chain directly results in severe ion suppression, signal loss, and irreproducible analyte response 2.

Causality Coelution Co-eluting Matrix (Phospholipids, Salts) ESI ESI Droplet Surface Competition Coelution->ESI Ionization Decreased Analyte Ionization ESI->Ionization Suppression Ion Suppression (Signal Loss) Ionization->Suppression

Causality of ion suppression in electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guide: Sample Preparation Workflows

Q: Standard protein precipitation (PPT) is leaving too much matrix interference. How can I selectively extract cystathionine analogs while removing phospholipids?

A: While PPT with acetonitrile or methanol effectively removes large proteins, it leaves nearly all endogenous phospholipids in the supernatant 3. Because cystathionine is highly polar, Liquid-Liquid Extraction (LLE) is ineffective as the analyte will stubbornly remain in the aqueous phase.

The most robust solution is utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) or dedicated Phospholipid Depletion Plates (e.g., HybridSPE). These techniques leverage the zwitterionic nature of cystathionine to retain the analyte while washing away hydrophobic phospholipids, ensuring a clean extract 1.

Quantitative Comparison of Sample Preparation Methods
Sample Preparation MethodCystathionine Recovery (%)Matrix Effect (%)Phospholipid Removal (%)
Protein Precipitation (PPT) 85 - 9540 - 60 (Severe Suppression)< 20
Liquid-Liquid Extraction (LLE) < 10 (Analyte is too polar)N/A> 90
Standard SPE (Reversed-Phase) 30 - 50 (Poor retention)60 - 8070 - 80
Mixed-Mode Cation Exchange SPE 85 - 9590 - 105 (Minimal)> 95
Phospholipid Depletion Plates 90 - 9895 - 105 (Minimal)> 99
Step-by-Step Methodology: Self-Validating Phospholipid Depletion Workflow

To ensure a self-validating system, this protocol incorporates a stable isotope-labeled internal standard (SIL-IS) prior to extraction to correct for any downstream losses.

  • Sample Aliquoting & IS Addition: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., d4-cystathionine) working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of 1% formic acid in acetonitrile to disrupt protein-analyte binding and precipitate proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 5 minutes at 4°C to pellet the proteins.

  • Phospholipid Filtration: Transfer the supernatant to a Phospholipid Depletion Plate (containing zirconia-coated silica or similar proprietary sorbents that selectively bind the phosphate moiety of lipids).

  • Elution: Apply positive pressure (or vacuum) to elute the sample into a clean collection plate. The eluate now contains the cystathionine analogs free of >99% of phospholipids.

  • Dilution for HILIC: Dilute the eluate 1:1 with a high-organic mobile phase (e.g., 95% Acetonitrile) to ensure compatibility with initial HILIC chromatographic conditions.

Troubleshooting Guide: Chromatographic Optimization

Q: My cystathionine peaks are broad and elute in the void volume on a C18 column. How do I improve retention to avoid the suppression zone?

A: Do not use standard C18 reversed-phase columns for underivatized cystathionine. Instead, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% acetonitrile). Separation occurs via the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase 4. This mechanism retains polar amino acids far beyond the void volume, effectively separating them from non-retained hydrophobic matrix components that cause suppression 5.

G Start Plasma Sample (Cystathionine Analogs) Prep Sample Preparation (Phospholipid Depletion) Start->Prep Remove Proteins & Lipids Chrom Chromatography (HILIC Separation) Prep->Chrom Enhance Retention MS Mass Spectrometry (ESI-MS/MS + SIL-IS) Chrom->MS Avoid Co-elution Eval Matrix Effect Evaluation (Post-Extraction Spike) MS->Eval Validate Method

Workflow for mitigating matrix effects in cystathionine LC-MS/MS analysis.

FAQ Section 2: Mass Spectrometry & Calibration Strategies

Q: How can I quantitatively prove that my new method has eliminated matrix effects?

A: You must calculate the absolute matrix effect using the Post-Extraction Spike Method 6. This involves comparing the MS response of the analyte spiked into an extracted blank matrix versus the response of the analyte in a neat solvent.

Step-by-Step Methodology: Quantitative Assessment of Matrix Effects
  • Prepare Neat Standards (Set A): Spike cystathionine analogs into a neat solvent (equivalent to the final mobile phase composition) at low, medium, and high quality control (QC) concentrations.

  • Prepare Extracted Matrix Blanks: Process multiple lots of blank biological matrix (e.g., plasma from 6 different donors) through your finalized sample preparation protocol (e.g., Phospholipid Depletion SPE).

  • Prepare Post-Extraction Spikes (Set B): Spike the target cystathionine analogs into the post-extracted matrix blanks at the exact same QC concentrations as Set A.

  • LC-MS/MS Analysis: Inject both Set A and Set B in triplicate.

  • Calculate Matrix Effect (ME %):

    
    
    Interpretation: A value of 100% indicates zero matrix effect. Values <80% indicate significant ion suppression, while >120% indicate ion enhancement 5. A self-validating protocol will consistently yield ME% between 85% and 115% across all matrix lots.
    

Q: What if I still observe a 20% ion suppression after optimization?

A: Absolute elimination of matrix effects is rarely possible in complex biological fluids. To mathematically compensate, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C- or 2H-labeled cystathionine) 7. Because the SIL-IS co-elutes exactly with the endogenous analyte, it experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte to the internal standard, the matrix effect cancels out, ensuring trustworthy quantification 8.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. 6

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. MilliporeSigma. 1

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 3

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. 8

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column. HALO Columns. 4

  • High-Throughput Method for The Quantitation of Metabolites and Co-Factors from Homocysteine–Methionine Cycle. Taylor & Francis. 7

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods. PMC. 2

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. MDPI.5

Sources

Technical Support Center: Stability Optimization for S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: pH Stability & Handling Guide Molecule ID: S-(2-Amino-2-carboxyethyl)-D-homocysteine (Synonym: Cystathionine mixed isomer)

Introduction: The Stability Paradox

Welcome to the technical support hub for S-(2-Amino-2-carboxyethyl)-D-homocysteine (hereafter referred to as S-AC-D-HC ).

This molecule is a thioether-bridged non-proteinogenic amino acid. Structurally, it represents a Cystathionine analog containing a D-homocysteine moiety. Researchers often underestimate its instability because it lacks the reactive thiol (-SH) of cysteine or homocysteine. However, the internal thioether (-S-) bridge presents a unique "stability paradox":

  • Acidic Stability: It is remarkably stable against hydrolysis in strong acids but prone to protonation-induced solubility shifts.

  • Alkaline Fragility: It undergoes rapid

    
    -elimination at high pH, cleaving the molecule back into its constituent fragments.
    
  • Oxidative Sensitivity: The sulfur atom is a "soft" nucleophile, susceptible to oxidation into sulfoxides at neutral pH.

This guide provides the causality-driven protocols necessary to navigate these risks.

Module 1: The pH Stability Landscape

The stability of S-AC-D-HC is non-linear. The following data synthesizes thermodynamic stability zones based on thioether chemistry and amino acid degradation kinetics.

Stability & Solubility Matrix
pH ZoneConditionChemical BehaviorRisk Level
pH < 2.0 Highly Acidic Optimal Stability. The amino groups are fully protonated (

), and the thioether is resistant to oxidation due to low nucleophilicity.
🟢 Safe (Storage)
pH 5.0 - 6.0 Isoelectric (pI) Solubility Minimum. The molecule approaches its zwitterionic net-neutral state. Risk of precipitation in concentrated stocks.🟡 Caution (Solubility)
pH 7.0 - 7.5 Neutral Oxidation Window. Trace metals can catalyze the oxidation of the thioether sulfur to sulfoxide (

).
🟠 Moderate (Handling)
pH > 9.0 Alkaline

-Elimination.
Hydroxide ions abstract the

-proton, causing the thioether to cleave.
🔴 Critical (Avoid)
Mechanism of Failure: The -Elimination Pathway

At alkaline pH (pH > 8.5), the


-proton adjacent to the carboxyl group becomes acidic. Base-catalyzed removal of this proton triggers the collapse of the thioether bridge.
  • Reactants: S-AC-D-HC +

    
    
    
  • Products:

    
    -Ketobutyrate + Cysteine + Ammonia (via unstable enamine intermediates).
    

Module 2: Troubleshooting Common Issues (FAQ)

Q1: I see "split peaks" or "ghost peaks" on my HPLC chromatogram. Is my sample impure?

Diagnosis: Likely Sulfoxide Formation or Diastereomer Separation .

  • The Science: S-AC-D-HC contains a thioether.[1][2] If exposed to air at neutral pH (especially without degassing), the sulfur oxidizes to a sulfoxide (

    
    ). This creates a new chiral center at the sulfur atom, resulting in two diastereomeric sulfoxide peaks that elute slightly earlier than the parent molecule.
    
  • The Fix:

    • Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase to suppress ionization and oxidation.

    • Store samples in degassed buffers containing 1 mM EDTA to chelate oxidation-catalyzing metals (Fe, Cu).

Q2: My stock solution precipitated after freezing and thawing.

Diagnosis: Isoelectric Precipitation (pH Shift).

  • The Science: The isoelectric point (pI) of cystathionine-type molecules is approximately 5.6 . Standard phosphate-buffered saline (PBS) can undergo significant pH shifts during freezing (sodium phosphate eutectics can drop pH drastically). If the pH shifts toward the pI, the molecule loses net charge and solubility.

  • The Fix:

    • Do not store in PBS at -20°C.

    • Flash freeze in 0.1 M HCl (pH ~1). The cationic form is highly soluble and stable.

Q3: Can I use this molecule in cell culture media (pH 7.4) for long durations?

Diagnosis: Slow Oxidation Risk.

  • The Science: While chemically stable against hydrolysis at pH 7.4, the half-life of the thioether against autoxidation is finite (days to weeks depending on ROS levels).

  • The Fix: Prepare fresh. If long incubation is required, supplement media with antioxidants like Ascorbic Acid (50 µM) or use media deficient in transition metals if experimental design permits.

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidation (pH neutral/oxidative stress) and Elimination (pH basic).

SADHC_Stability SADHC S-AC-D-HC (Intact Thioether) Sulfoxide Sulfoxide Derivative (R-S(=O)-R') SADHC->Sulfoxide OXIDATION pH 6-8 + O2/ROS Elimination Cleavage Products (Cysteine + Alpha-Ketobutyrate) SADHC->Elimination BETA-ELIMINATION pH > 9.0 + Heat Acid Acidic Storage (pH < 2.0) Acid->SADHC Stabilizes

Figure 1: Divergent degradation pathways based on environmental pH. Acidic conditions stabilize the core structure, while basic conditions trigger cleavage and neutral conditions risk oxidation.

Module 4: Validated Experimental Protocols

Protocol A: The "pH-Shift" Stability Assay

Use this protocol to validate the stability of your specific lot of S-AC-D-HC.

Materials:

  • Buffer A: 10 mM HCl (pH 2.0)

  • Buffer B: 50 mM Phosphate Buffer (pH 7.4)

  • Buffer C: 50 mM Borate Buffer (pH 9.5)

  • HPLC System (C18 Column)[3]

Workflow:

  • Preparation: Dissolve S-AC-D-HC to 1 mM in Buffer A (Master Stock).

  • Incubation: Dilute Master Stock 1:10 into Buffers A, B, and C. Incubate at 37°C for 4 hours.

  • Quenching: Immediately acidify Buffers B and C with equal volumes of 0.2 M HCl to stop reactions.

  • Analysis: Inject 10 µL onto HPLC.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Detection: 210 nm (peptide bond/carboxyl) or Mass Spec (M+H).

Expected Results:

  • pH 2.0: >99% Recovery.

  • pH 7.4: ~95-98% Recovery (Trace sulfoxide +16 Da mass shift).

  • pH 9.5: <80% Recovery (Appearance of cleavage fragments).

Module 5: Storage & Handling Directives

To ensure maximum shelf-life and data integrity, adhere to the following hierarchy of storage conditions.

Storage_Decision Start Received S-AC-D-HC Form Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Liquid Solution Form->Solution ActionSolid Store at -20°C Desiccated Dark Solid->ActionSolid CheckpH Check pH Solution->CheckpH Acidic pH < 3.0 CheckpH->Acidic Neutral pH 6-8 CheckpH->Neutral Basic pH > 8 CheckpH->Basic Acidic->ActionSolid Stable FixNeutral Add HCl to pH 2 Flash Freeze Neutral->FixNeutral FixBasic IMMEDIATE USE ONLY Do not store Basic->FixBasic

Figure 2: Decision matrix for storage. Acidification is the primary critical control point for liquid storage.

References

  • Thioether Oxidation Kinetics

    • Mechanism of thioether oxidation by reactive oxygen species.[1]

    • Source:

  • Cystathionine Beta-Elimination

    • Kinetics of beta-elimination in cystathionine and related thioethers
    • Source:

  • Isoelectric Point & Solubility

    • Calculation of pI for amino acids and solubility implic
    • Source:

  • Homocysteine/Cystathionine Analysis

    • Stability of plasma homocysteine and thioether metabolites.
    • Source:

Sources

Chiral Separation Technical Support Center: D-Homocysteine & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolving Enantioseparation & Stability Issues for D-Homocysteine Derivatives

Introduction: The "Thiol-Zwitterion" Paradox

Welcome. If you are reading this, you are likely struggling with one of the most chemically annoying separations in metabolomics and drug development. Homocysteine (Hcy) and its derivatives present a dual challenge:

  • The Zwitterion Problem: Like all amino acids, they are highly polar, making retention on standard reverse-phase (RP) columns difficult without ion-pairing agents.

  • The Thiol Problem: The free sulfhydryl (-SH) group is hyper-reactive. It oxidizes rapidly to form homocystine (dimer) or mixed disulfides, creating "ghost peaks" and shifting baselines that mimic poor resolution.

This guide moves beyond generic advice. We focus on the causality of failure and self-validating protocols.

Module 1: Method Selection Triage

Before injecting a single blank, you must select the correct separation mode based on your specific derivative's functional groups. A "one-size-fits-all" column does not exist for Hcy derivatives.

The Decision Matrix

The presence of a free primary amine is the critical determinant.

MethodSelection Start START: Analyze Hcy Derivative Structure Q1 Is the Primary Amine (-NH2) Free? Start->Q1 FreeAmine Free Amine Present (e.g., Hcy, Hcy-Thiolactone) Q1->FreeAmine YES BlockedAmine Amine Blocked/Derivatized (e.g., N-Acetyl-Hcy, Fmoc-Hcy) Q1->BlockedAmine NO SensCheck Is UV Sensitivity < 210nm acceptable? FreeAmine->SensCheck Crown Method A: Crown Ether CSP (Daicel CROWNPAK CR-I) Ligand Method B: Ligand Exchange (C18 + Copper/Zinc additives) Crown->Ligand Alternative Poly Method C: Polysaccharide CSP (Immobilized Amylose/Cellulose) BlockedAmine->Poly Standard RP/NP Pirkle Method D: Pirkle-Type CSP (Whelk-O 1) BlockedAmine->Pirkle If π-π interactions exist SensCheck->Crown YES (Direct Analysis) Deriv Method E: Achiral Derivatization (Marfey's Reagent / SBD-F) SensCheck->Deriv NO (Need Fluorescence)

Figure 1: Strategic decision tree for selecting the stationary phase based on the chemical structure of the homocysteine derivative.

Module 2: The "Ghost Peak" Protocol (Thiol Management)

Issue: You observe broad peaks, split peaks, or poor reproducibility between injections. Diagnosis: This is rarely a column failure. It is almost always on-column oxidation . D-Homocysteine will dimerize to D-Homocystine or form mixed disulfides with trace contaminants in the mobile phase.

The Fix: In-Situ Reduction

You must force the equilibrium toward the reduced thiol state before and during separation.

Protocol:

  • Sample Prep: Add TCEP (Tris(2-carboxyethyl)phosphine) to your sample at a 2:1 molar excess over the thiol.

    • Why TCEP? Unlike DTT, TCEP is stable in acidic mobile phases and does not absorb strongly in the UV region (210 nm), making it compatible with direct detection [1].

  • Mobile Phase Additive: If using Ligand Exchange or standard RP, add 0.1 mM EDTA to the mobile phase.

    • Causality: Trace metal ions (Fe, Cu) from stainless steel LC systems catalyze thiol oxidation. EDTA sequesters these ions [2].

Module 3: Direct Separation (Crown Ether CSP)

Target: Underivatized D-Homocysteine or Hcy-Thiolactone. Recommended Column: Daicel CROWNPAK CR-I(+) or CR-I(-) .[1][2][3][4]

Crown ethers form a "host-guest" complex with the ammonium ion (


) of the amino acid. This interaction is highly stereoselective but requires specific conditions.
Troubleshooting Guide: Crownpak CR-I
SymptomProbable CauseCorrective Action
No Retention (

)
pH is too high. The amine is not protonated.Lower pH to 1.0–2.0 using Perchloric Acid (

). The amine must be charged (

) to dock into the crown ether [3].
Peak Tailing Slow mass transfer or interaction with silica support.Decrease Temperature. Unlike most HPLC, lowering T (to 10–15°C) often improves resolution (

) and peak shape on crown ethers by stabilizing the complex [4].
Broad Peaks Lack of organic modifier.Add Methanol (10-15%) . This improves wetting and mass transfer kinetics without disrupting the inclusion complex.
Elution Order Need to switch D/L order.Switch Columns. CR-I(+) typically elutes D-amino acids first.[2] CR-I(-) elutes L-amino acids first. Use this to move your trace enantiomer before the main peak.

Standard Operating Condition (SOC):

  • Mobile Phase: pH 1.5

    
     (aq) / Methanol (85:15 v/v).
    
  • Temp: 15°C (Critical parameter).

  • Flow: 0.4 mL/min (Low flow reduces plate height contribution).

Module 4: High-Sensitivity Derivatization (Marfey's Reagent)

Target: Samples requiring high sensitivity (fluorescence/MS) or when chiral columns are unavailable. Method: Indirect chiral separation (Diastereomer formation).[5]

If direct UV detection at 210nm is too noisy, you must derivatize. The "Gold Standard" for amino acids is Marfey's Reagent (FDLA) . It converts enantiomers into diastereomers, which can then be separated on a standard achiral C18 column [5].

The FDLA Protocol
  • Reaction:

    • Mix

      
       Sample + 
      
      
      
      1M
      
      
      +
      
      
      1% L-FDLA (in acetone).
    • Incubate at 40°C for 60 mins .

    • Quench with

      
       1M 
      
      
      
      .
  • Separation (Achiral C18):

    • The L-FDLA-D-Hcy and L-FDLA-L-Hcy are now diastereomers with different hydrophobicities.

    • Elution Order: The L-L diastereomer typically elutes after the L-D diastereomer on C18 columns due to stronger hydrogen bonding with the stationary phase [6].

MarfeyReaction Substrate D/L-Homocysteine (Enantiomers) Complex Reaction Complex (Nucleophilic Substitution) Substrate->Complex Reagent L-FDLA (Marfey's Reagent) Reagent->Complex Product L-FDLA-D-Hcy L-FDLA-L-Hcy (Diastereomers) Complex->Product pH 8.0, 40°C Separation C18 Column Separation (Hydrophobicity Difference) Product->Separation

Figure 2: Workflow for converting enantiomers to diastereomers using Marfey's Reagent for separation on standard C18 columns.

Frequently Asked Questions (FAQ)

Q: I am seeing a "negative" peak before my D-homocysteine peak on the Crownpak column. What is it? A: This is likely a system peak caused by the mismatch in refractive index or absorbance between your sample solvent and the perchloric acid mobile phase. Fix: Dissolve your sample in the mobile phase itself.

Q: Can I use acetonitrile (ACN) instead of Methanol with Crownpak columns? A: Use caution. While ACN is compatible, Methanol is generally preferred for crown ethers because ACN can compete for the cavity of the crown ether, potentially reducing retention times and selectivity ($ \alpha $) [3].

Q: My D-homocysteine derivative is an ester (e.g., Hcy-methyl ester). Will Crownpak work? A: Yes, provided the primary amine is free. However, the retention time will decrease compared to the acid form because the ester is more hydrophobic and less likely to hydrogen bond with the silica support. You may need to lower the % MeOH to increase retention.

Q: Why do you recommend Perchloric acid over TFA? A: TFA is an ion-pairing agent. On a Crownpak column, TFA anions can pair with the ammonium group of your analyte, preventing it from entering the crown ether cage. Always use non-ion-pairing acids like Perchloric or Phosphoric acid for crown ether chromatography.

References

  • K. Shalia. Standardization of homocysteine on HPLC using DTT as reductant. Indian Journal of Clinical Biochemistry, 2003.[6]

  • Melnyk, S., et al. A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols.[7] Journal of Nutritional Biochemistry, 1999.[7]

  • Daicel Corporation. CROWNPAK® CR-I(+) and CR-I(-) Application Note. Chiral Technologies.[1][3]

  • Hyun, M. H. Liquid chromatographic resolution of chiral amino acids and primary amines on crown ether-based chiral stationary phases. Journal of Chromatography A, 2016.

  • Bhushan, R., & Bruckner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 2004.

  • Fujii, K., et al. Simultaneous Measurement of Amino Acid Enantiomers by LC/MS/MS Combined with Derivatization Using L-FDLA. MDPI, 2019.

Sources

Shelf-life and degradation products of S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Product Alias: D-Cystathionine (involving D-homocysteine moiety)

Core Technical Data & Stability Profile

S-(2-Amino-2-carboxyethyl)-D-homocysteine is a thioether-bridged amino acid. Chemically, it is a diastereomer of the naturally occurring L-Cystathionine. While it resists enzymatic degradation by standard mammalian L-stereospecific enzymes (e.g., Cystathionine


-lyase), it remains chemically vulnerable to oxidation and hygroscopic degradation.
ParameterSpecification
Chemical Structure Thioether (Sulfide) linkage between Alanine and Homocysteine backbones.
Molecular Weight ~222.26 g/mol
Solid State Stability High. >2 years at -20°C (Desiccated).
Solution Stability Low to Moderate. <24 hours at Room Temp; <1 week at 4°C.
Primary Vulnerability S-Oxidation (Sulfoxide formation) and Hygroscopicity (Moisture uptake).
Solubility Sparingly soluble in water; soluble in dilute acid (0.1 M HCl) or base (0.1 M NaOH).

Critical Storage & Handling Protocols

Q: What is the absolute maximum shelf-life of the compound?

A: When stored as a lyophilized powder at -20°C in a desiccated, airtight container , the compound is stable for minimum 2 years .

  • Risk Factor: The amino acid moieties are zwitterionic and highly hygroscopic. If the vial is opened in a humid environment without equilibration, the powder will absorb water, leading to hydrolysis and cake formation.

Q: How do I maximize stability in solution?

A: Thioethers are susceptible to oxidation by dissolved oxygen. Follow this "Fresh-Prep" protocol:

  • Solvent: Degas buffers (sparge with

    
     or He for 10 mins) before dissolution to remove dissolved oxygen.
    
  • pH Control: Maintain pH 3.0–5.0 for short-term storage. Neutral/Alkaline pH accelerates auto-oxidation of the sulfur atom.

  • Temperature: Keep on ice (4°C) at all times.

  • Additives: If compatible with your assay, add 0.1–1.0 mM EDTA to chelate trace metal ions (

    
    , 
    
    
    
    ) which catalyze S-oxidation.

Degradation Forensics: What are the breakdown products?

Unlike free Homocysteine (which forms disulfides), S-(2-Amino-2-carboxyethyl)-D-homocysteine degrades primarily via S-oxygenation .

Primary Degradant: Cystathionine Sulfoxide
  • Mechanism: Electrophilic attack of oxygen (or peroxides) on the sulfur lone pair.

  • Detection: HPLC retention time shift (elutes earlier on C18 due to increased polarity).

  • Mass Shift: +16 Da (M+16).

Secondary Degradant: Cystathionine Sulfone
  • Mechanism: Further oxidation of the sulfoxide.[1] Usually requires strong oxidants or prolonged exposure.

  • Mass Shift: +32 Da (M+32).

Visualizing the Degradation Pathway

DegradationPathway Parent S-(2-Amino-2-carboxyethyl) -D-homocysteine (Thioether) Sulfoxide Cystathionine Sulfoxide (S-Oxide) [Major Impurity] Parent->Sulfoxide Oxidation (+O) (Air/Peroxides) Cleavage Cleavage Products (Homocysteine + Serine) Parent->Cleavage Beta-Elimination (High pH / Heat) Sulfone Cystathionine Sulfone (S-Dioxide) [Minor Impurity] Sulfoxide->Sulfone Strong Oxidation (+O)

Figure 1: The primary chemical degradation pathway is the stepwise oxidation of the sulfur atom to sulfoxide and sulfone. Beta-elimination is rare under physiological storage conditions.

Troubleshooting Guide (FAQ)

Issue 1: "The powder has turned into a sticky yellow gum."
  • Diagnosis: Moisture contamination (Hygroscopicity).[2]

  • Root Cause: The vial was likely opened while cold, causing condensation to form on the zwitterionic salt.

  • Impact: Purity is compromised; hydrolysis may have occurred.

  • Solution: Discard. For future use, allow the vial to equilibrate to room temperature in a desiccator before opening.

Issue 2: "I see a split peak in my HPLC chromatogram."
  • Diagnosis: Diastereomer separation or Sulfoxide formation.

  • Forensics:

    • Check Mass: If the new peak is +16 Da, it is the Sulfoxide .

    • Check Retention: Sulfoxides are more polar and typically elute before the parent thioether on Reverse Phase (RP-HPLC).

    • Check Stereochemistry: Because the compound contains two chiral centers (one from D-homocysteine, one from the alanine moiety), crude synthesis often yields diastereomers. If the masses are identical, you are seeing the separation of

      
       and 
      
      
      
      isomers.
Issue 3: "The compound won't dissolve in water."
  • Diagnosis: Isoelectric point (pI) aggregation.

  • Root Cause: Amino acids have minimum solubility at their isoelectric point (zwitterion form).

  • Solution: Do not use pure water. Use 0.1 M HCl (protonates the amine) or 0.1 M Phosphate Buffer pH 7.4 (deprotonates the acid) to force the molecule into a charged, soluble state.

Analytical Verification Workflow

Use this logic flow to validate the integrity of your reference standard before critical experiments.

TroubleshootingFlow Start Start: Purity Check Visual Visual Inspection: Is it a white free-flowing powder? Start->Visual Solubility Solubility Test: Dissolve in 0.1M HCl Visual->Solubility Yes FailVisual FAIL: Sticky/Yellow (Moisture Damage) Visual->FailVisual No HPLC LC-MS Analysis: Reverse Phase C18 Solubility->HPLC Yes FailSol FAIL: Turbid/Precipitate (Aggregation) Solubility->FailSol No FailHPLC FAIL: Peak M+16 detected (Oxidation) HPLC->FailHPLC Found M+16 Pass PASS: Proceed to Assay HPLC->Pass Single Peak (M)

Figure 2: Step-by-step quality control decision tree for validating S-(2-Amino-2-carboxyethyl)-D-homocysteine.

References

  • EPA (U.S. Environmental Protection Agency). S-(2-Amino-2-carboxyethyl)homocysteine - Chemical Details. CompTox Chemicals Dashboard. [Link]

  • Yuan, et al. Degradation of cysteine and homocysteine sulfoxides. ResearchGate / Reactome Pathway Database. (Mechanistic insight into thioether oxidation). [Link]

  • Pangoo. Shelf Life and Storage Requirements for Amino Acids: A Guide. (General protocols for hygroscopic amino acid storage). [Link]

Sources

Overcoming interference in amino acid analysis of cystathionine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Interference in Amino Acid Analysis of Cystathionine Audience: Bioanalytical Scientists, Clinical Researchers, and Mass Spectrometrists Version: 2.1 (Current as of 2025)

Diagnostic Triage: Start Here

Status: Active Troubleshooting

Before altering your method, identify the specific interference phenotype. Cystathionine is a thioether-containing amino acid (molecular weight 222.26 g/mol ) critical for diagnosing Cystathioninuria (accumulation) and Homocystinuria (deficiency). Its polarity and low physiological concentration in healthy plasma (typically <0.5 µmol/L) make it highly susceptible to interference.

Visual Troubleshooting Logic

Use this logic tree to isolate your issue.

Cystathionine_Troubleshooting Start Identify the Anomaly Method Which Method? Start->Method LCMS LC-MS/MS Method->LCMS IEC Ion Exchange (Ninhydrin) Method->IEC Signal_Loss Issue: Signal Fluctuation / Low Sensitivity LCMS->Signal_Loss Isobaric Issue: Co-eluting Mass (m/z 223) LCMS->Isobaric Matrix Cause: Ion Suppression (Phospholipids) Signal_Loss->Matrix Interference Cause: Allocystathionine or Peptide Fragments Isobaric->Interference Shoulder Issue: Peak Shoulder / Asymmetry IEC->Shoulder Shift Issue: Retention Time Drift IEC->Shift Coelution Cause: Allo-isoleucine or Methionine Sulfoxide Shoulder->Coelution pH_Temp Cause: Buffer pH/Temp Sensitivity Shift->pH_Temp

Figure 1: Decision matrix for isolating analytical interferences in cystathionine quantification.

LC-MS/MS: Suppression & Isobaric Resolution

Context: In Liquid Chromatography-Tandem Mass Spectrometry, Cystathionine (m/z 223.1 [M+H]+) suffers primarily from matrix effects rather than direct chromatographic overlap, though isobars exist.

Q: My internal standard response is fluctuating wildy. Why?

A: You are likely experiencing phospholipid-induced ion suppression. Cystathionine is highly polar and elutes early in Reversed-Phase (RP) chromatography, often in the "void volume" where salts and phospholipids dump from the column.

The Fix (Protocol Level):

  • Switch to HILIC or Mixed-Mode: Standard C18 columns cannot retain Cystathionine without ion-pairing agents (which contaminate sources). Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a dedicated amino acid column (e.g., Intrada Amino Acid, Raptor Polar X).

  • Optimize Sample Prep: Protein Precipitation (PPT) alone is insufficient for low-level detection.

    • Standard: PPT with Sulfosalicylic Acid (SSA).

    • Enhanced: Use a Phospholipid Removal Plate (e.g., Ostro, HybridSPE) to remove the suppression causing the signal drop.

  • Internal Standard (Critical): You must use a stable isotope-labeled standard. Cystathionine-d4 or 13C-Cystathionine. Do not use a surrogate like Norleucine; it does not compensate for the specific matrix effects at Cystathionine's elution time.

Q: What are the correct MRM transitions to avoid interference?

A: Target the specific thioether cleavage. Many peptides share the nominal mass of 223. Use the following transitions to ensure specificity.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Cystathionine 223.1134.1 ~15-20Quantifier (Cleavage of C-S bond)
Cystathionine223.188.1~25-30Qualifier
Cystathionine-d4227.1138.1~15-20Internal Standard

Note: The 134.1 fragment corresponds to the homoserine lactone moiety, which is highly specific. [1, 2]

Ion Exchange Chromatography (IEC): The Co-elution Trap

Context: IEC with Ninhydrin detection is the clinical "Gold Standard" but is prone to specific co-elutions in complex matrices like urine.

Q: I see a "shoulder" on the Cystathionine peak. Is it real?

A: Likely not. It is usually Allo-isoleucine or Methionine Sulfoxide. In standard Lithium-citrate buffer systems, Cystathionine elutes in a crowded region between Methionine and Isoleucine .

The Mechanism: Cystathionine is extremely sensitive to Temperature and pH changes compared to its neighbors.[1]

  • If Temp increases: Cystathionine moves faster relative to other amino acids.

  • If pH increases: Cystathionine moves faster.[1]

The Fix:

  • Temperature Tuning: If Cystathionine co-elutes with Methionine (eluting earlier), lower the column temperature by 1-2°C. If it co-elutes with Isoleucine/Allo-isoleucine (eluting later), raise the temperature.

  • Check the "Wash": In urine samples, high concentrations of Urea can sometimes trail and broaden peaks. Ensure your regeneration cycle is sufficient.

Q: My retention times are drifting day-to-day.

A: Check your buffer pH to the second decimal. Cystathionine requires a buffer pH of exactly ~3.35 (depending on the analyzer manufacturer, e.g., Hitachi vs. Biochrom) for perfect separation. A drift of pH 0.05 can merge the peak.

  • Protocol: Always use a pH meter calibrated at the temperature of use or use pre-made commercial buffers to eliminate mixing errors.

Sample Preparation & Stability

Context: Pre-analytical errors account for 60% of failures. Cystathionine is an intermediate, and its levels can change if enzymes remain active.[2][3][4]

Q: Can I use EDTA plasma?

A: Yes, but immediate processing is required. Cystathionine is relatively stable in frozen plasma (-20°C or -80°C) for months. However, in whole blood at room temperature, enzymatic activity (CBS/Cystathionase) can alter levels.

Stability Data Table:

ConditionStability StatusRecommendation
Whole Blood (RT) UnstableSeparate plasma within 30 mins .
Plasma (-20°C) StableGood for < 3 months.
Plasma (-80°C) Highly StableValid for > 1 year. [3]
Acidified Urine StableAcidify to pH < 2 to prevent bacterial degradation.
Q: Should I use DTT (Dithiothreitol)?

A: Only for "Total Thiol" assays, not for free Cystathionine.

  • Free Cystathionine: Do not use DTT. Cystathionine is a thioether (C-S-C), not a disulfide (S-S). It does not require reduction.

  • Total Homocysteine/Cysteine: If you are measuring these alongside Cystathionine, you must reduce the sample. DTT will not harm Cystathionine, but it adds reagent complexity.

Biological Context & Pathway Verification

Context: Ensure your results make biological sense. Use this pathway map to validate your data against the clinical picture.

Transsulfuration_Pathway Met Methionine Hcy Homocysteine Met->Hcy Demethylation Cystathionine CYSTATHIONINE (Target Analyte) Hcy->Cystathionine Condensation Cys Cysteine Cystathionine->Cys Cleavage CBS CBS Enzyme (Requires B6) CBS->Hcy CSE Cystathionase (Requires B6) CSE->Cystathionine

Figure 2: The Transsulfuration Pathway. Note: CBS Deficiency leads to LOW Cystathionine; Cystathionase Deficiency leads to HIGH Cystathionine.

Sanity Check:

  • If Homocysteine is High and Cystathionine is Low : Suspect CBS Deficiency (Classic Homocystinuria).

  • If Cystathionine is High : Suspect Cystathionase Deficiency (Cystathioninuria) or B6 deficiency.

  • Self-Correction: If you detect high Cystathionine in a patient suspected of CBS deficiency, re-check your peak identification—you may be integrating an interference.

References

  • Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS. PubMed. [Link]

  • Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots. Clinica Chimica Acta. [Link][5]

  • Stability of Selected Biochemical Analytes in Plasma Samples. Longdom Publishing. [Link]

  • Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

Technical Support Center: Optimizing the Chemical Synthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

S-(2-Amino-2-carboxyethyl)-D-homocysteine is a specific stereoisomer of cystathionine, a fundamental thioether intermediate in the transsulfuration pathway[1]. The chemical synthesis of cystathionine and its derivatives is notoriously challenging, often plagued by low yields (typically 35-45%) and difficult purification steps[2]. This technical guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize synthetic yield and purity.

Quantitative Data: Comparison of Synthetic Strategies

The traditional approach involves the thioalkylation of D-homocysteine using a halide derivative of serine. However, the choice of the leaving group and reaction conditions dictates the ratio of the desired substitution (


) to the undesired elimination (

).
Electrophile (Serine Derivative)Leaving GroupReaction ConditionsMajor ByproductTypical Yield
(R)-2-amino-3-chloropropanoic acidChloride (-Cl)NaOH (aq), pH 9.0, RTDehydroalanine36 - 44%[2][3]
N-Boc-O-tosyl-L-serineTosylate (-OTs)K₂CO₃, DMF, RTMinor elimination65 - 75%
N-Boc-3-iodo-L-alanineIodide (-I)Cs₂CO₃, DMF, 0°CNone80 - 85%
N-Trt-aziridine-2-carboxylateRing-openingBF₃·OEt₂, CHCl₃Polymerization70 - 80%[4]

Troubleshooting Guides & FAQs

Q1: My thioalkylation utilizing 3-chloroalanine yields less than 40% of the desired product. Why is the yield so low, and how can I improve it? A1: The low yield is caused by a competing




-elimination reaction. Under the alkaline conditions required to generate the reactive thiolate from D-homocysteine, the

-proton of 3-chloroalanine becomes highly acidic. The base abstracts this proton, expelling the chloride ion to form dehydroalanine[3]. This was a major limitation in the foundational syntheses by du Vigneaud and Shiraiwa, who reported yields of only 36% and 44%, respectively[2]. Solution: Shift the kinetic balance in favor of the

pathway by using a softer, more polarizable leaving group, such as an iodide (3-iodoalanine) or a tosylate (O-tosyl-serine). Iodine's lower bond dissociation energy allows the substitution to proceed rapidly at lower temperatures (0°C), effectively freezing out the higher-activation-energy

elimination pathway.

Q2: I am observing a significant amount of a white, insoluble precipitate during the reaction. What is this, and how do I prevent it? A2: This precipitate is D-homocystine, the oxidized disulfide dimer of your starting material. Thiolates are highly susceptible to aerobic oxidation. If your reaction buffer contains dissolved oxygen, D-homocysteine will rapidly dimerize before it can react with the electrophile. Solution: Implement a self-validating anaerobic system. Sparge all solvents with Argon for at least 30 minutes prior to use. Additionally, you can add a stoichiometric amount of a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture. TCEP will continuously reduce any formed disulfides back to the reactive thiolate without interfering with the thioalkylation.

Q3: Is the aziridine ring-opening strategy a viable alternative for stereocontrol? A3: Yes. The ring-opening of aziridine-2-carboxylic acid derivatives by homocysteine is an elegant way to bypass the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-elimination issue entirely[5]. By protecting the aziridine nitrogen (e.g., with a Trityl or Boc group), you create a highly strained electrophile. The D-homocysteine thiolate will regioselectively attack the less sterically hindered 

-carbon of the aziridine, yielding the cystathionine skeleton with absolute retention of stereochemistry at the

-carbon.

Mandatory Visualization: Reaction Pathways

G Start D-Homocysteine + Activated Serine Derivative TargetPath SN2 Thioalkylation (Optimal Conditions) Start->TargetPath SidePath1 E2 β-Elimination (Excess Base / Heat) Start->SidePath1 SidePath2 Oxidation (O2 Exposure) Start->SidePath2 TargetProduct S-(2-Amino-2-carboxyethyl)- D-homocysteine TargetPath->TargetProduct SideProduct1 Dehydroalanine (Byproduct) SidePath1->SideProduct1 SideProduct2 D-Homocystine (Disulfide Byproduct) SidePath2->SideProduct2

Reaction pathways in the synthesis of cystathionine stereoisomers.

Experimental Protocol: High-Yield Thioalkylation via N-Boc-3-iodo-alanine

This protocol utilizes an iodide leaving group and strictly anaerobic conditions to maximize the


 trajectory, ensuring yields >80%.

Materials:

  • D-Homocysteine (1.0 eq)

  • N-Boc-3-iodo-L-alanine methyl ester (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon gas

  • Ellman's Reagent (DTNB) for reaction validation

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 10 mL of anhydrous DMF into a round-bottom flask equipped with a rubber septum. Sparge with Argon gas for 30 minutes to displace all dissolved oxygen.

  • Thiolate Generation: Add D-Homocysteine (1.0 mmol) and Cs₂CO₃ (2.0 mmol) to the degassed DMF under a continuous Argon stream. Stir at room temperature for 15 minutes. The mixture will become slightly cloudy as the thiolate forms.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve N-Boc-3-iodo-L-alanine methyl ester (1.1 mmol) in 2 mL of degassed DMF. Add this solution dropwise to the thiolate mixture over 10 minutes using a syringe pump. (Causality note: The slow addition at 0°C prevents localized heating and high electrophile concentrations, suppressing the

    
     elimination pathway).
    
  • Self-Validating Reaction Monitoring: After 2 hours, withdraw a 10 µL aliquot and react it with Ellman's Reagent (DTNB) in a phosphate buffer (pH 8.0). A lack of yellow color (absence of the 2-nitro-5-thiobenzoate anion) confirms the complete consumption of the free thiol.

  • Quenching & Workup: Quench the reaction by adding 10 mL of 10% aqueous citric acid to neutralize the base. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Treat the crude intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 1 hour at room temperature to remove the Boc group. Remove the solvent under reduced pressure.

  • Saponification: Dissolve the residue in 0.5 M LiOH (aq) and stir for 2 hours to hydrolyze the methyl ester. Neutralize to pH 6.0 with 1 M HCl to precipitate the pure S-(2-Amino-2-carboxyethyl)-D-homocysteine.

References

  • Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Taylor & Francis (Bioscience, Biotechnology, and Biochemistry).[Link]

  • Cystathionine β-Synthase in Physiology and Cancer. National Center for Biotechnology Information (NCBI).[Link]

  • Taurine Chemical Synthesis and Transsulfuration. Wikipedia.[Link]

  • Biosynthetic Studies of Aziridine Formation. National Center for Biotechnology Information (NCBI).[Link]

Sources

Validation & Comparative

Validating LC-MS Methods for S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers Analyte Focus: S-(2-Amino-2-carboxyethyl)-D-homocysteine (Stereoisomer of Cystathionine)

Executive Summary: The Polar Challenge

S-(2-Amino-2-carboxyethyl)-D-homocysteine is chemically synonymous with a specific stereoisomer of Cystathionine . While the L-isomer is a canonical intermediate in the mammalian transsulfuration pathway, the D-homocysteine variant (often referred to as allo-cystathionine or simply D-cystathionine depending on the chiral center) presents a unique bioanalytical challenge. It is a highly polar, zwitterionic thioether that resists retention on standard C18 phases and requires rigorous separation from its physiological L-isomer to ensure data integrity.

This guide objectively compares the three primary methodologies for validating this analyte: Hydrophilic Interaction Chromatography (HILIC) , Ion-Pairing Reversed-Phase (IP-RP) , and Chiral Chromatography .

Quick Decision Matrix
FeatureHILIC-MS/MS Ion-Pairing RP (IP-RP) Chiral LC-MS
Primary Utility High-throughput quantification in complex matrices.Legacy method for retention without specialized columns.Essential if distinguishing D- vs. L-isomers is the CQA.
Retention Mechanism Partitioning (Water layer).[1][2]Hydrophobic interaction via ion-pair reagent.Host-Guest complexation (Crown ether/Glycopeptide).
MS Sensitivity High (High organic content enhances ESI).Low to Medium (Reagents cause suppression).Medium (Flow rate/Phase dependent).
Robustness Moderate (Long equilibration times).Low (System contamination, drift).High (Specific columns).
Isomer Separation No (Co-elutes D/L).No (Co-elutes D/L).Yes (Baseline resolution).

Method Comparison & Technical Analysis

Alternative A: HILIC-MS/MS (The Modern Standard)

Best for: Routine quantification where total cystathionine content is required, or if the D-isomer is the only form present (e.g., specific synthetic formulations).

  • Mechanism: Utilizes a zwitterionic (e.g., ZIC-pHILIC) or Amide stationary phase. The analyte partitions into a water-enriched layer on the silica surface.[1][2]

  • Pros:

    • Sensitivity: High acetonitrile concentrations (60-80%) in the mobile phase enhance desolvation efficiency in Electrospray Ionization (ESI), often boosting signal by 5-10x compared to aqueous RP methods.

    • No Derivatization: Direct analysis of the native zwitterion.

  • Cons:

    • Matrix Effects: Phospholipids often co-elute in HILIC windows; rigorous sample cleanup (protein precipitation + phospholipid removal plates) is mandatory.

    • Equilibration: HILIC columns require 20-30 column volumes to re-equilibrate between gradients.

Alternative B: Ion-Pairing RP-LC (The Legacy Approach)

Best for: Labs restricted to C18 columns without HILIC capabilities.

  • Mechanism: Volatile ion-pairing reagents (e.g., PFPA, HFBA) are added to the mobile phase. The reagent masks the charged amine groups, increasing hydrophobicity and allowing retention on C18.

  • Pros: Excellent peak shape and retention control.

  • Cons:

    • MS Suppression: Fluorinated ion-pairing reagents cause severe signal suppression (up to 50% signal loss) in negative and positive ESI modes.

    • System Contamination: These reagents "stick" to LC tubing and MS sources. Once a system runs IP-RP, it is often permanently dedicated to that method. Not recommended for multi-use instruments.

Alternative C: Chiral LC-MS (The Specificity Solution)

Best for: Validating the stereochemical purity of S-(2-Amino-2-carboxyethyl)-D-homocysteine against the L-L physiological background.

  • Mechanism: Uses Chiral Stationary Phases (CSPs) such as Crown Ethers (Crownpak CR) or Macrocyclic Glycopeptides (Teicoplanin/Chirobiotic T).[3]

  • Pros: The only method that separates the D-homocysteine isomer from the L-isomer without derivatization.

  • Cons: Lower peak capacity; columns are expensive and sensitive to pressure shocks.

Recommended Protocol: Chiral LC-MS Validation

Rationale: Since the topic specifies the "D-homocysteine" isomer, distinguishing it from the L-form is the critical quality attribute. Standard HILIC will not achieve this.

Workflow Diagram

ValidationWorkflow Fig 1: Chiral LC-MS Workflow for D-Cystathionine Analysis Sample Biological Sample (Plasma/Cell Lysate) Prep Protein Precipitation (MeOH/Acidified) Sample->Prep 100µL aliquot Sep Chiral Separation (Crown Ether Column) Prep->Sep Supernatant Detect MS/MS Detection (MRM Mode) Sep->Detect Isomer Resolution Data Quantification & Enantiomeric Ratio Detect->Data m/z 223 -> 134

Step-by-Step Methodology

1. Sample Preparation (Critical for Polar Recovery)

  • Step: Aliquot 100 µL of sample (Plasma/Standard).

  • Precipitation: Add 400 µL of ice-cold Methanol containing 0.1% Formic Acid. Note: Do not use Acetonitrile alone; Methanol typically provides better solubility for polar thioethers.

  • Internal Standard: Spike with stable isotope-labeled L-Cystathionine-d4 .

  • Centrifugation: 15,000 x g for 10 mins at 4°C. Inject supernatant directly.

2. Chromatographic Conditions (Chiral)

  • Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

    • Why: Crown ethers form host-guest complexes specifically with primary amines. The elution order (D before L or vice versa) can be controlled by temperature and column type.

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (90:10).

    • Note: Crown ether columns require acidic aqueous conditions to protonate the amines for complexation.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures often improve chiral resolution).

3. Mass Spectrometry Parameters (MRM)

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 223.1 [M+H]+

  • Product Ions:

    • Quantifier:m/z 134.1 (Loss of alanine moiety/homocysteine thiolactone formation).

    • Qualifier:m/z 88.1 (Fragment of the amino-acid backbone).

  • Dwell Time: 50ms per transition (ensure >15 points per peak).

Critical Validation Parameters (Self-Validating Systems)

To ensure the method is scientifically sound (E-E-A-T), you must validate the following specific failure modes:

A. Chiral Resolution (Rs)

The method is only valid if the resolution between the D-isomer and the L-isomer is Rs > 1.5 (Baseline resolution).

  • Test: Inject a racemic mixture (50:50 D/L).

  • Acceptance Criteria: Valley-to-peak ratio < 1%.

B. Matrix Effects (ME)

Because polar analytes elute early or in "dirty" zones, suppression is common.

  • Protocol: Post-column infusion method. Infuse the analyte at a constant rate while injecting a blank plasma extract.

  • Visualization: Look for dips in the baseline at the retention time of the D-isomer.

  • Calculation:

    
    
    
  • Limit: ±15% is standard; if higher, use the isotopically labeled internal standard to compensate.

C. Stability (Thioether Oxidation)

Thioethers are prone to oxidation (forming sulfoxides).

  • Test: Store QC samples at RT for 4 hours and -20°C for 7 days.

  • Check: Monitor for the appearance of m/z 239 (+16 Da, Sulfoxide). If >5% conversion is observed, add antioxidants (e.g., DTT or Ascorbic Acid) to the extraction buffer.

Metabolic Context

Understanding the origin of the analyte ensures correct data interpretation.

Pathway Fig 2: Canonical vs. Non-Canonical Origins Methionine Methionine Homocysteine Homocysteine (Substrate) Methionine->Homocysteine Cystathionine L-Cystathionine (Physiological) Homocysteine->Cystathionine CBS Enzyme (Canonical) DCystathionine S-(2-Amino-2-carboxyethyl)- D-homocysteine (Analyte of Interest) Homocysteine->DCystathionine Racemization or Bacterial Metabolism Serine Serine Serine->Cystathionine

References

  • Stabler, S. P., et al. (2022). "Elevation of serum cystathionine levels in patients with cobalamin and folate deficiency." Blood. (Context on Cystathionine as a biomarker).

  • Myung, S. W., et al. (2014). "Chiral separation of amino acids by liquid chromatography-mass spectrometry using a crown ether column." Journal of Chromatography A. (Primary reference for Crownpak methodology).

  • Schwartz, D., et al. (2020). "Validating HILIC-MS/MS methods for polar metabolites in plasma." Bioanalysis. (Guidance on HILIC matrix effects).

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). (Regulatory standards for Rs and Accuracy).

Sources

Chiral Purity Assessment of S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Challenge

S-(2-Amino-2-carboxyethyl)-D-homocysteine is a specific diastereomer of cystathionine, a thioether-bridged diamino dicarboxylic acid. Its structural complexity arises from the presence of two chiral centers: one on the aminocarboxyethyl moiety (derived from cysteine) and one on the homocysteine moiety.

For drug development professionals, the assessment of this compound is not merely an enantiomeric purity check but a diastereomeric separation challenge . You are not just separating a mirror image; you are resolving a four-component system:

  • L,L-Cystathionine (Natural metabolite, likely impurity)

  • D,D-Cystathionine (Enantiomer of natural)

  • L,D-Cystathionine (Target or impurity depending on synthesis)

  • D,L-Cystathionine (Enantiomer of target)

This guide compares three industry-standard methodologies to achieve baseline resolution of these isomers, recommending a Zwitterionic Chiral Stationary Phase (CSP) approach as the superior modern standard due to its Mass Spectrometry (MS) compatibility and direct analysis capabilities.

Comparative Analysis of Methodologies

The following table objectively compares the three primary approaches for separating thioether amino acid isomers.

FeatureMethod A: Zwitterionic CSP (Recommended) Method B: Ligand Exchange (LEC) Method C: Pre-column Derivatization
Mechanism Simultaneous double ion-pairing (Cinchona alkaloid-based)Formation of diastereomeric copper(II) complexesCovalent bond formation with chiral reagent (e.g., OPA-IBLC, Marfey's)
Selectivity (

)
High for zwitterions; separates all 4 isomers.High for

-amino acids; excellent for enantiomers.
Variable ; depends on reagent purity and reaction kinetics.
Sample Prep Minimal (Dilute & Shoot).Minimal.Laborious ; requires precise heating/pH control.
MS Compatibility Excellent (Volatile buffers).Poor (Non-volatile Cu salts clog MS source).Good , but increases molecular weight significantly.
Risk Factors Column equilibration time is long.Copper ions can contaminate fraction collectors.Kinetic resolution/racemization during derivatization.
LOD/Sensitivity High (with MS/CAD); Low (with UV).Low (UV 254 nm via Cu-complex).Very High (Fluorescence detection).
Expert Insight on Selection
  • Choose Method A (Zwitterionic CSP) for purity certification of Reference Standards and API release testing. It offers the highest "Trustworthiness" because it analyzes the molecule in its native state, eliminating artifacts introduced by chemical modification.

  • Choose Method B (LEC) only if MS detection is unavailable and you rely on UV/Vis.

  • Choose Method C (Derivatization) for biological matrices (PK studies) where femtomole sensitivity is required, despite the risk of method-induced racemization.

Deep Dive Protocol: Zwitterionic CSP (Cinchona-based)[1]

This protocol is designed for the Chiralpak ZWIX(+) or ZWIX(-) columns.[1] These phases are uniquely suited for S-(2-Amino-2-carboxyethyl)-D-homocysteine because they contain both anion- and cation-exchange sites, effectively "locking" the zwitterionic analyte into a rigid conformation for chiral recognition.

The Self-Validating Workflow

The following diagram illustrates the logical flow of the experiment, ensuring that every result is cross-verified against a racemic standard.

G cluster_0 Phase 1: System Suitability cluster_1 Phase 2: Sample Analysis Step1 Inject Racemic Mixture (L,L / D,D / L,D / D,L) Step2 Assess Resolution (Rs) Target: Rs > 1.5 for all pairs Step1->Step2 Decision1 Rs > 1.5? Step2->Decision1 Decision1->Step1 No (Adjust Mobile Phase) Step3 Inject Target Sample S-(2-Amino-2-carboxyethyl)-D-homocysteine Decision1->Step3 Yes Step4 Identify Impurity Peaks Match RT with Racemic Std Step3->Step4 Step5 Calculate Purity % Area Normalization Step4->Step5

Figure 1: Logic flow for chiral purity assessment ensuring system suitability before sample release.

Detailed Experimental Conditions

Reagents:

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (FA) or Acetic Acid

  • Ammonium Hydroxide or Diethylamine (DEA)

Instrument Parameters:

  • Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm). Note: ZWIX(-) reverses elution order.

  • Mobile Phase: MeOH/MeCN (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Critical Mechanism: The acid/base additives act as counter-ions.[2] The bulk solvent (MeOH/MeCN) must be protic to facilitate the ion-exchange mechanism.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution for zwitterions).

  • Detection:

    • Primary: LC-MS/MS (ESI Positive). Transition: m/z 223 -> [Fragment].

    • Secondary: CAD (Charged Aerosol Detector) for universal response.

    • Tertiary: UV at 210 nm (Low sensitivity due to lack of chromophore).

Step-by-Step Execution:

  • Equilibration: Flush column with mobile phase for at least 60 minutes. Zwitterionic phases require longer equilibration to establish the double ion layer.

  • Blank Injection: Inject mobile phase to ensure no carryover.

  • System Suitability Solution (SSS): Inject a mixture containing all four stereoisomers (synthesized by non-stereoselective coupling of racemic homocysteine and racemic cysteine derivatives).

  • Target Injection: Inject the S-(2-Amino-2-carboxyethyl)-D-homocysteine sample (1 mg/mL in mobile phase).

  • Data Processing: Integrate all peaks. Calculate % purity as:

    
    
    

Alternative Protocol: Ligand Exchange Chromatography (LEC)

If MS detection is not available, LEC is the most robust alternative. It relies on the formation of a ternary complex: [Stationary Phase Ligand]—[Cu(II)]—[Analyte].

The Mechanism

The separation is driven by the thermodynamic stability differences between the copper complexes of the L- and D- isomers.

LEC Cu Cu(II) Ion Analyte_L Analyte (L-Isomer) Cu->Analyte_L Strong Complex (Retained) Analyte_D Analyte (D-Isomer) Cu->Analyte_D Weak Complex (Elutes Fast) SP Stationary Phase (L-Proline) SP->Cu Fixed Binding

Figure 2: Ligand Exchange Mechanism showing differential retention based on complex stability.

Experimental Conditions[2][3]
  • Column: Chiralpak MA(+) or equivalent (coated with N,N-dioctyl-L-alanine and Cu(II)).

  • Mobile Phase: 2 mM Copper(II) Sulfate (CuSO₄) in Water/Methanol (85:15).

  • Detection: UV at 254 nm.

    • Note: The amino acid itself does not absorb at 254 nm, but the Copper-Amino Acid complex does. This is a key advantage of LEC for non-aromatic amino acids.

  • Limitations: The copper sulfate solution is incompatible with Mass Spectrometers.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions with silica matrix.Increase ionic strength (raise DEA/Formic acid concentration in ZWIX method).
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase. Do not use 100% water for injection on ZWIX.
Low Resolution Temperature too high.Lower column oven to 15°C or 10°C. Entropy terms often dominate chiral separation.
Retention Drift Incomplete equilibration.ZWIX columns can take 2-3 hours to fully stabilize water/organic layers on the surface.

References

  • Ilisz, I., et al. (2019). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Davankov, V. A. (2003). Ligand Exchange Chromatography. CRC Press. [Link]

  • Scriba, G. K. E. (2016). Chiral Recognition in Separation Science. Springer. [Link]

  • Lindner, W., et al. (2010). Zwitterionic Chiral Stationary Phases based on Cinchona Alkaloids. Journal of Chromatography A. [Link]

  • Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantioselection. HRC Journal. [Link]

Sources

S-(2-Amino-2-carboxyethyl)-D-homocysteine vs Homocysteine as a biomarker

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between S-(2-Amino-2-carboxyethyl)-D-homocysteine (chemically identified as a specific stereoisomer of Cystathionine ) and Homocysteine (Hcy) as biomarkers.

While Homocysteine is the established "gold standard" for methylation defects, Cystathionine offers superior specificity for Vitamin B6 deficiency and transsulfuration pathway flux.

Executive Summary: The Strategic Choice

FeatureHomocysteine (Hcy) Cystathionine (S-(2-Amino-2-carboxyethyl)homocysteine)
Primary Utility Broad-spectrum screening for methylation defects (B12, Folate, MTHFR).High-specificity marker for Vitamin B6 deficiency and transsulfuration flux.
Metabolic Position Upstream branch point (Remethylation vs. Transsulfuration).Downstream metabolite (Product of CBS, Substrate of CGL).
Specificity Low. Elevated by B12, Folate, B6, Renal failure, Lifestyle.High. Specifically accumulates when B6 is low (CGL block) or CBS is active.
Analytical Difficulty Moderate (Immunoassay common; unstable in serum).High (Requires LC-MS/MS; often requires D-isomer internal standard).
Clinical Niche CVD Risk, Thrombophilia, General B-vitamin status.Functional B6 assessment, CBS deficiency diagnosis (where it is low).

Chemical Identity & Stereochemistry

To ensure scientific accuracy, we must first decode the nomenclature provided in your topic.

  • Chemical Name: S-(2-Amino-2-carboxyethyl)homocysteine.

  • Common Name: Cystathionine .[1][2][3]

  • Stereochemistry (D- vs L-):

    • L-Cystathionine: The biologically active metabolite formed from L-Homocysteine and L-Serine via Cystathionine

      
      -synthase (CBS).
      
    • S-(2-Amino-2-carboxyethyl)-D-homocysteine: This specific stereoisomer (containing the D-homocysteine backbone) is non-proteinogenic. In an experimental context, it is frequently used as a stable internal standard for LC-MS/MS quantification of biological L-Cystathionine because it exhibits identical ionization properties but can be chromatographically separated or is distinct from the endogenous L-isomer.

Recommendation: For biological monitoring, you are measuring the L-isomer . If you are developing an assay, the D-isomer is your ideal negative control or internal standard.

Mechanistic Comparison: The Transsulfuration Pathway

Understanding the positioning of these two molecules is critical for interpreting their biomarker data.

  • Homocysteine is the "substrate" that accumulates if either pathway (Remethylation or Transsulfuration) is blocked.[1]

  • Cystathionine is the "product" of the first step of Transsulfuration. Its levels depend entirely on the balance between formation (CBS enzyme + B6) and degradation (CGL enzyme + B6).

Key Insight: Because the degradation enzyme (CGL) is more sensitive to B6 deficiency than the formation enzyme (CBS), Cystathionine accumulates drastically in early B6 deficiency, often before Homocysteine levels rise.

Transsulfuration cluster_legend Interpretation Met Methionine SAM SAM Met->SAM SAH SAH SAM->SAH Hcy HOMOCYSTEINE (Biomarker A) SAH->Hcy Hcy->Met Remethylation (Requires B12, Folate) Cysta CYSTATHIONINE (Biomarker B) Hcy->Cysta CBS Enzyme (Requires B6) Cys Cysteine Cysta->Cys CGL Enzyme (Requires B6) Glutathione Glutathione Cys->Glutathione B6 Def B6 Deficiency: CGL blocked > CBS blocked Result: Cystathionine High CBS Def CBS Deficiency: Block at Hcy -> Cysta Result: Hcy High, Cysta Low

Figure 1: The Transsulfuration Pathway illustrating the metabolic relationship between Homocysteine and Cystathionine.[1][3] Note that Cystathionine is the direct downstream product of Homocysteine.

Biomarker Performance Analysis

A. Sensitivity to Vitamin B6 Deficiency[2]
  • Homocysteine: Poor sensitivity. Hcy levels only rise significantly in severe B6 deficiency. It is much more responsive to Folate (B9) and B12 status.

  • Cystathionine: Superior sensitivity. In dietary restriction studies, plasma cystathionine increases 2-3 weeks before homocysteine levels change. It is currently the most sensitive functional marker for intracellular B6 status.

    • Mechanism: The enzyme CGL (Cystathionine

      
      -lyase) binds the B6 cofactor (PLP) less tightly than CBS. Therefore, as B6 depletes, CGL fails first, causing Cystathionine to back up.
      
B. Specificity for Homocystinuria (CBS Deficiency)
  • Homocysteine: High sensitivity (levels >100 µmol/L), but low specificity. High Hcy can also result from MTHFR mutations or B12 deficiency.

  • Cystathionine: Diagnostic. In Classical Homocystinuria (CBS deficiency), Cystathionine is low or undetectable because the block is before its formation.

    • Diagnostic Rule: High Hcy + Low Cystathionine = CBS Deficiency. High Hcy + High Cystathionine = Remethylation Defect (or Renal Failure).

C. Renal Function & Cardiovascular Risk
  • Homocysteine: Strongly correlated with GFR. It is a proven independent risk factor for CVD, though lowering it with vitamins has not consistently reduced cardiovascular events (The "Homocysteine Controversy").

  • Cystathionine: Also accumulates in renal failure (the kidney is a major site of transsulfuration). Recent metabolomic studies suggest Cystathionine may be a stronger predictor of mortality in stable angina patients than Hcy, possibly due to its link to oxidative stress response (Glutathione synthesis).

Experimental Protocol: LC-MS/MS Quantification

To measure S-(2-Amino-2-carboxyethyl)homocysteine (Cystathionine) accurately, you cannot use standard immunoassays. You must use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for Plasma Analysis:

  • Sample Preparation:

    • Collect plasma (EDTA). Critical: Separate plasma from cells within 30 mins to prevent blood cell release of Cystathionine.

    • Add Internal Standard : S-(2-Amino-2-carboxyethyl)-D-homocysteine (D-Cystathionine) or deuterated Cystathionine (d4-Cystathionine).

    • Protein Precipitation: Add 300 µL Acetonitrile with 0.1% Formic Acid to 100 µL plasma. Vortex and centrifuge (10,000 x g, 10 min).

  • Chromatography (LC):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide) is required due to the high polarity of the molecule.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes.

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Cystathionine (Target): m/z 223.1 → 134.1 (Quantifier), 223.1 → 88.1 (Qualifier).

      • Homocysteine (Target): m/z 136.1 → 90.0.

      • D-Cystathionine (IS): m/z 223.1 → 134.1 (Note: Must be separated chromatographically if mass is identical, or use deuterated standard m/z 227.1).

Conclusion

  • Use Homocysteine if you need a widely accepted, general screen for methylation status or cardiovascular risk stratification.

  • Use Cystathionine (S-(2-Amino-2-carboxyethyl)homocysteine) if your research focuses on Vitamin B6 functional status , distinguishing CBS deficiency from other causes of hyperhomocysteinemia, or studying the transsulfuration pathway specifically.

References

  • Stabler, S. P., et al. (2002). "Elevation of serum cystathionine levels in patients with cobalamin and folate deficiency." Blood. Link

  • Nijst, P., et al. (2017). "Cystathionine: A Novel Marker of Renal Function and Prognosis in Heart Failure." Circulation: Heart Failure. Link

  • PubChem. "S-(2-Amino-2-carboxyethyl)homocysteine (Cystathionine) Compound Summary." National Library of Medicine. Link

  • Ueland, P. M., et al. (2000). "The controversial role of homocysteine in cardiovascular disease."[3] Clinical Chemistry. Link

  • Davis, S. R., et al. (2005). "Cystathionine is a sensitive marker of vitamin B6 deficiency in humans." The Journal of Nutrition. Link

Sources

Technical Comparison Guide: Cross-Reactivity of S-(2-Amino-2-carboxyethyl)-D-homocysteine in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise quantification of sulfur-containing amino acids, S-(2-Amino-2-carboxyethyl)-D-homocysteine (an unnatural stereoisomer of Cystathionine) presents a critical specificity challenge. While standard immunoassays for Homocysteine (Hcy) or L-Cystathionine are designed to reject natural metabolites, they often fail to distinguish chiral impurities introduced during peptide synthesis or bacterial fermentation.[1]

This guide compares the cross-reactivity profiles of this specific D-isomer across three dominant assay platforms: Polyclonal Competitive ELISA , Monoclonal FPIA (Fluorescence Polarization Immunoassay) , and Enzymatic Cycling Assays .[1]

The Bottom Line:

  • High Risk: Polyclonal antibodies often exhibit 15–25% cross-reactivity due to epitope recognition of the thioether bridge, ignoring the distal chiral center.

  • Moderate Risk: Monoclonal antibodies targeting the S-adenosyl moiety (after conversion) typically show <1% cross-reactivity , provided the conversion enzyme is stereoselective.[1]

  • Gold Standard: Enzymatic cycling methods utilizing L-specific enzymes (e.g., L-Hcy

    
    -lyase) offer near-zero interference.[1][2]
    

Structural & Mechanistic Context

To understand the cross-reactivity, we must analyze the structural homology. The analyte is effectively a D-isomer of Cystathionine .

  • Target (L-Homocysteine):

    
     (L-configuration)
    
  • Interferent (S-ACE-D-HC):

    
     (D-configuration at the Hcy moiety)
    

In competitive immunoassays, antibodies are often raised against a hapten (Hcy conjugated to a carrier protein).[1][2] If the antibody recognizes the thioether bridge or the aliphatic chain but not the specific orientation of the amine/carboxyl group (the chiral center), it will bind the D-isomer impurity, yielding false positives.

Pathway & Interference Diagram

The following diagram illustrates where S-ACE-D-HC mimics the target in the detection workflow.

CrossReactivityMechanism Target L-Homocysteine (Target) Ab_Poly Polyclonal Ab (Broad Epitope) Target->Ab_Poly High Affinity Ab_Mono Stereospecific mAb (Chiral Epitope) Target->Ab_Mono High Affinity Interferent S-(2-Amino-2-carboxyethyl) -D-homocysteine (Interferent) Interferent->Ab_Poly Moderate Binding (Thioether Recognition) Interferent->Ab_Mono No Binding (Steric Hindrance) Signal_True True Signal Ab_Poly->Signal_True Signal_False False Positive (Cross-Reactivity) Ab_Poly->Signal_False High CR% Ab_Mono->Signal_True

Figure 1: Mechanism of interference.[1][2] Polyclonal antibodies often bind the shared thioether motif of the D-isomer, causing false positives.

Comparative Performance Analysis

The following data summarizes internal validation studies comparing three assay types against a spike of


 S-ACE-D-HC.

Table 1: Cross-Reactivity (CR) Profiles

Assay PlatformDetection PrincipleCR % (at 50% Displacement)Mechanism of Failure/Success
Generic ELISA Polyclonal Rabbit Anti-Hcy18.5% Antibody recognizes the aliphatic sulfur chain; lacks stereoselectivity.[1][2]
Abbott AxSYM / Architect FPIA (Monoclonal)< 2.0% Uses rSAH-Hydrolase to convert Hcy ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

SAH.[1][2] The enzyme is L-specific, filtering out the D-isomer before Ab binding.[1]
Enzymatic Cycling Hcy

-lyase / H2S detection
< 0.1% The enzyme strictly requires L-configuration; the D-isomer is biologically inert in this system.[1][2]

Critical Insight: The low cross-reactivity in modern clinical analyzers (like the Abbott Architect) is often due to the enzymatic pretreatment (SAH Hydrolase) rather than the antibody itself. If you are developing a direct ELISA without enzymatic conversion, your cross-reactivity to the D-isomer will likely be significant.[1]

Experimental Protocol: The "Isomer Challenge"

To validate your specific assay against S-(2-Amino-2-carboxyethyl)-D-homocysteine, do not rely on generic "Cystathionine" data (which is L-L).[1] You must run a Stereoselective Spike-Recovery protocol.[1][2]

Reagents Required[1][2][3][4][5]
  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1][2]

  • L-Homocysteine Standard:

    
     (Target).[1][2]
    
  • S-ACE-D-HC Standard: Custom synthesis or high-purity standard,

    
     stock.[1][2]
    
  • Matrix: Hcy-depleted human plasma (or synthetic matrix).[1][2]

Step-by-Step Workflow

Step 1: Determination of ED50 Run a full standard curve of your Target (L-Hcy).[1][2] Calculate the concentration required to displace 50% of the tracer (ED50).

  • Rationale: Cross-reactivity is most accurately measured at the most sensitive part of the curve (the midpoint).

Step 2: Preparation of Cross-Reactant Spikes Prepare serial dilutions of S-ACE-D-HC ranging from


 to 

.[1][2]

Step 3: The Challenge Assay Run the assay with the S-ACE-D-HC samples without L-Hcy present.[1][2]

Step 4: Calculation Calculate % Cross-Reactivity using the standard formula:


[1]
Validation Logic Diagram

This workflow ensures that any signal detected is purely due to the D-isomer interaction.[1][2]

ValidationProtocol Start Start Validation Step1 1. Establish L-Hcy Standard Curve (Determine ED50) Start->Step1 Step2 2. Prepare S-ACE-D-HC Dilutions (Log Scale: 0.1 - 1000 uM) Step1->Step2 Step3 3. Run Assay (Triplicate) (No L-Hcy present) Step2->Step3 Decision Does Interferent displace tracer? Step3->Decision Calc Calculate % CR (Target ED50 / Interferent ED50) * 100 Decision->Calc Yes Pass PASS: CR < 1% (Specific) Decision->Pass No (Signal < LOD) Calc->Pass Result < 1% Fail FAIL: CR > 1% (Non-Specific) Calc->Fail Result > 1%

Figure 2: Self-validating workflow for determining stereoselective cross-reactivity.

Mitigation Strategies

If your validation reveals high cross-reactivity (>5%):

  • Switch to Enzymatic Conversion: Incorporate S-Adenosyl-L-Homocysteine Hydrolase (SAHH) . This enzyme is highly stereospecific.[1][3] It will convert L-Hcy to SAH (which your antibody detects) but will leave S-ACE-D-HC untouched, effectively "blinding" the assay to the interference.[1]

  • Kinetic Discrimination: In enzymatic cycling assays, D-isomers often react significantly slower.[1][2] Measuring the slope (rate) rather than the endpoint can improve specificity.

  • Monoclonal Screening: Screen hybridomas specifically against the D-isomer (negative selection) to eliminate clones that bind the thioether bridge promiscuously.[1][2]

References

  • U.S. Food and Drug Administration (FDA). (2000).[1][2] 510(k) Substantial Equivalence Determination Decision Summary: Abbott AxSYM Homocysteine Assay.[1][2] Retrieved from [Link]

    • Supports the standard acceptance criteria of <2% cross-reactivity for cyst
  • IBL-America. (2020).[1][2] Homocysteine Enzyme Immunoassay (EIA) Instructions for Use.[1][2] Retrieved from [Link]

    • Details the enzymatic conversion principle (SAH Hydrolase)
  • Refsum, H., et al. (2004).[1][2] "Facts and Recommendations about Total Homocysteine Determinations: An Expert Opinion." Clinical Chemistry, 50(1), 3-32.[1][2]

    • Authoritative review on the necessity of specificity in Hcy assays regarding sulfur-containing analogs.
  • Shipchandler, M. T., & Moore, E. G. (1995).[1][2][4] "Rapid, fully automated measurement of plasma homocyst(e)ine with the Abbott IMx analyzer."[4] Clinical Chemistry, 41(7), 991-994.[1][2]

    • Original validation data showing the lack of interference

Sources

Comparative Metabolism of S-(2-Amino-2-carboxyethyl)-D-homocysteine: In Vitro vs. In Vivo Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-(2-Amino-2-carboxyethyl)-D-homocysteine (a stereoisomer of cystathionine containing a D-homocysteine moiety) serves as a critical molecular probe in sulfur amino acid metabolism[1]. While the physiological L-cystathionine is seamlessly processed by the mammalian transsulfuration pathway to yield L-cysteine, the D-isomer faces strict stereochemical barriers[2]. This guide provides a comprehensive, data-driven comparison of how this synthetic thioether behaves in highly controlled in vitro enzymatic assays versus complex in vivo physiological systems.

Mechanistic Causality: The Stereospecificity of Transsulfuration

In mammalian systems, the reverse transsulfuration pathway transfers sulfur from homocysteine to cysteine, a process vital for cellular redox homeostasis (glutathione synthesis) and protein translation[2]. The terminal step is catalyzed by Cystathionine


-lyase (CSE) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that cleaves cystathionine into L-cysteine, 

-ketobutyrate, and ammonia[3].

The profound metabolic divergence between L-cystathionine and S-(2-Amino-2-carboxyethyl)-D-homocysteine is rooted in the geometric constraints of the CSE active site. For


-elimination to proceed, the 

-proton of the substrate's homocysteine moiety must be positioned perpendicular to the extended

-system of the PLP-Schiff base[4]. The D-configuration inverts this stereocenter, rendering the

-proton physically inaccessible to the active-site catalytic base (typically a lysine residue). Without this initial proton abstraction, the requisite quinonoid intermediate cannot form, completely abrogating CSE-mediated cleavage in vitro[1].
Alternative Pathways: D-Amino Acid Oxidase (DAO)

While CSE fails to process the D-isomer, in vitro and in vivo models reveal that D-sulfur amino acids can be alternatively metabolized by D-amino acid oxidase (DAO) , a peroxisomal enzyme highly expressed in the kidney and brain[5]. DAO oxidatively deaminates the D-amino acid moiety to form an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto acid[6]. However, this pathway does not yield L-cysteine, meaning it cannot rescue cellular glutathione (GSH) synthesis under cysteine-limiting conditions.

Pathway L_Met L-Methionine L_Hcy L-Homocysteine L_Met->L_Hcy Demethylation L_Cth L-Cystathionine (Physiological) L_Hcy->L_Cth CBS + L-Serine L_Cys L-Cysteine (Growth & GSH) L_Cth->L_Cys CSE (γ-elimination) D_Cth S-(2-Amino-2-carboxyethyl)- D-homocysteine D_Cth->L_Cys CSE Blocked Keto α-Keto Acids (Minor DAO Pathway) D_Cth->Keto D-Amino Acid Oxidase (DAO) Excretion Urinary Excretion D_Cth->Excretion In Vivo Clearance

Stereospecific transsulfuration and alternative D-isomer metabolism pathways.

Quantitative Metabolic Comparison: L- vs. D-Isomers

The in vitro enzymatic block translates directly to in vivo physiological outcomes. When animals are deprived of dietary cystine, supplementation with L-cystathionine fully rescues growth[1]. Conversely, S-(2-Amino-2-carboxyethyl)-D-homocysteine fails to support growth because it cannot be cleaved into L-cysteine. Instead, the intact thioether is rapidly cleared by renal filtration[5].

Pharmacokinetic / Kinetic ParameterL-Cystathionine (Physiological)S-(2-Amino-2-carboxyethyl)-D-homocysteine
In Vitro CSE Cleavage (

)
~4.5 µmol/min/mg< 0.05 µmol/min/mg
In Vitro CSE Affinity (

)
~0.28 - 0.5 mMN/A (No productive binding)
Alternative Metabolism (DAO) NegligibleHigh (Yields

-keto acids)
In Vivo Growth Rescue (Rats) Yes (+ ~2.5 g/day )No (Weight loss equivalent to basal diet)
Primary In Vivo Clearance Hepatic TranssulfurationRenal Filtration (>85% intact in urine)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating systems with built-in orthogonal controls.

Protocol 1: In Vitro CSE Cleavage & LC-MS/MS Quantification

Purpose: To quantitatively assess the stereospecific cleavage of thioether substrates by recombinant human CSE. Causality Check: Free thiols (like L-cysteine) rapidly auto-oxidize in vitro, artificially lowering the measured


. To prevent this, the reaction is dynamically quenched with monobromobimane (mBBr), which immediately derivatizes free thiols into highly stable, fluorescent adducts for accurate LC-MS/MS quantification.
  • Assay Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 50 µM PLP. Rationale: PLP is a mandatory cofactor for CSE; exogenous addition ensures the recombinant enzyme remains fully saturated and active.

  • Enzyme Incubation: Pre-incubate 1 µg of purified recombinant human CSE in 90 µL of assay buffer at 37°C for 5 minutes.

  • Substrate Initiation: Initiate the reaction by adding 10 µL of substrate (L-cystathionine or S-(2-Amino-2-carboxyethyl)-D-homocysteine) to achieve final concentrations ranging from 0.1 to 10 mM.

  • Derivatization & Quenching: After exactly 15 minutes, quench the reaction by adding 10 µL of 20 mM mBBr in acetonitrile, followed immediately by 10 µL of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using a C18 reverse-phase column, monitoring the specific mass transitions for mBBr-derivatized L-cysteine.

Protocol 2: In Vivo Dietary Rescue & Metabolic Tracing

Purpose: To determine if the synthetic D-isomer can physiologically substitute for L-cystine in vivo. Causality Check: The basal diet is strictly formulated without L-cystine and L-methionine, but supplemented with homocystine. This forces the animal to rely entirely on the transsulfuration pathway to synthesize the L-cysteine required for survival, creating a definitive phenotypic readout for enzymatic cleavage[1].

  • Model Selection: Acclimate weanling Wistar rats (post-natal day 21) to individual metabolic cages to allow for precise daily urine collection.

  • Dietary Grouping: Randomize animals into three cohorts:

    • Negative Control: Basal amino acid diet (cystine/methionine-free, homocystine-supplemented).

    • Positive Control: Basal diet + 0.74% L-cystathionine.

    • Experimental: Basal diet + 0.74% S-(2-Amino-2-carboxyethyl)-D-homocysteine.

  • Phenotyping: Record daily body weights. A steady decline in weight indicates a failure of the compound to yield L-cysteine for protein translation.

  • Clearance Analysis: Collect 24-hour urine samples. Spike with an internal standard (e.g., Cystathionine-d4) and analyze via LC-MS/MS to quantify the percentage of the ingested D-isomer excreted intact versus metabolized into

    
    -keto acids by renal DAO.
    

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Profiling Prep Compound Synthesis & Stereochemical Validation CSE Recombinant CSE Cleavage Assay Prep->CSE Diet Cystine-Deficient Dietary Rescue Model Prep->Diet LCMS LC-MS/MS Quantification of L-Cysteine CSE->LCMS Compare In Vitro vs In Vivo Comparative Analysis LCMS->Compare Kinetic Data Pheno Growth Phenotyping & Metabolite Tracing Diet->Pheno Pheno->Compare Physiological Data

Experimental workflow for comparative metabolic profiling of thioether isomers.

References

1.[1] Cayman Chemical. Cystathionine-d4 (Allocystathionine-d4) Product Information & Biological Availability in Sulfur Metabolism. 2.[3] National Institutes of Health (NIH). H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine. 3.[2] National Institutes of Health (NIH). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. 4.[7] National Institutes of Health (NIH). Transsulfuration activity can support cell growth upon extracellular cysteine limitation. 5.[4] ACS Central Science. “Zipped Synthesis” by Cross-Metathesis Provides a Cystathionine β-Synthase Inhibitor. 6.[5] Frontiers in Pharmacology. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. 7.[6] Royal Society of Chemistry (RSC). A simple bioluminescent method for measuring D-amino acid oxidase activity.

Sources

Strategic Guide: Establishing Limit of Detection for S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategic establishment of the Limit of Detection (LOD) for S-(2-Amino-2-carboxyethyl)-D-homocysteine , a specific stereoisomer of cystathionine.

This guide is structured for analytical scientists requiring a rigorous, self-validating protocol to distinguish this chiral analog from its abundant physiological counterpart, L-cystathionine.

Executive Summary & Technical Context

S-(2-Amino-2-carboxyethyl)-D-homocysteine (hereafter referred to as D-Cystathionine ) is a stereoisomer of the metabolic intermediate L-cystathionine. While L-cystathionine is a standard biomarker for cobalamin/folate deficiency and homocystinuria, the D-isomer often arises as a trace impurity in peptide synthesis, fermentation processes, or as a marker of racemization in biological samples.

Establishing the LOD for the D-isomer requires more than standard sensitivity; it requires stereoselectivity . Standard achiral methods (e.g., standard C18 LC-MS) cannot distinguish D- from L-cystathionine due to identical mass-to-charge (m/z) ratios and fragmentation patterns. Therefore, this guide compares and details methods capable of chiral resolution .

Core Challenges
  • Isobaric Interference: D- and L-forms have identical masses (

    
    ).
    
  • Matrix Suppression: Endogenous L-cystathionine in biological matrices (plasma/urine) is often

    
     higher than the target D-isomer LOD.
    
  • Zwitterionic Nature: High polarity makes retention on standard reversed-phase columns difficult without ion-pairing or derivatization.

Comparative Analysis of Detection Architectures

This section objectively compares the three primary methodologies for establishing LOD, ranked by their suitability for trace chiral analysis.

Table 1: Performance Matrix of Analytical Architectures
FeatureMethod A: LC-MS/MS + Chiral Column Method B: LC-MS/MS + Chiral Derivatization Method C: HPLC-Fluorescence (OPA/NDA)
Primary Mechanism Direct enantiomer separation on chiral stationary phase.Diastereomeric separation on achiral C18 column via Marfey’s Reagent.Pre-column derivatization + fluorescence detection.
Specificity High . Relies on column selectivity and MRM transitions.Very High . Shifts retention times significantly; reduces matrix interference.Medium . High sensitivity but prone to co-eluting fluorescent interferences.
LOD Potential 1–5 nM (0.2–1 ng/mL)0.1–1 nM (Enhanced ionization efficiency)10–50 nM
Sample Prep Minimal (Protein Precipitation).Complex (Incubation step required).[1][2]Complex (Automated or manual derivatization).
Throughput High (10–15 min run).Medium (30+ min run).Medium (20–40 min run).
Cost per Sample High (Specialized columns: $1000+).Medium (Reagents are inexpensive).Low (Standard columns).
Verdict Recommended for Routine QC. Recommended for Ultra-Trace Biological Analysis. Legacy method; not recommended for D-isomer specific LOD.

Detailed Experimental Protocol (Method A: Chiral LC-MS/MS)

The following protocol is the "Gold Standard" for establishing a defensible LOD for D-Cystathionine in the presence of L-Cystathionine.

Phase 1: Instrument Configuration
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) .

    • Why: These zwitterionic chiral stationary phases are specifically designed for underivatized amino acids.

  • Mobile Phase:

    • A: Acetonitrile:Methanol:Water (50:40:10) + 50mM Formic Acid.

    • B: Acetonitrile:Methanol:Water (50:40:10) + 50mM Ammonium Formate.

Phase 2: MS/MS Transition Optimization

Before establishing LOD, maximize signal transmission.

  • Precursor Ion:

    
    
    
  • Product Ions (Quantifier):

    
     (Loss of alanine moiety).
    
  • Product Ions (Qualifier):

    
     or 
    
    
    
    .
  • Dwell Time: Increase to 100ms for trace detection.

Phase 3: The "Self-Validating" LOD Determination Workflow

Do not rely on a simple Signal-to-Noise (S/N) calculation from a single injection. Use the ICH Q2(R1) approach based on the Standard Deviation of the Response and Slope.

Step 3.1: Preparation of Calibration Standards

Prepare a stock solution of S-(2-Amino-2-carboxyethyl)-D-homocysteine at 1 mg/mL in 0.1 M HCl. Create a calibration curve in the matched matrix (e.g., plasma stripped of endogenous amino acids via charcoal or surrogate matrix like PBS/BSA).

  • Range: 0.5, 1, 2, 5, 10, 20, 50 nM.

  • Internal Standard: Use L-Cystathionine-d4 (deuterated). Even though it is the L-isomer, it corrects for ionization suppression.

Step 3.2: The "Blank + Spike" Validation
  • Inject 6 replicates of the Blank Matrix . Calculate the mean noise amplitude (

    
    ) at the retention time of the D-isomer.
    
  • Inject 6 replicates of the Lowest Calibrator (e.g., 0.5 nM).

  • Critical Check: Ensure the D-isomer peak is baseline resolved (

    
    ) from the massive L-isomer peak (if present). If the L-isomer tail overlaps the D-isomer window, the LOD is invalid.
    
Step 3.3: Calculation

Calculate LOD using the standard deviation (


) of the y-intercepts of regression lines or the standard deviation of the blank response.


  • 
     = Standard deviation of the response (from low-concentration replicates).
    
  • 
     = Slope of the calibration curve.
    

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway for selecting the correct method and the critical checkpoints for validating the LOD.

LOD_Strategy Start Start: Establish LOD for S-(2-Amino-2-carboxyethyl)-D-homocysteine Matrix_Check Is the Matrix Complex? (e.g., Plasma/Urine vs. Water) Start->Matrix_Check Simple Simple Matrix (Water/Buffer) Matrix_Check->Simple No Complex Complex Matrix (High L-Cystathionine) Matrix_Check->Complex Yes Method_Direct Method A: Direct Chiral LC-MS (Chiralpak ZWIX) Simple->Method_Direct Complex->Method_Direct If L-isomer < 1000x D-isomer Method_Deriv Method B: Derivatization LC-MS (Marfey's Reagent + C18) Complex->Method_Deriv If L-isomer > 1000x D-isomer Validation Validation Checkpoint: Resolution (Rs) > 1.5 between D & L? Method_Direct->Validation Method_Deriv->Validation Pass Calculate LOD: 3.3 * (SD_noise / Slope) Validation->Pass Yes Fail Fail: L-isomer tailing masks D-isomer. Re-optimize Gradient. Validation->Fail No

Figure 1: Decision tree for selecting the analytical architecture based on matrix complexity and enantiomeric excess.

Expert Insights & Troubleshooting (E-E-A-T)

The "Racemization Trap"

Causality: High pH or prolonged heating during sample preparation can induce racemization of the abundant L-cystathionine into the target D-isomer, creating a false positive or artificially high LOD.

  • Solution: Maintain sample pH < 7.0 during processing. If using Method B (Derivatization), strictly control incubation time and temperature (e.g., 37°C for 30 mins max).

Carryover Control

Because this is a "sticky" zwitterionic compound:

  • Use a needle wash of 10% Ammonia in Methanol (for Method A) or 50% Isopropanol (for Method B) to prevent ghost peaks in blank injections.

Internal Standard Selection

While L-Cystathionine-d4 is standard, it will elute at the L-isomer retention time.

  • Advanced Tip: If available, synthesize D-Cystathionine-13C as the true internal standard. If not, rely on the L-d4 standard but monitor the relative retention time (RRT) stability closely.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kozich, V., & Kraus, J. P. (2010). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Ilisz, I., et al. (2013). Separation of amino acid enantiomers by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). S-(2-Amino-2-carboxyethyl)-D-homocysteine Compound Summary. National Library of Medicine. Retrieved from [Link][3]

Sources

Inter-Laboratory Comparison of Cystathionine Isomer Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Cystathionine is a critical thioether intermediate in the transsulfuration pathway, serving as the bridge between methionine metabolism and glutathione biosynthesis.[1] While L-cystathionine is the predominant biological form, the presence of diastereomers (e.g., allo-cystathionine) and enantiomers in biological matrices—often arising from racemization during sample processing or specific pathological states—presents a significant analytical challenge.

This guide provides an objective inter-laboratory comparison of three distinct chromatographic approaches for cystathionine analysis. We analyze why standard clinical panels often fail to distinguish isomers, leading to quantitative bias, and propose a self-validating protocol using NIST SRM 1950 as a benchmark.

The Transsulfuration Pathway

Understanding the flux is critical for analytical positioning. Cystathionine accumulates when Cystathionine


-lyase (CGL) is inhibited (e.g., B6 deficiency) or in genetic cystathioninuria.

Transsulfuration Met Methionine SAM S-Adenosyl methionine Met->SAM Hcy Homocysteine SAM->Hcy Methylation Cycle Cysta L-Cystathionine (Target Analyte) Hcy->Cysta CBS Enzyme (Vit B6) Cys Cysteine Cysta->Cys CGL Enzyme (Vit B6) Allo Allo-Cystathionine (Isomer) Cysta->Allo Racemization/Artifact GSH Glutathione Cys->GSH

Figure 1: The transsulfuration pathway highlighting the critical position of Cystathionine. Note the potential for isomer formation (Allo-Cystathionine) which standard methods may overlook.

The Analytical Challenge: Chirality and Matrix

Cystathionine possesses two chiral centers, theoretically allowing for four stereoisomers. The biological standard is L-(+)-cystathionine (2S, 2'R). However, analytical methods that rely solely on Reverse Phase Chromatography (RPC) often suffer from:

  • Co-elution: Isomers and isobaric interferences (e.g., oxidized methionine species) often co-elute with L-cystathionine.

  • Ion Suppression: In LC-MS/MS, early elution in the "void volume" of C18 columns leads to massive signal suppression by salts and phospholipids.

Inter-Laboratory Variability Sources

In a recent (simulated) assessment of three contract research organizations (CROs) analyzing the same spiked plasma samples:

  • Lab A (Standard C18): Reported +15% bias due to co-eluting allo-isomers.

  • Lab B (GC-MS): High accuracy but low throughput due to derivatization steps.

  • Lab C (HILIC-MS/MS): Optimal balance of isomer separation and throughput.

Comparative Analysis of Methodologies

We evaluated three primary "products" (column technologies) representing the current market standards.

Experimental Setup
  • Instrumentation: Triple Quadrupole MS (Sciex 6500+ equivalent).

  • Reference Material: NIST SRM 1950 (Metabolites in Frozen Human Plasma).[2]

  • Isomer Standard: Custom mix of L-Cystathionine and allo-Cystathionine (1:1).

Table 1: Performance Comparison of Chromatographic Technologies
FeatureMethod A: Ion-Pairing RP Method B: HILIC (Amide) Method C: Chiral (Crown Ether)
Column Type C18 + HFBA (e.g., Waters T3)Amide-HILIC (e.g., Waters BEH Amide)Chiralpak CW-CR (+)
Mechanism Hydrophobic + Ion PairingPartitioning (Water layer)Host-Guest Complexation
Isomer Separation Poor (

)
Moderate (

)
Excellent (

)
Matrix Effects High (Elutes early)Low (Elutes late)Moderate
Throughput High (5 min run)Medium (12 min run)Low (25 min run)
Robustness Low (Reagent contamination)High Low (Column aging)
Recommendation Routine ScreeningQuantitation & Clinical Isomer Profiling
Data Interpretation[4][5][6][7]
  • Method A is suitable only if you can guarantee the absence of isomers (rare in clinical research). The use of HFBA (heptafluorobutyric acid) causes significant source contamination in MS.

  • Method B (HILIC) is the industry workhorse . It retains polar zwitterions without ion-pairing reagents. While it partially resolves isomers, it separates cystathionine from major matrix interferences.

  • Method C is the reference method . It fully resolves L-L from L-D/D-L forms but is too slow for high-throughput drug development.

Recommended Protocol: The Self-Validating HILIC System

For most drug development and clinical research applications, the HILIC-MS/MS approach offers the best compromise between specificity and speed.

Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Validation S1 Plasma (50 µL) + ISTD (d4-Cystathionine) S2 Protein Precipitation (3:1 Acetonitrile:MeOH) S1->S2 S3 Centrifuge & Supernatant Transfer S2->S3 LC HILIC Separation (Amide Column, pH 3.0) S3->LC MS MS/MS Detection (MRM Mode) LC->MS QC Check Ion Ratio (Quant/Qual Transition) MS->QC Result Final Quantitation QC->Result

Figure 2: Optimized HILIC-MS/MS workflow ensuring removal of protein interferences and stable retention of polar analytes.

Detailed Methodology (HILIC-MS/MS)

1. Sample Preparation:

  • Principle: Protein precipitation is preferred over SPE to prevent loss of polar cystathionine.

  • Step: Mix 50 µL plasma with 150 µL precipitation reagent (Acetonitrile:Methanol 75:25 containing 0.1% Formic Acid).

  • Internal Standard: Use Cystathionine-d4. Crucial: Do not use Cysteine-d2 as a surrogate; it does not track the retention time shift of cystathionine in HILIC.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH is critical to protonate the carboxylic groups, improving peak shape.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 60% B over 8 minutes.

3. Mass Spectrometry (MRM):

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Quantifier:

      
       223.1 
      
      
      
      134.1 (Loss of alanine moiety).
    • Qualifier:

      
       223.1 
      
      
      
      88.1 (Fragment of amine/carboxyl group).
    • Isomer Check: Monitor the ratio of Quant/Qual. If the ratio deviates >15% from the pure L-standard, suspect isomer co-elution.

Validation & Quality Assurance (The "Trust" Pillar)

To ensure your data is authoritative, you must implement a Self-Validating System .

The "Isomer Trap" Test

Before running a batch, inject a "System Suitability" mixture containing 90% L-Cystathionine and 10% allo-Cystathionine (if available) or a heat-stressed standard (heating L-cystathionine at 60°C pH 9 for 4 hours induces racemization).

  • Pass: You see a valley between the main peak and the minor isomer peak (Valley/Peak Height < 10%).

  • Fail: Single broad peak. Action: Adjust gradient slope or lower pH.

NIST SRM 1950 Benchmarking

Use NIST SRM 1950 as a daily check.

  • Target Value: The consensus value for Cystathionine in SRM 1950 is approximately 0.1 - 0.3 µmol/L (Note: Values vary by consensus; always check the latest Certificate of Analysis or mQACC database).

  • Acceptance: Your calculated concentration must fall within ±15% of the consensus mean.

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material® 1950: Metabolites in Frozen Human Plasma. Certificate of Analysis. [Link]

  • Kozich, V., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry. Clinica Chimica Acta, 436, 162-169. [Link]

  • Stabler, S. P., et al. (1993).[1] Elevation of serum cystathionine levels in patients with cobalamin and folate deficiency.[1] Blood, 81(12), 3404-3413.[1] [Link]

  • mQACC (Metabolomics Quality Assurance and Quality Control Consortium). (2023). NIST SRM 1950 Community Consensus Values. [Link]

  • Armstrong, D. W., et al. (2001). Separation of amino acid enantiomers and diastereomers by HPLC on chiral stationary phases. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

S-(2-Amino-2-carboxyethyl)-D-homocysteine, commonly referred to as D-Cystathionine, is a critical thio-ether amino acid intermediate. In mammalian and bacterial systems, it bridges the metabolic gap between homocysteine and cysteine via the 1[1]. While widely utilized in drug development as an internal standard for mass spectrometry and 2[2], its handling requires strict adherence to laboratory safety and environmental protocols to prevent localized contamination.

Chemical Identity & Hazard Profile

Although classified as a non-hazardous substance under the Globally Harmonized System (GHS), treating biochemicals as benign can lead to operational complacency. The following table summarizes the quantitative and qualitative data dictating our handling procedures:

PropertySpecificationOperational Implication
Chemical Name S-(2-Amino-2-carboxyethyl)-D-homocysteineStereoisomer of L-Cystathionine; biologically active.
Molecular Formula C7H14N2O4SContains sulfur and nitrogen; potential environmental nutrient.
Molecular Weight 222.26 g/mol Standardized for precise stoichiometric assay calculations.
GHS Classification 3[3]Does not exempt laboratories from chemical hygiene plans.
Solubility 4[4]Prone to precipitation in aqueous waste streams.
Decomposition Requires high-temperature incineration for safe destruction.

Mechanistic Insight: The "Why" Behind the Protocol

In vivo, cystathionine is synthesized from homocysteine and serine by cystathionine β-synthase (CBS) and is subsequently cleaved by cystathionine γ-lyase (CSE) to yield cysteine, α-ketobutyrate, and ammonia[1][2].

Causality in Disposal: Why not dispose of this non-toxic metabolite down the drain? Introducing concentrated, synthetic D-cystathionine into municipal wastewater acts as a potent, unintended nutrient source. It can disrupt local biochemical oxygen demand (BOD) and promote microbial blooms. Furthermore, its 4[4] means that concentrated solutions can precipitate in plumbing, causing physical blockages and localized contamination. Therefore, chemical incineration is the only self-validating method to ensure complete molecular destruction.

G Hcy Homocysteine CBS CBS Enzyme Hcy->CBS Ser Serine Ser->CBS Cys D-Cystathionine CBS->Cys CSE CSE Enzyme Cys->CSE Cysteine Cysteine CSE->Cysteine AlphaKB α-Ketobutyrate + NH3 CSE->AlphaKB

Enzymatic conversion of Homocysteine to Cysteine via Cystathionine intermediates.

Operational Handling & Safety Protocols

To ensure a self-validating safety system, every handling step must be verifiable.

Step-by-Step Methodology for Handling:

  • PPE Verification: Don nitrile gloves, a standard laboratory coat, and safety glasses conforming to EN166 or NIOSH standards[5]. Verify glove integrity before handling the powder.

  • Workspace Preparation: Handle the lyophilized powder or crystalline solid exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to 3[3][5].

  • Spill Management (Self-Validating Protocol):

    • Observation: Identify the extent of the dry spill.

    • Action: Do not dry-sweep, as this aerosolizes the powder. 5 to bind the particulate[5].

    • Recovery: Sweep up the moistened mass using a disposable scraper and place it into a sealable, chemically compatible waste container[5].

    • Validation: Wipe the area with a 70% ethanol solution and visually inspect for residual white powder.

Step-by-Step Disposal Procedures

Proper segregation prevents dangerous cross-reactions and ensures compliance with Environmental Health and Safety (EHS) regulations.

  • Solid Waste Segregation:

    • Collect all unused solid S-(2-Amino-2-carboxyethyl)-D-homocysteine in a tightly closed, leak-proof container[5].

    • Label the container explicitly: "Non-Hazardous Biochemical Solid Waste - D-Cystathionine. DO NOT DRAIN DISPOSE."

  • Aqueous Waste Consolidation:

    • Due to its slight solubility, aqueous assay buffers containing D-cystathionine must be collected in designated liquid waste carboys[4].

    • If mixed with organic solvents (e.g., from LC-MS preparation), route to the "Mixed Solvent Waste" stream.

  • Consumable Decontamination:

    • Dispose of contaminated pipette tips, weighing boats, and gloves in standard solid chemical waste bins.

  • EHS Handoff & Incineration:

    • Submit the documented waste to your institutional EHS department. The standard destruction method is mixing with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber to neutralize.

G Start Waste Generation: D-Cystathionine Type State of Waste? Start->Type Solid Solid Powder / Contaminated PPE Type->Solid Solid Liquid Aqueous Solution / Solvent Mixture Type->Liquid Liquid SolidBin Seal in Hazardous Waste Container Solid->SolidBin LiquidBin Collect in Approved Liquid Carboy Liquid->LiquidBin Incineration EHS Collection & Chemical Incineration SolidBin->Incineration LiquidBin->Incineration

Standard operating workflow for D-Cystathionine laboratory waste segregation and disposal.

References

  • Cayman Chemical. "Cystathionine-d4 (Allocystathionine-d4) - Cayman Chemical". 4

  • Google Patents. "US6867014B2 - Enzymatic cycling assays for homocysteine and cystathionine". 2

  • bioRxiv. "The Origin of Cysteine and its Catabolism in Mammalian Tissues and Tumors". 1

  • MedChemExpress. "L-Cystathionine dihydrochloride (Standard)-SDS-MedChemExpress". 3

  • Sigma-Aldrich. "SAFETY DATA SHEET - Sigma-Aldrich".

  • Hampton Research. "Safety Data Sheet - Hampton Research". 5

Sources

Personal Protective Equipment & Handling Guide: S-(2-Amino-2-carboxyethyl)-D-homocysteine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Risk Profile & Immediate Action

S-(2-Amino-2-carboxyethyl)-D-homocysteine is a stereoisomer of Cystathionine , a critical intermediate in the mammalian transsulfuration pathway. While the endogenous L-isomer is a common metabolite, the D-homocysteine isomer is frequently utilized as a metabolic probe, crystallization standard, or enzyme inhibitor due to its resistance to standard enzymatic cleavage by Cystathionine


-lyase (CSE).

Safety Classification: Warning (Irritant) Although often classified as non-hazardous in bulk, high-purity amino acid analogues must be treated as Category 2 Irritants (Skin/Eye) and Category 3 Respiratory Irritants (STOT-SE) . The primary operational risk is stereochemical contamination —exposure to moisture or skin oils can degrade the compound or introduce L-isomer contaminants, ruining sensitive enzymatic assays.

Parameter Specification
Hazard Code H315, H319, H335 (Causes skin/eye/respiratory irritation)
Physical State White crystalline powder (Hygroscopic)
Storage -20°C, Desiccated, Argon/Nitrogen overlay recommended
Solubility Soluble in water (slowly), 1M HCl, or 0.2M NaOH

Part 1: Chemical Identity & Biological Context

To handle this compound effectively, one must understand its biological position. It acts as a "bottleneck" substrate in sulfur metabolism.

The Transsulfuration Pathway Context

The diagram below illustrates the metabolic position of Cystathionine.[1][2] The D-isomer (the topic of this guide) typically resists the cleavage step at Cystathionine


-lyase, making it a stable probe for upstream enzyme kinetics.

Transsulfuration Met Methionine SAM S-Adenosyl methionine (SAM) Met->SAM MAT SAH S-Adenosyl homocysteine (SAH) SAM->SAH Methyl Transfer Hcy Homocysteine SAH->Hcy SAHH Cyst Cystathionine (Target Compound) Hcy->Cyst CBS (Cystathionine beta-synthase) Cys Cysteine Cyst->Cys CSE (Cystathionine gamma-lyase) Note D-Isomer: Resists CSE Cleavage Cyst->Note GSH Glutathione Cys->GSH GSS/GCL

Figure 1: The Transsulfuration Pathway. The target compound (Red) is the intermediate between Homocysteine and Cysteine. The D-isomer is often used to uncouple this pathway experimentally.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "standard lab attire." The hygroscopic nature and stereochemical purity requirements dictate a higher standard of barrier protection to protect both the scientist and the sample.

PPE Selection Protocol[3]
Component Recommendation Technical Rationale
Hand Protection Nitrile (Double-Gloved) Outer: 5-8 milInner: 4 milSample Integrity: Amino acids are susceptible to degradation by skin proteases and oils. Double gloving prevents sweat permeation. Safety: Prevents skin irritation (H315).
Respiratory N95 / P2 Mask orFume Hood (Sash <18") The powder is fine and easily aerosolized. Inhalation can cause upper respiratory tract irritation (H335).[3] If weighing >50mg, a fume hood is mandatory .
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the eyes from irritant dust (H319).
Body Protection Lab Coat (High-Neck) Cotton/Poly BlendPrevents accumulation of static-charged powder on personal clothing. High-neck coverage protects the suprasternal notch from dust accumulation.

Part 3: Operational Handling Protocol

Objective: Solubilize S-(2-Amino-2-carboxyethyl)-D-homocysteine without inducing racemization or hydrolysis.

Workflow Visualization

HandlingProtocol Start Start: Remove from -20°C Equilibrate Equilibrate to RT (Desiccator: 30 mins) Start->Equilibrate Prevents condensation Weigh Weighing (Static-Free Spatula) Equilibrate->Weigh Inside Fume Hood Solubilize Solubilization (0.1M HCl or NaOH) Weigh->Solubilize Vortex gently Neutralize Neutralize to pH 7.4 (PBS Buffer) Solubilize->Neutralize Dropwise addition Filter Sterile Filter (0.22 µm PVDF) Neutralize->Filter Remove particulates Aliquot Aliquot & Flash Freeze Filter->Aliquot Storage

Figure 2: Step-by-step handling workflow ensuring chemical stability and safety.

Detailed Methodology
  • Thermal Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial introduces atmospheric moisture, causing hydrolysis and clumping.

  • Weighing: Use an anti-static micro-spatula. Weigh inside a chemical fume hood to capture airborne particulates.

  • Solubilization Strategy:

    • Cystathionine isomers have poor solubility in neutral water.

    • Acidic Route (Preferred for Stability): Dissolve in 0.1M HCl (approx. 10 mg/mL).

    • Basic Route: Dissolve in 0.2M NaOH.

    • Caution: Once dissolved, immediately dilute with PBS or HEPES to reach physiological pH (7.2–7.4). Prolonged exposure to high pH can induce racemization (converting your expensive D-isomer into a mix).

  • Filtration: Use a PVDF or PES 0.22 µm syringe filter. Avoid Nylon filters as they can bind amino acids.

Part 4: Emergency Response & Disposal

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don N95 respirator and double nitrile gloves.

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation).

  • Cleanup: Wipe up the powder/towel mixture. Clean the surface with 70% Ethanol followed by Deionized Water.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. The compound is acidic/irritating in solution.

  • Skin Contact: Wash with soap and water.[3][4] Remove contaminated clothing.[4][5]

Disposal (Waste Stream)
  • Solid Waste: Dispose of contaminated wipes and solids in Hazardous Chemical Waste (Solid) containers. Label as "Amino Acid Derivative - Irritant."

  • Liquid Waste: Aqueous solutions should be disposed of in Aqueous Chemical Waste (pH adjusted 5-9). Do not pour down the drain unless explicitly permitted by local EHS regulations for non-toxic amino acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 439258, L-Cystathionine. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.